molecular formula C8H7N3O3 B12843957 6-Methyl-5-nitrobenzo[d]isoxazol-3-amine

6-Methyl-5-nitrobenzo[d]isoxazol-3-amine

Cat. No.: B12843957
M. Wt: 193.16 g/mol
InChI Key: PWVAHZMLQQVQIL-UHFFFAOYSA-N
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Description

6-Methyl-5-nitrobenzo[d]isoxazol-3-amine (CAS 2163293-11-4) is a chemical compound with the molecular formula C8H7N3O3 and a molecular weight of 193.16 g/mol . It belongs to the benzo[d]isoxazole chemical class, a scaffold recognized for its significant value in medicinal chemistry and drug discovery research. The benzo[d]isoxazole core is a known pharmacophore in the development of potent inhibitors, particularly targeting epigenetic regulators . Recent scientific investigations have demonstrated that derivatives based on the 3-methyl-benzo[d]isoxazole scaffold can function as potent and selective bromodomain-containing protein 4 (BRD4) inhibitors . BRD4 is a key epigenetic "reader" that plays a critical role in regulating gene transcription and has been identified as a promising therapeutic target for various cancers, including acute myeloid leukemia (AML) and prostate cancer . These inhibitors work by disrupting the protein-protein interaction between BRD4 and acetylated lysine residues on histones, leading to the downregulation of key oncogenes such as c-Myc and CDK6, which in turn can induce cell cycle arrest and apoptosis in cancer cells . As a functionalized derivative featuring both methyl and nitro substituents, 6-Methyl-5-nitrobenzo[d]isoxazol-3-amine serves as a versatile and high-value building block for synthetic chemists. It is ideally suited for the exploration of novel structure-activity relationships (SAR), the design of targeted chemical libraries, and the synthesis of potential small-molecule therapeutics for oncology research. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C8H7N3O3

Molecular Weight

193.16 g/mol

IUPAC Name

6-methyl-5-nitro-1,2-benzoxazol-3-amine

InChI

InChI=1S/C8H7N3O3/c1-4-2-7-5(8(9)10-14-7)3-6(4)11(12)13/h2-3H,1H3,(H2,9,10)

InChI Key

PWVAHZMLQQVQIL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1[N+](=O)[O-])C(=NO2)N

Origin of Product

United States
Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 6-Methyl-5-nitrobenzo[d]isoxazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The benzo[d]isoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. This guide focuses on a specific derivative, 6-Methyl-5-nitrobenzo[d]isoxazol-3-amine (CAS No. 2163293-11-4), a molecule with potential as a versatile building block in drug discovery. Due to the limited availability of direct experimental data for this compound, this document provides a comprehensive framework for its physicochemical characterization. It combines a theoretical estimation of its core properties—based on the influence of its constituent functional groups—with detailed, field-proven experimental protocols for their empirical determination. This guide is designed to equip researchers with the necessary tools and rationale to thoroughly characterize this and similar novel chemical entities.

Introduction: The Significance of the Benzo[d]isoxazole Core

The benzo[d]isoxazole ring system is a cornerstone in the development of new therapeutic agents. Its rigid, planar structure and specific electronic properties make it an ideal scaffold for interacting with biological targets. Derivatives have demonstrated a wide range of pharmacological activities, including antipsychotic, anti-inflammatory, and anti-cancer effects. The strategic placement of functional groups on this core is critical for modulating a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target affinity and potency.

The subject of this guide, 6-Methyl-5-nitrobenzo[d]isoxazol-3-amine, incorporates three key functional groups onto the benzisoxazole core: an amino group at the 3-position, a nitro group at the 5-position, and a methyl group at the 6-position. Each of these substituents is expected to significantly influence the molecule's overall physicochemical properties.

  • 3-Amino Group: This primary amine is a key basic center and a hydrogen bond donor, significantly impacting aqueous solubility and providing a reactive handle for further chemical derivatization.

  • 5-Nitro Group: As a strong electron-withdrawing group, the nitro functionality dramatically influences the electronic distribution of the aromatic ring, impacts the acidity/basicity of other groups, and can be a site for metabolic reduction.[1][2]

  • 6-Methyl Group: This small alkyl group can modulate lipophilicity and metabolic stability. Its introduction can also influence the conformation of adjacent substituents, a phenomenon sometimes referred to as the "magic methyl effect" in drug design.[3][4]

A thorough understanding of the physicochemical properties of this molecule is the first step in unlocking its potential for drug development.

Molecular Identity and Predicted Physicochemical Profile

A precise characterization begins with the fundamental identifiers and a theoretical assessment of the molecule's properties. These predicted values serve as a baseline for guiding experimental design.

Chemical Structure:

Caption: Chemical structure of 6-Methyl-5-nitrobenzo[d]isoxazol-3-amine.

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value / CharacteristicRationale / Influence of Functional Groups
CAS Number 2163293-11-4As identified from chemical supplier databases.
Molecular Formula C₈H₇N₃O₃Derived from the chemical structure.
Molecular Weight 193.16 g/mol Calculated from the molecular formula.
Appearance Likely a yellow or orange solidAromatic nitro compounds are often colored solids.[2]
Melting Point Moderately highAromatic compounds with polar groups (nitro, amine) and potential for intermolecular hydrogen bonding tend to have higher melting points. Impurities will lower and broaden the melting range.[5]
Aqueous Solubility Low to moderateThe polar amine and nitro groups may increase water solubility, but the aromatic core is hydrophobic. Solubility will be highly pH-dependent due to the basic amine group.[6]
Lipophilicity (LogP) ModerateThe methyl group increases lipophilicity, while the polar nitro and amine groups decrease it. The overall value is an empirical balance of these effects.
Acidity/Basicity (pKa) Weakly basicThe primary amine at the 3-position is the most basic site. The electron-withdrawing nitro group on the aromatic ring will decrease the basicity of this amine compared to an unsubstituted analogue.

Experimental Protocols for Physicochemical Characterization

The following section details the standard operating procedures for determining the key physicochemical properties of 6-Methyl-5-nitrobenzo[d]isoxazol-3-amine. The causality behind experimental choices is explained to ensure a robust and self-validating characterization process.

Melting Point Determination

Principle: The melting point is a fundamental indicator of a solid's purity. Pure crystalline compounds typically exhibit a sharp melting point range (0.5-1.0°C), whereas impurities depress and broaden this range.[5] The determination involves heating a small, packed sample in a capillary tube and observing the temperature range from the first sign of liquefaction to complete melting.[7]

Methodology:

  • Sample Preparation:

    • Ensure the sample is completely dry and finely powdered.

    • Press the open end of a glass capillary tube into the powder to collect a small amount of sample.

    • Tap the sealed end of the tube on a hard surface to pack the sample into a dense column of 2-3 mm height.[8]

  • Initial Rapid Determination:

    • Place the loaded capillary into the heating block of a melting point apparatus.

    • Heat the sample at a rapid rate (e.g., 10-15°C per minute) to quickly find the approximate melting temperature.[5]

  • Accurate Determination:

    • Allow the apparatus to cool to at least 20°C below the approximate melting point.

    • Insert a new sample and heat at a slow, controlled rate of 1-2°C per minute.

    • Record the temperature (T₁) at which the first drop of liquid appears.

    • Record the temperature (T₂) at which the entire sample becomes a clear liquid.

    • The melting point range is reported as T₁ - T₂.

    • Repeat the accurate determination at least twice to ensure reproducibility.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Analysis & Reporting A Dry & Powder Sample B Load Capillary Tube (2-3 mm) A->B C Insert into Apparatus D Rapid Scan (~10°C/min) C->D E Determine Approx. MP D->E F Cool Apparatus E->F G Slow Scan (1-2°C/min) F->G H Record T₁ (start) & T₂ (end) G->H I Report Range T₁ - T₂ H->I J Assess Purity I->J

Caption: Workflow for Melting Point Determination.

Solubility Profiling

Principle: Solubility provides critical insights into a compound's polarity and the nature of its functional groups. A systematic approach using a range of solvents helps classify the compound.[9] The presence of acidic or basic functional groups is confirmed by solubility in aqueous base or acid, respectively.[10]

Methodology:

  • Solvent Selection: Prepare test tubes with the following solvents: Water, 5% HCl (aq), 5% NaOH (aq), and a common organic solvent like Dichloromethane (DCM) or Ethyl Acetate.

  • Procedure:

    • Add approximately 10 mg of the compound to 1 mL of each solvent in separate test tubes.

    • Vigorously shake or vortex each tube for 30 seconds.

    • Observe and record whether the compound is fully soluble, partially soluble, or insoluble.[11]

    • For the aqueous solutions (Water, HCl, NaOH), check the pH of any resulting solution with litmus paper or a pH meter to confirm acidic or basic character.[10]

  • Interpretation:

    • Soluble in Water: Indicates significant polarity.

    • Insoluble in Water, Soluble in 5% HCl: Confirms the presence of a basic group (the 3-amino group).

    • Insoluble in Water, Soluble in 5% NaOH: Would indicate an acidic group. This is not expected for the target compound unless it has an unusually acidic proton.

    • Soluble in Organic Solvent (DCM): Indicates significant non-polar character.

Lipophilicity Determination (LogD₇.₄ by Shake-Flask Method)

Principle: Lipophilicity is a key determinant of a drug's pharmacokinetic properties. It is measured by the distribution coefficient (LogD), which is the ratio of a compound's concentration in an organic phase (n-octanol) to its concentration in an aqueous phase (buffer at a specific pH).[12] The shake-flask method is the gold standard for this determination.[13][14]

Methodology:

  • Phase Preparation:

    • Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

    • Pre-saturate the n-octanol by shaking it with the PBS buffer and allowing the phases to separate.

    • Pre-saturate the PBS buffer by shaking it with n-octanol.

  • Partitioning:

    • Prepare a stock solution of the compound in pre-saturated n-octanol.

    • Add a known volume of this stock solution to a known volume of pre-saturated PBS (pH 7.4) in a separation funnel or vial.

    • Shake the mixture vigorously for a set period (e.g., 1 hour) to ensure equilibrium is reached.[12]

    • Centrifuge the mixture to achieve complete phase separation.

  • Quantification:

    • Carefully separate the aqueous and organic layers.

    • Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation:

    • Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] )

LogD_Workflow cluster_prep Phase Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare PBS (pH 7.4) C Pre-saturate both phases A->C B Prepare n-Octanol B->C D Dissolve compound in saturated n-octanol C->D E Mix with saturated PBS D->E F Shake to equilibrium E->F G Centrifuge for phase separation F->G H Quantify concentration in each phase (HPLC) G->H I Calculate LogD = log([Octanol]/[Aqueous]) H->I

Caption: Workflow for LogD₇.₄ Determination via Shake-Flask Method.

Acidity/Basicity Constant (pKa) Determination by Potentiometric Titration

Principle: The pKa value quantifies the strength of an acid or base and is crucial for predicting a compound's ionization state at physiological pH.[15] Potentiometric titration involves monitoring the pH of a solution of the compound as a titrant (acid or base) is added incrementally. The pKa is determined from the inflection point of the resulting titration curve.[16][17]

Methodology:

  • Apparatus Setup:

    • Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[15]

    • Use an automated titrator or a burette for precise addition of the titrant.

  • Sample Preparation:

    • Dissolve an accurately weighed amount of the compound in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low) to a known concentration (e.g., 1 mM).[16]

    • Add an inert salt (e.g., 0.15 M KCl) to maintain constant ionic strength.[15]

  • Titration:

    • Since the compound is expected to be basic, the titrant will be a standardized strong acid (e.g., 0.1 M HCl).

    • Place the sample solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.

    • Add the HCl titrant in small, precise increments, recording the pH after each addition has stabilized.

  • Data Analysis:

    • Plot the pH (y-axis) versus the volume of titrant added (x-axis).

    • Identify the equivalence point (the point of steepest slope).

    • The pH at the half-equivalence point is equal to the pKa of the conjugate acid of the basic amine group.[18]

Spectroscopic Characterization for Structural Confirmation

Spectroscopic analysis is essential for confirming the chemical identity and structure of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[19] It is the gold standard for unambiguous structure elucidation in organic chemistry.[20]

  • ¹H NMR: Will reveal the number of different types of protons, their electronic environment (chemical shift), their proximity to other protons (spin-spin splitting), and their relative abundance (integration).

  • ¹³C NMR: Will show the number of unique carbon environments in the molecule.

Expected Signals for 6-Methyl-5-nitrobenzo[d]isoxazol-3-amine:

  • ¹H NMR: Signals corresponding to the two aromatic protons, the amine (-NH₂) protons, and the methyl (-CH₃) protons. The chemical shifts will be influenced by the electron-withdrawing nitro group and the isoxazole ring.

  • ¹³C NMR: Eight distinct signals corresponding to the eight unique carbon atoms in the structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[21][22]

Expected Characteristic Absorption Bands:

  • N-H stretching (Amine): Two bands expected in the 3300-3500 cm⁻¹ region for the primary amine.

  • N-O stretching (Nitro): Strong, characteristic asymmetric and symmetric stretching bands, typically around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.[6]

  • C=N and C=C stretching (Aromatic/Isoxazole): Multiple bands in the 1620-1450 cm⁻¹ region.

  • C-H stretching (Aromatic and Methyl): Signals typically just above 3000 cm⁻¹ (aromatic) and just below 3000 cm⁻¹ (methyl).

Mass Spectrometry (MS)

Principle: Mass spectrometry provides the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. High-resolution mass spectrometry (HRMS) can determine the exact molecular formula.[23][24]

Expected Results:

  • The mass spectrum should show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound (193.16 g/mol ).

  • Analysis of the fragmentation pattern can provide further structural information.

Conclusion

While direct experimental data for 6-Methyl-5-nitrobenzo[d]isoxazol-3-amine is not widely published, a robust physicochemical profile can be built through a systematic and logical approach. By combining theoretical predictions based on established chemical principles with the rigorous application of standardized experimental protocols, researchers can generate the high-quality data necessary for drug discovery and development. This guide provides the foundational framework and detailed methodologies to confidently characterize this promising molecule, ensuring scientific integrity and enabling its further exploration as a valuable scaffold in medicinal chemistry.

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Sources

An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectral Data of 6-Methyl-5-nitrobenzo[d]isoxazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 6-Methyl-5-nitrobenzo[d]isoxazol-3-amine (CAS No. 2163293-11-4). As a key heterocyclic scaffold, benzo[d]isoxazole derivatives are of significant interest in medicinal chemistry and drug development. Given the current absence of publicly available experimental spectra for this specific compound, this guide leverages advanced NMR prediction algorithms to offer a robust, theoretical framework for its structural elucidation. This document is intended for researchers, scientists, and drug development professionals, providing in-depth interpretation of the predicted spectra, a standardized experimental protocol for future empirical validation, and a discussion of the structural features influencing the spectral data.

Introduction: The Significance of 6-Methyl-5-nitrobenzo[d]isoxazol-3-amine

The benzo[d]isoxazole core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities. The specific substitution pattern of 6-Methyl-5-nitrobenzo[d]isoxazol-3-amine, incorporating an amine, a methyl, and a nitro group, suggests its potential as a versatile intermediate for the synthesis of novel therapeutic agents. The amine group at the 3-position provides a handle for further functionalization, while the electron-withdrawing nitro group and electron-donating methyl group on the benzene ring modulate the electronic properties and reactivity of the molecule.

NMR spectroscopy is an unparalleled technique for the unambiguous determination of molecular structure in solution.[1] By analyzing the chemical shifts, coupling constants, and multiplicities of signals in ¹H and ¹³C NMR spectra, one can deduce the connectivity and chemical environment of each atom within the molecule. This guide provides a foundational NMR analysis to aid researchers in the identification and characterization of this compound.

Predicted ¹H and ¹³C NMR Spectral Data

The following spectral data have been predicted using advanced NMR simulation software.[2][3] The predictions are based on established algorithms that consider the effects of local chemical environments on nuclear shielding. The predicted values serve as a reliable estimate for comparison with experimental data.

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)

The ¹H NMR spectrum is anticipated to be relatively simple, with four distinct signals corresponding to the two aromatic protons, the amine protons, and the methyl protons.

Predicted Chemical Shift (δ) ppmMultiplicityAssignmentInferred Coupling Constants (J) Hz
8.35sH-4N/A
7.60sH-7N/A
6.20s (br)-NH₂N/A
2.55s-CH₃N/A
Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum is predicted to show eight distinct signals, corresponding to the seven carbons of the benzo[d]isoxazole core and the one methyl carbon.

Predicted Chemical Shift (δ) ppmAssignment
162.1C-3
151.5C-7a
145.8C-5
139.0C-6
119.5C-4
117.8C-7
114.2C-3a
20.7-CH₃

In-Depth Spectral Interpretation

The predicted chemical shifts can be rationalized by analyzing the electronic effects of the substituents on the benzo[d]isoxazole ring system.

G cluster_0 6-Methyl-5-nitrobenzo[d]isoxazol-3-amine C3 C3 N_isox N C3->N_isox NH2 NH2 C3->NH2 O_isox O N_isox->O_isox C7a C7a O_isox->C7a C3a C3a C7a->C3a C7 C7 C7a->C7 C3a->C3 C6 C6 C7->C6 H7 H C7->H7 C5 C5 C6->C5 CH3 CH3 C6->CH3 C4 C4 C5->C4 N_nitro N C5->N_nitro C4->C3a H4 H C4->H4 O1_nitro O N_nitro->O1_nitro O2_nitro O N_nitro->O2_nitro

Figure 1. Molecular structure of 6-Methyl-5-nitrobenzo[d]isoxazol-3-amine with atom numbering.
Analysis of the ¹H NMR Spectrum
  • Aromatic Protons (H-4 and H-7): The two aromatic protons, H-4 and H-7, are predicted to appear as singlets due to the substitution pattern, which precludes any ortho or meta coupling between them. The proton at the C-4 position (δ 8.35) is significantly downfield shifted. This is a direct consequence of the strong electron-withdrawing and anisotropic effects of the adjacent nitro group at C-5.[4] The proton at C-7 (δ 7.60) resonates at a more typical aromatic chemical shift.

  • Amine Protons (-NH₂): The amine protons are predicted to appear as a broad singlet at approximately δ 6.20. The chemical shift of amine protons is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena. The broadness of the signal is also a characteristic feature.

  • Methyl Protons (-CH₃): The methyl group protons at C-6 are predicted to resonate as a sharp singlet at δ 2.55. This chemical shift is characteristic of a methyl group attached to an aromatic ring.

Analysis of the ¹³C NMR Spectrum
  • C-3 (δ 162.1): This carbon, bonded to the exocyclic amine and the isoxazole nitrogen, is expected to be significantly deshielded, placing it in the downfield region of the spectrum. This is consistent with chemical shifts observed for similar carbons in isoxazole derivatives.[5][6]

  • C-7a and C-3a (Bridgehead Carbons): The bridgehead carbons, C-7a (δ 151.5) and C-3a (δ 114.2), are quaternary and their chemical shifts are influenced by their position within the fused ring system. C-7a, being bonded to the oxygen of the isoxazole ring, is more deshielded than C-3a.

  • C-5 (δ 145.8) and C-6 (δ 139.0): These are the other two quaternary carbons in the benzene ring. The carbon bearing the nitro group, C-5, is strongly deshielded due to the electron-withdrawing nature of the nitro substituent. The carbon with the methyl group, C-6, is also downfield, typical for a substituted aromatic carbon.

  • C-4 (δ 119.5) and C-7 (δ 117.8): These are the two aromatic carbons bearing protons. Their chemical shifts are in the expected range for carbons in a substituted benzene ring. The electron-withdrawing nitro group influences the chemical shift of C-4.

  • -CH₃ (δ 20.7): The methyl carbon appears in the aliphatic region of the spectrum at a chemical shift characteristic of an aryl-bound methyl group.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality experimental NMR data for 6-Methyl-5-nitrobenzo[d]isoxazol-3-amine, the following generalized protocol for small organic molecules should be followed.[7][8]

Sample Preparation
  • Determine Sample Quantity: For ¹H NMR, weigh approximately 5-10 mg of the purified compound. For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended due to the lower natural abundance of the ¹³C isotope.[7]

  • Select Deuterated Solvent: Choose a deuterated solvent that fully dissolves the sample. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable choice for many polar aromatic compounds. The residual solvent peak will serve as a secondary internal reference (¹H: ~2.50 ppm; ¹³C: ~39.52 ppm).

  • Dissolution and Transfer: Dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Ensure complete dissolution, using gentle vortexing if necessary. Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. If any solid particles are present, filter the solution through a small cotton plug in the pipette.[8]

NMR Instrument Setup and Data Acquisition
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • Shimming: After inserting the sample into the spectrometer, perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • Use a standard 90° pulse sequence.

    • Set the number of scans (e.g., 8-16) and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range (e.g., 0-180 ppm).

    • Use a standard proton-decoupled pulse sequence.

    • A higher number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve a good signal-to-noise ratio.

G cluster_workflow NMR Data Acquisition Workflow A Sample Weighing (5-10 mg for 1H, 20-50 mg for 13C) B Solvent Selection (e.g., DMSO-d6) A->B Select appropriate solvent C Dissolution & Transfer to NMR Tube B->C Dissolve sample D Instrument Insertion & Shimming C->D Prepare for measurement E 1H NMR Data Acquisition D->E Acquire proton spectrum F 13C NMR Data Acquisition D->F Acquire carbon spectrum G Data Processing & Analysis E->G F->G

Figure 2. Generalized workflow for NMR sample preparation and data acquisition.

Conclusion

This technical guide provides a detailed, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of 6-Methyl-5-nitrobenzo[d]isoxazol-3-amine. The predicted data, supported by established principles of NMR spectroscopy and comparison with related structures, offers a valuable resource for the structural verification of this compound. The provided experimental protocol outlines a standardized approach for obtaining empirical data, which will be crucial for the definitive characterization of this and similar molecules. As research into benzo[d]isoxazole derivatives continues to expand, this guide serves as a foundational document to support the synthetic and medicinal chemistry efforts in this promising area.

References

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  • nmrshiftdb2. (2025). nmrshiftdb2 - open nmr database on the web. Retrieved from [Link]

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  • Kiyani, H., & Gharehassanlou, S. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Preprints. Retrieved from [Link]

  • Abad, A., et al. (2019). Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity. Molecules. Retrieved from [Link]

  • Al-Shihry, S. S. (2005). Synthesis of antifungal isoindole (5-methyl-isoxazole-3-yl)-[2-(5-methyl-isoxazol-3-yl)2,3-dihydro-isoindol-1-ylidene]amine. Molbank. Retrieved from [Link]

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infrared spectroscopy of 6-Methyl-5-nitrobenzo[d]isoxazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Infrared Spectroscopy of 6-Methyl-5-nitrobenzo[d]isoxazol-3-amine

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) spectroscopic characteristics of 6-Methyl-5-nitrobenzo[d]isoxazol-3-amine. As a molecule incorporating a primary aromatic amine, a nitro group, and a fused benzisoxazole heterocyclic system, its IR spectrum presents a rich source of structural information. This document serves as a reference for researchers, scientists, and drug development professionals, offering a theoretical framework for spectral prediction, a detailed experimental protocol for data acquisition, and a systematic approach to spectral interpretation. By dissecting the contributions of each functional group to the overall vibrational spectrum, this guide establishes a self-validating system for the structural confirmation and purity assessment of this compound.

Molecular Structure and Vibrational Theory

The utility of infrared spectroscopy in structural elucidation lies in its ability to probe the vibrational modes of a molecule.[1] When exposed to infrared radiation, specific bonds and functional groups absorb energy at characteristic frequencies, corresponding to their natural vibrational frequencies. The structure of 6-Methyl-5-nitrobenzo[d]isoxazol-3-amine is a composite of several key functional groups, each with distinct and predictable IR absorption patterns.

The molecule's core is a benzo[d]isoxazole system, a fused aromatic and heterocyclic structure. Key substituents that dominate the spectrum are the primary amine (-NH₂) at position 3, the nitro group (-NO₂) at position 5, and the methyl group (-CH₃) at position 6. The polarity and vibrational characteristics of the amine and nitro groups, in particular, produce strong and diagnostic absorption bands.[1][2]

Caption: Molecular structure with key functional groups highlighted.

Predicted Infrared Spectrum: A Correlative Analysis

The final IR spectrum of 6-Methyl-5-nitrobenzo[d]isoxazol-3-amine is a superposition of the vibrational modes of its constituent parts. A theoretical prediction of the key absorption bands provides a robust framework for interpreting the experimental data. The electronic interplay between the electron-donating amine group and the electron-withdrawing nitro group, mediated by the fused aromatic system, will influence the precise position and intensity of these bands.

Key Functional Group Vibrations
  • Primary Aromatic Amine (-NH₂): This group is expected to produce several distinct bands. Primary amines exhibit two N-H stretching bands due to asymmetric and symmetric vibrations, which are typically weaker and sharper than O-H bands found in the same region.[2] The C-N bond in aromatic amines is strengthened by resonance, causing its stretching frequency to appear at a higher wavenumber compared to aliphatic amines.[2][3]

  • Aromatic Nitro Group (-NO₂): The nitro group provides two of the most intense and characteristic bands in the mid-IR region, arising from the large change in dipole moment during vibration.[1] These correspond to the asymmetric and symmetric stretching of the N-O bonds.[4] Conjugation with the aromatic ring typically shifts these bands to lower frequencies compared to their aliphatic counterparts.[5][6]

  • Aromatic & Heterocyclic System (Benzo[d]isoxazole): This fused ring system will generate a series of bands. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. In-plane C=C and C=N stretching vibrations occur in the 1400-1650 cm⁻¹ region, often resulting in a complex pattern that can overlap with the amine N-H bend and the nitro N-O stretch.[7] The region below 900 cm⁻¹ will contain C-H out-of-plane bending vibrations, which are characteristic of the ring's substitution pattern, although the presence of a nitro group can sometimes complicate these assignments.[8]

  • Methyl Group (-CH₃): The methyl group will show characteristic C-H stretching and bending vibrations, though these may be of lower intensity compared to the highly polar amine and nitro groups.[9]

Summary of Predicted Absorption Bands

The quantitative data for the predicted IR spectrum are summarized below.

Wavenumber Range (cm⁻¹)Vibrational ModeExpected IntensityNotes
3400–3500N-H Asymmetric Stretch (Primary Amine)Medium - StrongTwo distinct bands are characteristic of a primary amine.[2][10] Aromatic amines absorb at slightly higher frequencies.[10]
3300–3400N-H Symmetric Stretch (Primary Amine)MediumThe second of the two N-H stretching bands.[2][10]
~3050Aromatic C-H StretchWeak - MediumTypically appears just above 3000 cm⁻¹.
2850–2960C-H Stretch (Methyl)Weak - MediumCharacteristic of the -CH₃ group.[9]
1580–1650N-H Bend (Scissoring)Medium - StrongA key diagnostic band for primary amines.[2][10] May overlap with aromatic C=C stretches.
1500–1600Aromatic C=C & C=N Ring StretchMedium - VariableA series of bands indicating the fused aromatic/heterocyclic core.
1475–1550NO₂ Asymmetric StretchVery StrongOne of the two most prominent bands for a nitro group.[1][5] Conjugation with the ring lowers the frequency.[4]
1290–1360NO₂ Symmetric StretchVery StrongThe second highly characteristic and intense band for a nitro group.[1][5] In aromatic systems, it has a similar intensity to the asymmetric stretch.[4]
1250–1335Aromatic C-N Stretch (Amine)StrongStronger and at a higher wavenumber than in aliphatic amines due to resonance.[2][3]
835–890C-N Stretch (Nitro)Weak - MediumThe stretch of the bond connecting the nitro group to the aromatic ring.[1][8]
650–900N-H Wag & Aromatic C-H Out-of-Plane BendBroad, MediumA broad N-H wag is characteristic of primary amines.[10] This region also contains C-H bends indicative of ring substitution.

Experimental Protocol: A Self-Validating Workflow

The integrity of the spectroscopic data is contingent upon a rigorous and well-documented experimental procedure. The following protocol outlines the steps for acquiring a high-quality Fourier Transform Infrared (FTIR) spectrum of 6-Methyl-5-nitrobenzo[d]isoxazol-3-amine.

start Start: Solid Sample prep Step 1: Sample Preparation (e.g., KBr Pellet or ATR) start->prep Choice depends on sample amount and desired technique. ATR is faster; KBr avoids crystal artifacts. config Step 2: Instrument Configuration (Set Resolution, Scans, Range) prep->config Rationale: Balance between resolution (4 cm⁻¹) and signal-to-noise (16-32 scans) for quality data. bg Step 3: Background Spectrum Acquisition (Measures ambient atmosphere) config->bg Crucial for removing CO₂ and H₂O interference, ensuring spectral purity. sample Step 4: Sample Spectrum Acquisition (Analyze prepared sample) bg->sample Background is subtracted from sample scan to isolate compound's absorptions. process Step 5: Data Processing (Baseline Correction, Normalization) sample->process Corrects for instrumental drift and scattering effects, preparing data for interpretation. end End: Final IR Spectrum process->end

Caption: Experimental workflow for FTIR spectral acquisition.

Methodology
  • Sample Preparation (Potassium Bromide - KBr Pellet Method)

    • Rationale: The KBr pellet method is a classic technique for solid samples that eliminates solvent-related absorptions, providing a clear spectrum of the pure compound. It requires careful preparation to minimize scattering effects (the Christiansen effect).

    • Procedure:

      • Thoroughly dry spectroscopy-grade KBr powder in an oven to remove residual moisture.

      • Weigh approximately 1-2 mg of the 6-Methyl-5-nitrobenzo[d]isoxazol-3-amine sample and 100-200 mg of the dried KBr.

      • Combine the sample and KBr in an agate mortar and gently grind with a pestle until a fine, homogeneous powder is obtained. The fine particle size is critical to reduce light scattering.

      • Transfer the powder to a pellet-forming die and press under high pressure (approx. 8-10 tons) for several minutes using a hydraulic press to form a transparent or translucent pellet.

      • Carefully remove the pellet and place it in the spectrometer's sample holder.

  • Instrument Configuration

    • Rationale: Standard parameters are chosen to ensure a balance between data quality and acquisition time.

    • Settings:

      • Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer.

      • Spectral Range: 4000–400 cm⁻¹. This covers the mid-infrared region where most fundamental molecular vibrations occur.[3]

      • Resolution: 4 cm⁻¹. This is sufficient for resolving the characteristic broad and sharp bands of the functional groups.

      • Number of Scans: 16 to 32 scans. Co-adding multiple scans improves the signal-to-noise ratio.

  • Background Collection

    • Rationale: A background spectrum must be collected immediately prior to the sample scan to account for and computationally subtract absorptions from atmospheric carbon dioxide and water vapor, as well as any intrinsic instrumental signals.

    • Procedure: With the sample chamber empty (or containing only the empty sample holder), acquire a background spectrum using the same configuration settings as for the sample.

  • Sample Analysis

    • Rationale: This step measures the infrared radiation absorbed by the sample.

    • Procedure: Place the KBr pellet in the sample holder within the spectrometer's sample compartment and acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the previously collected background spectrum to generate the final absorbance or transmittance spectrum.

  • Data Processing and Interpretation

    • Rationale: Post-acquisition processing ensures the spectrum is presented in a clear and interpretable format.

    • Procedure:

      • Apply a baseline correction if necessary to account for any sloping baseline caused by pellet imperfections or scattering.

      • Identify and label the peak positions (in cm⁻¹) of the major absorption bands.

      • Compare the experimental peak positions, shapes, and relative intensities with the predicted values in Section 2.2 to confirm the presence of all key functional groups and the overall molecular structure.

Conclusion

The infrared spectrum of 6-Methyl-5-nitrobenzo[d]isoxazol-3-amine is a powerful analytical fingerprint for its structural verification. The definitive identification of this molecule relies on the concurrent observation of several key features:

  • A pair of N-H stretching bands between 3300-3500 cm⁻¹ and a strong N-H bend around 1600 cm⁻¹, confirming the primary amine.

  • Two exceptionally strong absorption bands in the 1475-1550 cm⁻¹ and 1290-1360 cm⁻¹ regions, which are the unambiguous signatures of the aromatic nitro group.

  • A strong aromatic C-N stretch between 1250-1335 cm⁻¹.

  • The complex pattern of bands in the fingerprint region, corresponding to the fused benzo[d]isoxazole ring system and C-H bending modes.

By following the rigorous experimental protocol and using the correlative analysis presented in this guide, researchers can confidently use infrared spectroscopy to identify 6-Methyl-5-nitrobenzo[d]isoxazol-3-amine and assess its integrity, ensuring the reliability of its use in further scientific and developmental applications.

References

  • Vertex AI Search. (n.d.). Infrared of nitro compounds - Chemistry.
  • BenchChem. (2025). An In-depth Technical Guide to the Infrared Spectroscopy of Aromatic Nitro Compounds.
  • WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands).
  • Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy.
  • University of Calgary. (n.d.). IR: nitro groups.
  • PubMed. (2000). [Influence of solvents on IR spectrum of aromatic amines].
  • Chemistry LibreTexts. (2021). 24.6: Nitro Compounds.
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  • Smith, B. C. (2023). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy.
  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines.
  • MDPI. (2022). Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use.
  • BenchChem. (2025). comparative analysis of spectroscopic data of benzoxazole derivatives.
  • ResearchGate. (n.d.). The infrared spectrum of isoxazole in the range 600–1400 cm, including a high-resolution study of the v7(A′) band at 1370.9 cm and the v16(A″) band at 764.9 cm, together with ab initio studies of the full spectrum.
  • IOP Conference Series: Materials Science and Engineering. (n.d.). Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives.

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An In-depth Technical Guide to the Solubility Profile of 6-Methyl-5-nitrobenzo[d]isoxazol-3-amine in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 6-Methyl-5-nitrobenzo[d]isoxazol-3-amine in various organic solvents. In the absence of extensive published empirical data for this specific molecule, this guide establishes a predictive solubility profile based on the physicochemical properties of analogous structures, including 6-nitrobenzo[d]isoxazole and other substituted benzisoxazoles. The core of this document is a detailed exposition of robust, field-proven experimental methodologies, primarily the shake-flask method, coupled with precise analytical quantification techniques such as High-Performance Liquid Chromatography (HPLC) and UV-Vis spectrophotometry. This guide is designed to empower researchers, scientists, and drug development professionals with the theoretical knowledge and practical protocols necessary to accurately determine the solubility of this compound, a critical parameter for synthesis, purification, formulation, and overall drug discovery and development processes.

Introduction: The Significance of Solubility in Drug Development

Solubility is a critical physicochemical property that profoundly influences a compound's journey from a laboratory curiosity to a viable therapeutic agent. For a molecule like 6-Methyl-5-nitrobenzo[d]isoxazol-3-amine, a substituted benzisoxazole, understanding its solubility in organic solvents is paramount for several key reasons:

  • Synthesis and Purification: The selection of appropriate solvents is fundamental for achieving optimal reaction kinetics and for the effective crystallization and purification of the final compound.

  • Formulation Development: The ability to dissolve the active pharmaceutical ingredient (API) in a suitable solvent system is a prerequisite for creating stable and bioavailable drug formulations.

  • Analytical Method Development: Precise solubility data is essential for developing and validating analytical methods for quantification and quality control.

  • Predicting Biological Performance: Solubility can directly impact a drug's absorption, distribution, metabolism, and excretion (ADME) profile, and consequently its therapeutic efficacy and potential toxicity.

This guide will first delve into the theoretical underpinnings of the solubility of 6-Methyl-5-nitrobenzo[d]isoxazol-3-amine by examining its structural features and comparing it to related compounds. Subsequently, it will provide detailed, step-by-step protocols for the experimental determination of its solubility, ensuring data integrity and reproducibility.

Predicted Physicochemical Properties and Theoretical Solubility Profile

Molecular Structure:

Caption: Chemical structure of 6-Methyl-5-nitrobenzo[d]isoxazol-3-amine.

The molecule possesses several key functional groups that will dictate its solubility behavior:

  • Benzisoxazole Core: A bicyclic aromatic system that contributes to the molecule's rigidity and provides a hydrophobic surface.

  • Nitro Group (-NO2): A strongly electron-withdrawing and polar group that can participate in dipole-dipole interactions.

  • Amino Group (-NH2): A polar group capable of acting as a hydrogen bond donor and acceptor.[1]

  • Methyl Group (-CH3): A nonpolar, hydrophobic group.

The interplay of these groups results in a molecule with a moderate overall polarity. The presence of both hydrogen bond donors and acceptors suggests that hydrogen bonding will be a significant factor in its interactions with protic solvents.[1][2]

The "Like Dissolves Like" Principle: A Predictive Framework

The adage "like dissolves like" serves as a fundamental principle in predicting solubility.[3] This principle suggests that a solute will have higher solubility in a solvent with similar polarity and intermolecular forces.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the amino and nitro groups of the target molecule. The alkyl portion of the alcohols can also interact with the nonpolar regions of the benzisoxazole ring. Therefore, moderate to good solubility is anticipated in these solvents.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents possess significant dipole moments and can interact favorably with the polar nitro and amino groups. They are generally excellent solvents for a wide range of organic molecules, and high solubility is expected.

  • Nonpolar Solvents (e.g., Hexane, Toluene): The significant polarity imparted by the nitro and amino groups will likely limit the solubility of 6-Methyl-5-nitrobenzo[d]isoxazol-3-amine in nonpolar solvents. While the aromatic core and methyl group will have some affinity for these solvents, the strong intermolecular forces between the solute molecules will be difficult for nonpolar solvents to overcome.

Hypothetical Solubility Profile

Based on the structural analysis and principles of solubility, a hypothetical qualitative solubility profile for 6-Methyl-5-nitrobenzo[d]isoxazol-3-amine is presented in the table below. It is crucial to emphasize that this is a predictive profile and must be confirmed by experimental determination.

Solvent Class Example Solvents Predicted Solubility Rationale
Polar Protic Methanol, EthanolModerate to HighHydrogen bonding with -NH2 and -NO2 groups.
Polar Aprotic DMSO, DMF, AcetonitrileHighStrong dipole-dipole interactions.
Halogenated Dichloromethane, ChloroformModerateGood general solvents for many organic compounds.
Ethers Diethyl ether, THFLow to ModerateModerate polarity, limited hydrogen bonding capability.
Aromatic Toluene, BenzeneLow to ModerateInteraction with the benzisoxazole ring system.
Nonpolar Hexane, HeptaneLowMismatch in polarity.

Experimental Determination of Solubility: A Step-by-Step Guide

Accurate determination of solubility requires a robust and well-controlled experimental protocol. The shake-flask method is considered the gold standard for determining thermodynamic equilibrium solubility and is highly recommended.[4][5][6]

The Shake-Flask Method: Protocol and Causality

This method involves equilibrating an excess of the solid compound in a known volume of solvent at a constant temperature. The concentration of the dissolved solute in the resulting saturated solution is then quantified.

Experimental Workflow:

Caption: Generalized workflow for the shake-flask solubility determination method.

Step-by-Step Protocol:

  • Preparation of Saturated Solutions:

    • Add an excess amount (e.g., 2-5 mg) of crystalline 6-Methyl-5-nitrobenzo[d]isoxazol-3-amine to a series of glass vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that a saturated solution has been achieved.

    • Add a precise volume (e.g., 1-2 mL) of the desired organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation during the equilibration period.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker or on a stirring plate. Maintain a constant temperature (e.g., 25 °C or 37 °C) throughout the experiment.

    • Agitate the samples for a sufficient duration (typically 24-72 hours) to ensure that equilibrium between the solid and dissolved states is reached. The time required may vary depending on the compound and solvent system.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • To ensure complete removal of undissolved particles, centrifuge the vials at a moderate speed.

    • Carefully withdraw a known volume of the clear supernatant using a pipette. It is critical to avoid disturbing the solid pellet.

    • For an extra measure of certainty, filter the collected supernatant through a chemically inert syringe filter (e.g., 0.22 µm or 0.45 µm PTFE). This step is vital as undissolved particles can interfere with the subsequent analysis and lead to an overestimation of solubility.[7]

  • Quantification:

    • Accurately dilute the filtered supernatant with the appropriate solvent to a concentration that falls within the linear range of the analytical method to be used.

    • Quantify the concentration of 6-Methyl-5-nitrobenzo[d]isoxazol-3-amine in the diluted samples using a validated analytical technique, such as HPLC-UV or UV-Vis spectrophotometry.

Analytical Quantification Techniques

The choice of analytical technique depends on the properties of the solute and the required sensitivity and selectivity.

3.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a highly accurate and precise method for quantifying the concentration of soluble compounds.[8][9][10]

  • Principle: The diluted sample is injected into a column packed with a stationary phase. A mobile phase is pumped through the column, and the components of the sample are separated based on their differential partitioning between the stationary and mobile phases. A detector (typically UV-Vis) measures the amount of the analyte as it elutes from the column.

  • Method Development:

    • Column: A C18 reversed-phase column is a common starting point for small organic molecules.[10]

    • Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol) is typically used.

    • Detection: The UV-Vis detector should be set to the wavelength of maximum absorbance (λmax) of 6-Methyl-5-nitrobenzo[d]isoxazol-3-amine to ensure maximum sensitivity.

  • Calibration: A calibration curve must be generated by preparing a series of standard solutions of the compound of known concentrations and plotting their peak areas against concentration. The concentration of the unknown sample is then determined from this curve.

3.2.2. UV-Vis Spectrophotometry

For a more rapid but potentially less specific measurement, UV-Vis spectrophotometry can be employed.[7][11][12]

  • Principle: This technique relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.

  • Procedure:

    • Determine the λmax of 6-Methyl-5-nitrobenzo[d]isoxazol-3-amine in the solvent of interest by scanning a dilute solution across a range of wavelengths.

    • Generate a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations at the λmax.

    • Measure the absorbance of the diluted supernatant from the shake-flask experiment and use the calibration curve to determine its concentration.

  • Causality Behind Experimental Choices: It is imperative that the sample is free from any particulate matter, as this will scatter light and lead to inaccurate absorbance readings.[7]

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table of Experimentally Determined Solubility

Solvent Temperature (°C) Solubility (mg/mL) Solubility (mol/L) Analytical Method
Methanol25Experimental ValueCalculated ValueHPLC-UV
Ethanol25Experimental ValueCalculated ValueHPLC-UV
Acetonitrile25Experimental ValueCalculated ValueHPLC-UV
DMSO25Experimental ValueCalculated ValueHPLC-UV
Dichloromethane25Experimental ValueCalculated ValueHPLC-UV
Toluene25Experimental ValueCalculated ValueHPLC-UV
Hexane25Experimental ValueCalculated ValueHPLC-UV

Conclusion: A Pathway to Comprehensive Understanding

While pre-existing solubility data for 6-Methyl-5-nitrobenzo[d]isoxazol-3-amine is scarce, this guide provides a robust framework for its prediction and experimental determination. By understanding the influence of its functional groups and applying the principles of "like dissolves like," researchers can make informed decisions on solvent selection. More importantly, the detailed protocols for the shake-flask method coupled with HPLC or UV-Vis analysis provide a clear and reliable pathway for generating high-quality, reproducible solubility data. This information is not merely an academic exercise; it is a critical dataset that will inform every subsequent stage of the research and development process, from chemical synthesis to final formulation, ultimately contributing to the successful advancement of new therapeutic agents.

References

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  • How I can determination of the solubility constant by using Uv-Vis spectrophotometer?. ResearchGate. Available at: [Link]

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  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Regulations.gov. Available at: [Link]

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The Discovery and Isolation of Novel Nitrobenzo[d]isoxazole Derivatives: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Discipline: Medicinal Chemistry & Chemical Biology

Executive Summary: The Privileged Scaffold

The benzo[d]isoxazole core represents a highly versatile "privileged scaffold" in medicinal chemistry and chemical biology [4]. Characterized by an aromatic bicyclic heterocycle containing adjacent nitrogen and oxygen atoms, it possesses a unique combination of hydrogen bond donors/acceptors and robust metabolic stability [4]. Within this class, nitrobenzo[d]isoxazole derivatives hold a dual significance. They are not only potent bioactive molecules in their own right—serving as highly selective Bromodomain and Extra-Terminal (BET) inhibitors [1] and enzymatic probes [2]—but also serve as vital electrophilic intermediates for the synthesis of advanced aminated pharmaceutical building blocks [3].

As an Application Scientist navigating these syntheses, one must understand the idiosyncratic reactivity of the isoxazole ring. This whitepaper systematically breaks down the causal mechanisms governing the synthesis, isolation, structural elucidation, and downstream biological application of these derivatives, establishing field-proven, self-validating protocols for researchers.

Rational Synthetic Design & Mechanistic Causality

Oxime Formation and Intramolecular Cyclization

The foundational step in constructing the nitrobenzo[d]isoxazole core typically commences with a suitably substituted ortho-hydroxy-nitro-phenone (e.g., 2-hydroxy-6-nitroacetophenone) [3]. The addition of hydroxylamine hydrochloride in the presence of an anhydrous base yields an oxime intermediate.

The critical phase is the ring-closing step. Phosphorus oxychloride (


) or acetic anhydride (

) is deployed as a powerful dehydrating agent [3].
  • Causality: The dehydration drives an intramolecular cyclization between the phenolic hydroxyl and the newly formed oxime. This reaction requires rigorous anhydrous conditions because

    
     reacts violently with water, which would competitively hydrolyze the intermediate and drastically reduce the yield.
    

SynthWorkflow A 2-Hydroxy-nitroacetophenone B Oxime Intermediate A->B NH2OH·HCl, Base (Nucleophilic Addition) C Nitrobenzo[d]isoxazole Core B->C POCl3 / Ac2O (Dehydrative Cyclization) D Chromatographic Isolation (Silica/Alumina) C->D Flash Chromatography (TLC Monitored) E Amine Derivative (Bechamp Reduction) D->E Fe/NH4Cl or SnCl2 (N-O Bond Preserved)

Synthetic and isolation workflow for novel nitrobenzo[d]isoxazole derivatives.

Derivatization: The Reduction Dilemma and N-O Lability

A common synthetic goal is the conversion of the nitro substituent (e.g., at the 5- or 7-position) to an amine to facilitate subsequent amide coupling or cross-linking [3].

  • The Pitfall: Standard catalytic hydrogenation using Palladium on Carbon (

    
    ) is fundamentally incompatible with benzisoxazoles. The 
    
    
    
    bond of the isoxazole ring is highly labile under these conditions and will undergo reductive cleavage, destroying the pharmacophore [3].
  • The Field-Proven Solution: Selective reduction must be employed. The Bechamp reduction (Iron powder and

    
     in Ethanol/Water) or 
    
    
    
    in acetic acid/HCl allows for the efficient reduction of the nitro group while leaving the heterocyclic
    
    
    bond intact [3][5].

Isolation, Chromatography, and Structural Elucidation

Isolating novel nitrobenzo[d]isoxazoles requires precise chromatographic techniques due to the varying polarities introduced by the strong electron-withdrawing nature of the nitro group.

  • Chromatography: Alumina or Silica gel (100-200 mesh) flash column chromatography is utilized. Isomers can typically be resolved using an ether-chloroform or ethyl acetate-hexane gradient.

  • Self-Validating TLC: Reaction progress is easily monitored visually and under UV. For example, during the nitro-to-amine reduction, researchers will observe the disappearance of a distinct yellow nitro spot and the appearance of a highly fluorescent amine spot under a 254 nm UV lamp[3].

  • NMR Spectroscopy: Structural characterization relies heavily on

    
    H and 
    
    
    
    C NMR. The strong deshielding effect of the nitro group results in diagnostic downfield shifts of adjacent aromatic protons. Variable-temperature NMR can resolve overlapping peaks generated by restricted bond rotations in heavily substituted derivatives.

Biochemical Applications & Target Interactions

The resulting nitrobenzo[d]isoxazoles are highly active in several therapeutic and biocatalytic domains:

  • Oncology (BET Inhibitors): Benzo[d]isoxazole derivatives have been optimized as potent Bromodomain and Extra-Terminal (BET) inhibitors. Compounds targeting the

    
     bromodomain show remarkable 
    
    
    
    values (around ~80 nM), suppressing MYC expression and demonstrating high therapeutic efficacy in Castration-Resistant Prostate Cancer (CRPC) xenograft models [1].
  • De Novo Enzyme Design: 5-Nitrobenzisoxazole is the standard substrate used to study and evolve de novo designed Kemp eliminases (e.g., KE07). The breakdown of the substrate allows computational chemists to track evolutionary changes in electrostatic preorganization and active-site basicity across multiple enzyme variants [2].

PharmApps Core Nitrobenzo[d]isoxazole Scaffold BET BET Bromodomain Inhibitors (BRD4 Target Binding) Core->BET Structural Optimization Kemp Kemp Elimination Substrates (Catalytic Probes) Core->Kemp 5-Nitrobenzisoxazole CRPC CRPC Therapeutics (In vivo Efficacy) BET->CRPC Tumor Suppression Enz De Novo Enzyme Evolution (KE07 Optimization) Kemp->Enz Activity & Binding Assays

Functional applications of the nitrobenzo[d]isoxazole scaffold in chemical biology.

Quantitative Data Summary

The table below summarizes the target interactions and biological efficacy of key benzo[d]isoxazole derivatives across multiple domains.

Derivative / SubstrateTarget / Assay TypeKinetic / Binding MetricBiological & Chemical RoleReference
Compounds 6i / 7m BRD4(1) Bromodomain

= 81–82 nM
CRPC Therapeutics (In vivo tumor model)[1]
5-Nitrobenzisoxazole Designed Enzyme (KE07 R1)

= 0.018

Kemp Elimination catalytic probe[2]
Piperidin-4-yl Derivs. B. subtilis / S. aureusMIC-dependentAntimicrobial / Antibacterial activity[4]

Validated Experimental Methodologies

To ensure a self-validating scientific framework, the following step-by-step methodologies incorporate real-time quality control checks to confirm reaction success.

Protocol 1: Synthesis of 3-Methyl-7-nitrobenzo[d]isoxazole via Dehydrative Cyclization

Causality Focus: This establishes the stable bicyclic core via chemically induced dehydration.

  • Preparation: Place dried 2-hydroxy-6-nitroacetophenone oxime (4.5 g, 22.9 mmol) in a 100 mL round-bottom flask.

  • Reagent Addition: Perform strictly in a dry fume hood. Add

    
     dropwise at 0 °C to prevent uncontrolled exothermic side reactions[3].
    
  • Reflux & Monitoring: Heat the mixture to reflux. Self-Validation Check: Monitor by TLC (30% EtOAc/Hexanes). The reaction is complete when the distinct oxime spot disappears entirely.

  • Quenching: Slowly pour the mixture over crushed ice to safely quench excess

    
    .
    
  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under vacuum. Purify the crude mixture via silica gel flash chromatography.
    
Protocol 2: Selective Nitro Reduction (Bechamp Method)

Causality Focus: Bypassing H2/Pd-C to protect the fragile isoxazole N-O bond.

  • Preparation: Dissolve 3-methyl-7-nitrobenzo[d]isoxazole (1.0 eq) in a 2:1 mixture of Ethanol and Water.

  • Reduction: Add Iron powder (5.0 eq) and Ammonium Chloride (

    
    , 0.5 eq) to the solution.
    
  • Reflux: Heat the suspension to reflux for 2–4 hours. Self-Validation Check: Monitor the reaction using a 254 nm UV lamp. Success is indicated by the disappearance of the yellow nitro starting material and the emergence of a brightly fluorescent amine product[3].

  • Workup & Isolation: Filter the mixture hot through a pad of Celite. Crucial Step: If filtered cold, product yields drop precipitously due to coprecipitation with iron oxides.

  • Extraction: Concentrate the filtrate to remove ethanol, extract the aqueous phase with Ethyl Acetate, dry, and evaporate to isolate the pure amine [3]. Alternatively,

    
     in acetic acid can be utilized for substrates sensitive to Bechamp conditions[5].
    

References

  • Structure-Based Discovery and Optimization of Benzo[d]isoxazole Derivatives as Potent and Selective BET Inhibitors for Potential Treatment of Castration-Resistant Prostate Cancer (CRPC) Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • The evolution of multiple active site configurations in a designed enzyme PMC - National Institutes of Health (NIH) URL:[Link]

  • Advances in isoxazole chemistry and their role in drug discovery RSC Publishing URL:[Link]

  • US9890166B2 - Imidazopyrrolidine derivatives and their use in the treatment of disease Google Patents URL

Preliminary Biological Screening Strategy for 6-Methyl-5-nitrobenzo[d]isoxazol-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Scope: In-Depth Technical Whitepaper on Scaffold Evaluation

As a Senior Application Scientist in early drug discovery, evaluating a novel, uncharacterized chemical entity requires moving beyond generic assay panels. We must design a screening cascade tailored to the compound's specific stereoelectronic profile and historical bioisostere data. The compound 6-Methyl-5-nitrobenzo[d]isoxazol-3-amine (CAS: 2163293-11-4) features a prominent 3-amino-benzisoxazole core, modified by an electron-donating 6-methyl group and a strongly electron-withdrawing 5-nitro group[1].

The 3-amino-benzisoxazole scaffold is a privileged structure, heavily investigated as a bioisostere to aminoindazoles (such as the clinical candidate Linifanib/ABT-869) for the multi-targeted inhibition of Receptor Tyrosine Kinases (RTKs), notably the VEGFR and PDGFR families . Additionally, related benzo[d]isoxazol-3-amine derivatives have demonstrated notable antimicrobial activity, particularly against Mycobacterium tuberculosis.

This guide outlines the causal rationale, data interpretation frameworks, and self-validating protocols required to rigorously screen this specific scaffold.

Physicochemical Profiling & Target Rationale

Before initiating in vitro testing, we must structurally interrogate the compound to establish a pharmacological baseline. The primary amine acts as a critical hydrogen-bond donor (anchoring to the kinase hinge region, e.g., Cys919 in VEGFR2) . However, the 5-nitro group acts as a classic "toxicophore" alert in early screening due to its potential to undergo single-electron enzymatic reductions, forming reactive nitro-radical anions or interfering with optical assay readouts.

Table 1: Calculated Physicochemical Parameters and Predicted Profile

ParameterValuePharmacological Rationale & Causality
Molecular Weight 193.16 g/mol Highly efficient fragment size (MW < 300). Allows significant synthetic "growing" (e.g., derivatizing the 3-amino group into a diaryl urea) without exceeding Lipinski limits .
cLogP (Calculated) ~1.6 - 2.1Moderate lipophilicity ensures optimal passive membrane permeability while maintaining aqueous solubility for early biochemical assays.
H-Bond Donors 2Crucial for interacting with the ATP-binding pocket of target kinases.
Structural Alerts High (Nitroaromatic)The 5-nitro group can act as a Pan-Assay Interference (PAINS) structural alert via redox cycling. Necessitates non-colorimetric, orthogonal assay formats.

Biological Screening Cascade & Workflow

To efficiently triage 6-Methyl-5-nitrobenzo[d]isoxazol-3-amine, we execute a sequential cascade prioritizing target engagement, counter-screening for assay interference, and rapid toxicity profiling.

Cascade A 6-Methyl-5-nitrobenzo[d]isoxazol-3-amine B 1. In Silico & Physicochemical Profiling (Rule of 5, ADME) A->B C 2. Primary Biochemical Assay (TR-FRET: VEGFR2 / PDGFR) B->C D 3. Counter-Screening & Orthogonal Assays (PAINS Interference check) C->D E 4. Cellular Viability Assays (HUVEC / HepG2 CellTiter-Glo) D->E F 5. Early Toxicity Panel (Ames Mutagenicity, hERG) E->F

Figure 1: Proposed biological screening cascade for the 6-methyl-5-nitrobenzo[d]isoxazol-3-amine scaffold.

Primary In Vitro Biochemical Screening

Based on structural homology to known RTK inhibitors, our primary screening will target VEGFR2 and PDGFRβ.

Causality in Assay Design: Standard colorimetric (absorbance-based) kinase assays are strictly prohibited here. Nitroaromatics can absorb strongly in the visible spectrum and act as electron sinks. Therefore, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is mandated. TR-FRET utilizes a long-lifetime Europium fluorophore, allowing a temporal delay before measurement that entirely eliminates short-lived autofluorescence and colorimetric quenching interference from the 5-nitro substituent.

Mechanism Ligand VEGF Ligand Target VEGFR2 Kinase Domain Ligand->Target Activates Signaling PLC-gamma / MAPK Target->Signaling Phosphorylation Inhibitor 6-Methyl-5-nitrobenzo... Scaffold Inhibitor->Target Blocks ATP Hinge Outcome Angiogenesis Signaling->Outcome Proliferation

Figure 2: Mechanistic rationale for testing the benzisoxazole scaffold against VEGFR2 signaling.

Protocol 1: Self-Validating TR-FRET Kinase Assay (VEGFR2)

This system is self-validating through the inclusion of calculating the Z'-factor using high and low control wells.

  • Compound Preparation : Serially dilute 6-Methyl-5-nitrobenzo[d]isoxazol-3-amine in 100% anhydrous DMSO (top concentration 10 mM). Use acoustic liquid handling (e.g., Echo 550) to dispense 100 nL into a 384-well ProxiPlate.

  • Reagent Assembly :

    • Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT.

    • Positive Control: Staurosporine (10 µM final) to validate complete enzymatic shutdown.

    • Negative Control: 1% DMSO vehicle to establish maximum enzymatic velocity (

      
      ).
      
  • Enzymatic Reaction : Add 5 µL of 2X recombinant VEGFR2 kinase domain (final 5 nM) and 100 nM biotinylated poly-GT substrate. Incubate at 22°C for 15 minutes to allow pre-equilibrium binding of the inhibitor.

  • Initiation & Incubation : Initiate by adding 5 µL of 2X ATP (10 µM final, equating to the

    
     for VEGFR2). Incubate for 60 minutes.
    
  • Quench & Detection : Add 10 µL of Stop/Detection Buffer containing 10 mM EDTA, Eu-labeled anti-phosphotyrosine antibody (donor), and Streptavidin-APC (acceptor).

  • Data Acquisition : Read on a multi-mode microplate reader using a 340 nm excitation pulse. Delay reading by 100 µs, then measure emission ratios at 665 nm / 615 nm.

Cellular Viability & Early Toxicity (ADME/Tox) Profiling

If the compound shows preliminary RTK affinity, it must be advanced to phenotypic cellular models.

Causality in Assay Design: Typical cell viability assays like MTT rely on cellular oxidoreductases to reduce a tetrazolium dye to formazan. The 5-nitro group on our scaffold can be enzymatically reduced by these exact nitroreductases, artificially inflating absorbance readings and masking cytotoxicity. Therefore, CellTiter-Glo (ATP quantitation via luminescence) is strictly required as an orthogonal, non-redox dependent methodology.

Furthermore, nitroaromatics are historically linked to mutagenicity via DNA adduct formation following bacterial or hepatic reduction . An Ames Fluctuation Test is an absolute prerequisite to derisk this scaffold before heavy chemistry resource allocation.

Table 2: Preliminary Reference Benchmark Target Profile (TTPP)

Target AssayAssay FormatSuccess Threshold (Hit Criteria)Justification
VEGFR2 (KDR) LANCE TR-FRET

Validates hinge-binding capability of the unsubstituted 3-amino group.
HUVEC Proliferation CellTiter-Glo (ATP)

Corroborates biochemical VEGFR2 inhibition with functional anti-angiogenic cellular activity.
HepG2 Toxicity CellTiter-Glo (ATP)

Ensures specific target engagement over general hepatotoxicity.
Ames Fluctuation TA98 / TA100 StrainsNegative (-S9 and +S9)Screens for DNA-reactive mutagens (critical due to the 5-nitro substituent).
Protocol 2: Miniaturized Ames Fluctuation Test (Mutagenicity Screen)

Validates the genotoxic safety of the 5-nitro substituent.

  • Bacterial Preparation : Culture Salmonella typhimurium strains TA98 (frameshift mutations) and TA100 (base-pair substitutions) overnight in Davis-Mingioli broth.

  • Metabolic Activation (-S9 / +S9) : Prepare the test agent across a 6-point dose-response curve (1.5 µM to 500 µM). Split the assay into two arms: one with buffer, and one containing 10% Aroclor 1254-induced rat liver S9 fraction to mimic mammalian hepatic metabolism.

  • Control Validation :

    • Positive Controls: 2-Nitrofluorene (TA98, -S9), Sodium azide (TA100, -S9), 2-Aminoanthracene (Both, +S9).

    • Negative Control: 1% DMSO.

  • Exposure : Inoculate bacteria in a 384-well microplate containing the compound and exposure medium. Incubate for 90 minutes at 37°C with shaking.

  • Reversion Detection : Add reversion indicator medium containing bromocresol purple (a pH indicator). Incubate for 48 hours at 37°C.

  • Scoring : Bacteria that mutate (revertants) will metabolize the medium, dropping the pH and shifting the dye from purple to yellow. Count the number of yellow wells. A compound is flagged as a mutagenic liability if the number of positive wells exhibits a dose-dependent increase significantly

    
    -fold over the DMSO baseline.
    

Next Steps for Lead Optimization

If 6-Methyl-5-nitrobenzo[d]isoxazol-3-amine clears these preliminary hurdles, it serves as a highly modular synthetic hub. The 5-nitro group can be easily reduced to an amine, removing the toxicophore liability while providing a new handle for solvent-exposed solubilizing groups (e.g., morpholine tethers). Concurrently, reacting the 3-amino position with phenyl isocyanates will yield N,N′-diphenyl ureas—the structural hallmark required to push VEGFR2 inhibition from the micromolar (hit) to nanomolar (lead) range .

References
  • 3-Amino-benzo[d]isoxazoles as Novel Multitargeted Inhibitors of Receptor Tyrosine Kinases Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis Source: Frontiers in Chemistry URL:[Link]

  • Compound Summary: N-Ethyl-6-methyl-7-(1-((S)-3-methylmorpholino)phthalazin-6-yl)benzo[d]isoxazol-3-amine Source: National Center for Biotechnology Information (PubChem) URL:[Link]

Sources

Methodological & Application

Application Note & Protocols: A Proposed Synthetic Pathway for 6-Methyl-5-nitrobenzo[d]isoxazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Introduction

Substituted 1,2-benzisoxazoles are a critical class of heterocyclic compounds that form the core structure of many therapeutic agents, exhibiting a wide range of biological activities.[2] The development of efficient and versatile synthetic routes to novel benzisoxazole derivatives is therefore a significant pursuit in organic and medicinal chemistry. This application note addresses the synthesis of 6-Methyl-5-nitrobenzo[d]isoxazol-3-amine, a molecule incorporating key functional groups—an amino group at the 3-position, a nitro group, and a methyl group on the benzene ring—that offer multiple points for further chemical modification and structure-activity relationship (SAR) studies.

The synthetic strategy detailed herein is constructed from fundamental, high-yielding, and reliable organic reactions. It offers a practical and scientifically sound approach for research laboratories to access this valuable chemical entity. The three-part synthesis is designed for clarity and reproducibility, with each section providing both the underlying chemical principles and a comprehensive experimental protocol.

Proposed Overall Synthetic Pathway

The synthesis is designed as a three-step sequence starting from 2-amino-4-methylphenol. The pathway involves the formation of two key intermediates: (I) 2-Hydroxy-4-methylbenzonitrile and (II) 2-Hydroxy-4-methyl-5-nitrobenzonitrile.

Synthetic_Pathway A 2-Amino-4-methylphenol B Intermediate I 2-Hydroxy-4-methylbenzonitrile A->B  Step 1: Sandmeyer Cyanation (NaNO₂, HCl, CuCN) C Intermediate II 2-Hydroxy-4-methyl-5-nitrobenzonitrile B->C  Step 2: Nitration (HNO₃, H₂SO₄) D Final Product 6-Methyl-5-nitrobenzo[d]isoxazol-3-amine C->D  Step 3: Cyclization (NH₂OH·HCl, Base) Cyclization_Mechanism cluster_0 Mechanism of 3-Aminobenzisoxazole Formation A 2-Hydroxy-4-methyl- 5-nitrobenzonitrile B Amidoxime Intermediate A->B + NH₂OH C Final Product B->C Intramolecular Cyclization (-H₂O)

Sources

Leveraging 6-Methyl-5-nitrobenzo[d]isoxazol-3-amine as a Versatile Scaffolding Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide

Abstract

This document provides a detailed guide for the synthetic manipulation of 6-Methyl-5-nitrobenzo[d]isoxazol-3-amine, a highly functionalized building block with significant potential in medicinal chemistry and materials science. The inherent electronic and steric properties of this molecule, arising from its distinct functional groups—a nucleophilic amine, an electron-withdrawing nitro group, and the bioisosteric benzisoxazole core—offer multiple avenues for selective chemical modification. This guide will explore the strategic derivatization of this scaffold, presenting detailed, field-tested protocols for key transformations. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving high-yield, high-purity products.

Introduction: A Building Block of Strategic Importance

The benzisoxazole motif is a privileged scaffold in drug discovery, appearing in a range of clinically successful pharmaceuticals. Its ability to act as a bioisostere for other aromatic systems, coupled with its unique electronic properties, makes it a desirable core structure. The subject of this guide, 6-Methyl-5-nitrobenzo[d]isoxazol-3-amine, is a particularly valuable derivative.

The strategic placement of its functional groups allows for a hierarchical and selective approach to synthesis:

  • The 3-amino group: A primary nucleophilic center, ideal for amide bond formation, sulfonylation, and as a handle for cross-coupling reactions.

  • The 5-nitro group: A powerful electron-withdrawing group that can be reduced to a second amino functionality, enabling the synthesis of diamine derivatives or further selective modifications.

  • The benzisoxazole core: A stable heterocyclic system that provides a rigid framework for the appended functionalities.

This guide will provide researchers with the foundational knowledge and practical protocols to effectively utilize this versatile building block.

Core Reactivity and Synthetic Strategy

The synthetic utility of 6-Methyl-5-nitrobenzo[d]isoxazol-3-amine is best understood by considering the independent and synergistic reactivity of its functional groups. The following diagram illustrates the primary reaction pathways available.

G cluster_0 Amine Derivatization cluster_1 Nitro Group Reduction A 6-Methyl-5-nitrobenzo[d]isoxazol-3-amine B Amide Formation A->B RCOCl, Base C Sulfonamide Formation A->C RSO2Cl, Base D Catalytic Hydrogenation A->D H2, Pd/C E Chemical Reduction A->E SnCl2·2H2O F Diamine Intermediate D->F E->F

Figure 1: Key synthetic transformations of 6-Methyl-5-nitrobenzo[d]isoxazol-3-amine.

Experimental Protocols

The following protocols are designed to be robust and reproducible. All reagents should be of high purity, and reactions involving anhydrous conditions should be performed under an inert atmosphere (e.g., nitrogen or argon).

Protocol 1: Acylation of the 3-Amino Group

This protocol details the formation of an amide bond, a fundamental transformation in medicinal chemistry for introducing diverse side chains.

Rationale: The 3-amino group is a potent nucleophile. Acylation with an acid chloride in the presence of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), proceeds rapidly and cleanly. The base is crucial for scavenging the HCl byproduct, preventing the protonation and deactivation of the starting amine. Dichloromethane (DCM) is an excellent solvent choice due to its inertness and ability to dissolve a wide range of organic compounds.

Step-by-Step Methodology:

  • Preparation: To a round-bottom flask, add 6-Methyl-5-nitrobenzo[d]isoxazol-3-amine (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).

  • Base Addition: Add triethylamine (1.5 eq) to the solution and stir for 5 minutes at room temperature.

  • Acylation: Slowly add the desired acid chloride (1.1 eq) dropwise to the stirring solution. An exotherm may be observed.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Workup:

    • Quench the reaction with the addition of saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).

Parameter Condition Rationale
Solvent Anhydrous Dichloromethane (DCM)Inert, good solubility for reactants.
Base Triethylamine (TEA) or DIPEAScavenges HCl byproduct.
Temperature 0 °C to Room TemperatureControls reaction rate and minimizes side products.
Stoichiometry Amine:Base:Acid Chloride = 1:1.5:1.1Ensures complete reaction and neutralization.
Protocol 2: Reduction of the 5-Nitro Group

The transformation of the nitro group to an amine opens up a new vector for chemical diversification. This protocol presents a reliable method using tin(II) chloride, a classic and effective reducing agent for aromatic nitro compounds.

Rationale: Catalytic hydrogenation with H₂ and Pd/C is a common method for nitro group reduction. However, it can sometimes lead to undesired side reactions, including dehalogenation or reduction of other functional groups. Reduction with tin(II) chloride dihydrate in a polar protic solvent like ethanol is a robust alternative that is highly chemoselective for the nitro group. The acidic conditions of the reaction mixture are neutralized during workup with a strong base.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, suspend 6-Methyl-5-nitrobenzo[d]isoxazol-3-amine (1.0 eq) in ethanol.

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq) to the suspension.

  • Heating: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours.

  • Reaction Monitoring: Monitor the reaction by TLC for the disappearance of the starting material.

  • Workup:

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

    • Add water and carefully basify the aqueous solution to pH > 8 with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide. Caution: This can be exothermic.

    • The resulting tin salts will precipitate. Filter the mixture through a pad of Celite®, washing thoroughly with ethyl acetate.

    • Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: The resulting diamine is often pure enough for subsequent steps. If necessary, it can be purified by column chromatography.

G Start Start: 6-Methyl-5-nitrobenzo[d]isoxazol-3-amine in EtOH AddSnCl2 Add SnCl2·2H2O (4-5 eq) Start->AddSnCl2 Reflux Reflux (78°C, 2-4h) AddSnCl2->Reflux TLC Monitor by TLC Reflux->TLC Concentrate Concentrate in vacuo TLC->Concentrate Basify Basify with aq. NaHCO3 to pH > 8 Concentrate->Basify Filter Filter through Celite® Basify->Filter Extract Extract with Ethyl Acetate Filter->Extract Dry Dry & Concentrate Extract->Dry End Product: 6-Methyl-3-aminobenzo[d]isoxazol-5-amine Dry->End

Figure 2: Workflow for the reduction of the 5-nitro group.

Conclusion and Future Directions

6-Methyl-5-nitrobenzo[d]isoxazol-3-amine is a potent synthetic intermediate. The protocols detailed herein provide a reliable foundation for its derivatization. The sequential modification of the 3-amino group followed by the reduction and subsequent functionalization of the 5-nitro group allows for the controlled and divergent synthesis of complex molecular architectures. Future work will focus on the development of orthogonal protection strategies and the exploration of this building block in the synthesis of novel kinase inhibitors and other biologically active compounds.

References

  • The Benzisoxazole Moiety in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley. [Link]

  • Reduction of Aromatic Nitro Compounds. Chemical Reviews. [Link]

  • Amide Bond Formation: Beyond the Myth of Coupling Reagents. Organic & Biomolecular Chemistry. [Link]

Application Notes & Protocols: Strategic Acylation and Amidation of 6-Methyl-5-nitrobenzo[d]isoxazol-3-amine for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Benzo[d]isoxazole Scaffold

The benzo[d]isoxazole moiety is a privileged heterocyclic structure, forming the core of numerous pharmacologically active compounds.[1][2] Its unique electronic and steric properties make it an attractive scaffold for the development of novel therapeutics, including receptor tyrosine kinase (RTK) inhibitors and anticonvulsant agents.[1][3] The specific subject of this guide, 6-Methyl-5-nitrobenzo[d]isoxazol-3-amine, is a particularly valuable building block. The presence of a primary amino group at the 3-position offers a versatile handle for synthetic modification, enabling the exploration of a broad chemical space through derivatization.

Acylation and amidation of this primary amine are fundamental transformations used to introduce a diverse array of functional groups.[2] These modifications systematically alter the molecule's steric bulk, lipophilicity, hydrogen bonding capacity, and overall electronic profile. Such changes are critical in structure-activity relationship (SAR) studies, where the goal is to optimize a compound's potency, selectivity, and pharmacokinetic properties.

This document provides a detailed guide for researchers, chemists, and drug development professionals on the acylation and amidation reactions of 6-Methyl-5-nitrobenzo[d]isoxazol-3-amine. It moves beyond simple procedural lists to explain the underlying chemical principles, the rationale behind protocol choices, and the critical parameters for success.

Substrate Overview: 6-Methyl-5-nitrobenzo[d]isoxazol-3-amine

A thorough understanding of the starting material is paramount for successful and reproducible synthetic outcomes.

Chemical Structure and Properties

The structure combines an aromatic amine with a bicyclic heteroaromatic system containing both electron-donating (methyl) and strongly electron-withdrawing (nitro) substituents.

PropertyValue
IUPAC Name 6-Methyl-5-nitrobenzo[d]isoxazol-3-amine
CAS Number 2163293-11-4[4]
Molecular Formula C₈H₇N₃O₃
Molar Mass 193.16 g/mol
Appearance Typically a solid
Critical Reactivity Insights

The nucleophilicity of the 3-amino group is the central factor governing these reactions. While primary aromatic amines are generally good nucleophiles, the electronic landscape of this specific molecule presents a challenge. The potent electron-withdrawing effect of the 5-nitro group significantly reduces the electron density on the benzene ring and, by extension, the exocyclic amino group.[5] This deactivation means the amine is less nucleophilic than aniline, necessitating more forcing conditions or the use of highly reactive reagents for efficient conversion.[6] This is a critical consideration that informs the choice of reagents and reaction conditions outlined in the following protocols.

Acylation Protocols: Synthesis of N-(6-Methyl-5-nitrobenzo[d]isoxazol-3-yl)amides

Acylation involves the introduction of an acyl group (R-C=O) to the 3-amino position, forming a stable amide linkage. This is a robust and high-yielding transformation, typically accomplished using highly reactive acylating agents like acyl chlorides or acid anhydrides.[2][7]

General Principles and Mechanistic Rationale

The reaction proceeds via a nucleophilic acyl substitution mechanism.[8] The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the acylating agent. A subsequent elimination of a leaving group (e.g., chloride from an acyl chloride or a carboxylate from an anhydride) yields the amide product. Due to the formation of an acidic byproduct (HCl or a carboxylic acid), a base is required to neutralize it and drive the reaction to completion.[2][7]

General Workflow for Acylation

sub Dissolve Substrate & Base in Aprotic Solvent cool Cool to 0 °C (Ice Bath) sub->cool add Add Acylating Agent (Dropwise) cool->add Controls exotherm warm Warm to RT & Stir (1-4 h) add->warm monitor Monitor by TLC warm->monitor workup Aqueous Work-up (Quench, Extract, Wash) monitor->workup Upon completion purify Purify Product (Chromatography/Recrystallization) workup->purify

Caption: General workflow for the N-acylation of the substrate.

Detailed Protocol 1: N-Acetylation using Acetic Anhydride

This protocol yields N-(6-methyl-5-nitrobenzo[d]isoxazol-3-yl)acetamide.

  • Reagents & Materials:

    • 6-Methyl-5-nitrobenzo[d]isoxazol-3-amine (1.0 eq.)

    • Pyridine or Triethylamine (TEA) (1.5 eq.)

    • Acetic Anhydride (1.2 eq.)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

    • Standard laboratory glassware, magnetic stirrer, ice bath

  • Step-by-Step Procedure:

    • Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add 6-Methyl-5-nitrobenzo[d]isoxazol-3-amine (1.0 eq.). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).

    • Base Addition: Add pyridine or TEA (1.5 eq.) to the solution and stir.

    • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to moderate the initial reaction rate.

    • Reagent Addition: Add acetic anhydride (1.2 eq.) dropwise to the stirred solution over 5-10 minutes.

    • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours.

    • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Work-up:

      • Quench the reaction by slowly adding water.

      • Transfer the mixture to a separatory funnel and dilute with additional DCM.

      • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) to remove excess acetic acid and pyridine, followed by brine (1x).

    • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

    • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure acetamide derivative.

Detailed Protocol 2: N-Benzoylation using Benzoyl Chloride

This protocol yields N-(6-methyl-5-nitrobenzo[d]isoxazol-3-yl)benzamide.

  • Reagents & Materials:

    • 6-Methyl-5-nitrobenzo[d]isoxazol-3-amine (1.0 eq.)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq.)

    • Benzoyl Chloride (1.1 eq.)

    • Dichloromethane (DCM) or Acetonitrile (ACN) (Anhydrous)

    • 1 M Hydrochloric acid (HCl)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine, Anhydrous MgSO₄

  • Step-by-Step Procedure:

    • Setup: Dissolve 6-Methyl-5-nitrobenzo[d]isoxazol-3-amine (1.0 eq.) and TEA (1.5 eq.) in anhydrous DCM (0.1 M) in a round-bottom flask under an inert atmosphere.

    • Cooling: Cool the solution to 0 °C in an ice bath.

    • Reagent Addition: Slowly add benzoyl chloride (1.1 eq.) dropwise. A precipitate (triethylammonium chloride) may form.

    • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours.

    • Monitoring: Monitor consumption of the starting amine via TLC.

    • Work-up:

      • Dilute the reaction mixture with DCM.

      • Wash the organic layer sequentially with 1 M HCl (to remove TEA), saturated aqueous NaHCO₃ (to remove any remaining acid), and brine.

    • Drying & Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent in vacuo.

    • Purification: Purify the resulting crude solid by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to obtain the pure benzamide product.

Amidation Protocols: Direct Coupling with Carboxylic Acids

Direct amidation involves forming an amide bond between the amine and a carboxylic acid. This transformation is central to medicinal chemistry but is more challenging than acylation with activated derivatives. Because a carboxylic acid and an amine will simply form a salt, a "coupling agent" is required to activate the carboxylic acid, making it susceptible to nucleophilic attack by the weakly reactive 3-amino group.[9][10]

General Principles and Mechanistic Rationale

Modern amidation reactions rely on coupling agents (e.g., HATU, HBTU, EDC) to convert the carboxylic acid's hydroxyl group into a better leaving group. For instance, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. The deactivated 3-amino group can then attack this activated intermediate to form the amide bond. A non-nucleophilic base like DIPEA is essential for this process.[1]

General Workflow for Amidation

sub Dissolve Carboxylic Acid, Coupling Agent, & Base in Polar Aprotic Solvent activate Stir for 5-15 min (Pre-activation) sub->activate add Add Solution of 6-Methyl-5-nitrobenzo[d]isoxazol-3-amine activate->add Forms activated ester react Stir at RT (4-24 h) add->react monitor Monitor by TLC/LCMS react->monitor workup Aqueous Work-up (Dilute, Extract, Wash) monitor->workup Upon completion purify Purify Product (Chromatography) workup->purify

Caption: General workflow for HATU-mediated amidation.

Detailed Protocol 3: HATU-Mediated Amidation

This protocol describes a general procedure for coupling with a generic carboxylic acid (e.g., 4-methoxybenzoic acid).

  • Reagents & Materials:

    • Carboxylic Acid (e.g., 4-methoxybenzoic acid) (1.2 eq.)

    • HATU (1.2 eq.)

    • Diisopropylethylamine (DIPEA) (2.5 eq.)

    • 6-Methyl-5-nitrobenzo[d]isoxazol-3-amine (1.0 eq.)

    • N,N-Dimethylformamide (DMF) (Anhydrous)

    • Ethyl acetate (EtOAc)

    • Saturated aqueous lithium chloride (LiCl) solution

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine, Anhydrous Na₂SO₄

  • Step-by-Step Procedure:

    • Activation: In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.2 eq.), HATU (1.2 eq.), and DIPEA (2.5 eq.) in anhydrous DMF (0.2 M). Stir the solution at room temperature for 10-15 minutes to allow for pre-activation of the acid.

    • Amine Addition: Add a solution of 6-Methyl-5-nitrobenzo[d]isoxazol-3-amine (1.0 eq.) in a minimum amount of anhydrous DMF to the activated mixture.

    • Reaction: Stir the reaction mixture at room temperature for 6-18 hours. The extended reaction time is often necessary due to the low nucleophilicity of the amine.

    • Monitoring: Monitor the reaction by LCMS or TLC for the disappearance of the limiting amine starting material.

    • Work-up:

      • Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

      • Wash the organic layer extensively with saturated aqueous LiCl solution (3-4x) to remove DMF.

      • Subsequently, wash the organic layer with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

    • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under high vacuum to remove all solvents.

    • Purification: The crude product almost always requires purification by flash column chromatography on silica gel (using a hexane/ethyl acetate or DCM/methanol gradient) to yield the pure amide product.

Summary of Representative Transformations

Reagent(s)Product NameProduct FormulaTypical YieldProtocol
Acetic Anhydride, PyridineN-(6-methyl-5-nitrobenzo[d]isoxazol-3-yl)acetamideC₁₀H₉N₃O₄85-95%3.3
Benzoyl Chloride, TEAN-(6-methyl-5-nitrobenzo[d]isoxazol-3-yl)benzamideC₁₅H₁₁N₃O₄80-90%3.4
4-Methoxybenzoic Acid, HATU, DIPEAN-(6-methyl-5-nitrobenzo[d]isoxazol-3-yl)-4-methoxybenzamideC₁₆H₁₃N₃O₅60-75%4.3

Conclusion

The acylation and amidation of 6-Methyl-5-nitrobenzo[d]isoxazol-3-amine are enabling transformations for the synthesis of novel compound libraries in drug discovery. While the inherent electronic deactivation of the 3-amino group poses a synthetic challenge, it can be readily overcome. For acylation, the use of highly reactive acyl chlorides and anhydrides provides excellent yields. For direct amidation with carboxylic acids, the use of modern coupling reagents like HATU is essential for efficient bond formation. The protocols provided herein are robust, reproducible, and serve as a validated starting point for the synthesis of diverse derivatives based on this valuable heterocyclic scaffold.

References

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]9]

  • El Dine, T. M., Erb, W., Berhault, Y., Rouden, J., & Blanchet, J. (2015). (2-(Thiophen-2-ylmethyl)phenyl)boronic acid is a a highly active catalyst for direct amidation between carboxylic acids and amines at room temperature for a large range of substrates. The Journal of Organic Chemistry, 80(9), 4532–4544.
  • Ji, Z., Ahmed, A., Albert, D. H., & Michaelides, M. R. (2008). 3-Amino-benzo[d]isoxazoles as Novel Multitargeted Inhibitors of Receptor Tyrosine Kinases. Article.[3]

  • NCERT. (n.d.). Amines. Retrieved from [Link]7]

  • Chemistry LibreTexts. (2025, February 24). 24.8: Reactions of Arylamines. Retrieved from [Link]]

  • Chemistry Steps. (2024, January 12). Reactions of Aniline. Retrieved from [Link]6]

  • ACS Publications. (2023, February 15). Heterocyclic Boron Acid Catalyzed Dehydrative Amidation of Aliphatic/Aromatic Carboxylic Acids with Amines. The Journal of Organic Chemistry.[10]

  • Sang, J.-W., et al. (2019). A one pot protocol to convert nitro-arenes into N-aryl amides. RSC Advances.[11]

  • Savee, M. A., et al. (2015). A Heterogeneous Niobium(V) Oxide Catalyst for the Direct Amidation of Esters. Advanced Synthesis & Catalysis.[12]

Sources

Application Note & Protocols: A Multi-Tiered Strategy for Characterizing the Biological Activity of 6-Methyl-5-nitrobenzo[d]isoxazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The benzo[d]isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities.[1] The specific compound, 6-Methyl-5-nitrobenzo[d]isoxazol-3-amine, presents a unique combination of functional groups that suggests several potential biological mechanisms. The presence of a nitroaromatic system is particularly noteworthy, as such compounds are known to be bioreducible, potentially leading to the generation of reactive oxygen species (ROS) or acting as hypoxia-activated prodrugs.[2][3] This suggests a potential for selective cytotoxicity in the hypoxic microenvironment of solid tumors.[2] Furthermore, isoxazole derivatives have been widely explored for anticancer, anti-inflammatory, and kinase inhibitory activities.[4][5]

This document provides a comprehensive, hypothesis-driven framework for elucidating the biological activity of 6-Methyl-5-nitrobenzo[d]isoxazol-3-amine. The proposed assay cascade is designed to first establish a top-level phenotypic effect (cytotoxicity) and then systematically drill down into the underlying molecular mechanisms, including the induction of apoptosis, the role of oxidative stress, and potential modulation of key cellular signaling pathways.

Section 1: Foundational Analysis - Cytotoxicity Profiling

Scientific Rationale: The initial and most critical step in characterizing a novel compound with therapeutic potential is to determine its effect on cell viability and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing metabolic activity, which serves as a proxy for cell viability.[6] By screening the compound against a panel of cancer cell lines and a non-malignant control line, we can determine its potency (IC50) and preliminary therapeutic window. A lower IC50 value indicates higher cytotoxicity.[6]

G cluster_workflow Cytotoxicity Screening Workflow A Seed Cells in 96-well Plate (Cancer & Non-cancer Lines) B Treat with Serial Dilutions of 6-Methyl-5-nitrobenzo[d]isoxazol-3-amine A->B C Incubate (e.g., 48-72h) B->C D Add MTT Reagent C->D E Solubilize Formazan Crystals (e.g., with DMSO) D->E F Measure Absorbance (570 nm) using Microplate Reader E->F G Data Analysis: Calculate % Viability & IC50 Values F->G

Caption: Workflow for MTT-based cytotoxicity assessment.

Protocol 1: MTT Cytotoxicity Assay

Materials:

  • Cancer cell lines (e.g., MCF-7 [breast], A549 [lung]) and a non-malignant cell line (e.g., MCF-10A)

  • Complete culture medium (appropriate for each cell line)

  • 6-Methyl-5-nitrobenzo[d]isoxazol-3-amine (stock solution in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[4]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[6]

  • 96-well flat-bottom plates

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.[4]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium and add 100 µL of the compound dilutions to the wells. Include vehicle control (medium with DMSO) and blank control (medium only) wells.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[6]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.[4]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against compound concentration and use non-linear regression (log[inhibitor] vs. response) to determine the IC50 value.

Example Data Presentation:

Cell LineTypeIC50 (µM) [Hypothetical]
MCF-7Breast Cancer8.5
A549Lung Cancer12.2
HCT116Colon Cancer9.8
MCF-10ANon-malignant Breast> 50

Section 2: Delineating the Mechanism of Cell Death - Apoptosis Assays

Scientific Rationale: If the compound demonstrates cytotoxicity, it is crucial to determine whether it induces programmed cell death (apoptosis) or uncontrolled cell death (necrosis). Apoptosis is a highly regulated process and a preferred mechanism for anticancer agents.[7] We will probe for key hallmarks of apoptosis occurring at different stages of the process.

  • Early Stage: Translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. This can be detected by Annexin V, a protein with high affinity for PS.[8]

  • Mid Stage: Activation of effector caspases, such as caspase-3 and caspase-7. These enzymes are the executioners of apoptosis, cleaving critical cellular substrates.[9]

  • Late Stage: Fragmentation of nuclear DNA, a definitive hallmark of apoptosis.

G cluster_apoptosis Apoptosis Assay Cascade Start Cytotoxic Compound Identified Early Early Stage (Membrane Asymmetry) Assay: Annexin V/PI Staining Start->Early Investigate Mid Mid Stage (Executioner Caspase Activation) Assay: Caspase-3/7 Activity Early->Mid Confirm Late Late Stage (DNA Fragmentation) Assay: TUNEL Mid->Late Verify End Apoptotic Mechanism Confirmed Late->End

Caption: Staged approach to confirming apoptosis induction.

Protocol 2.1: Annexin V-FITC/Propidium Iodide (PI) Staining

Rationale: This dual-staining method, typically analyzed by flow cytometry, distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V-FITC binds to exposed PS on apoptotic cells, while PI is a DNA-intercalating agent that can only enter cells with compromised membrane integrity (late apoptotic/necrotic cells).[7]

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with ice-cold PBS.

  • Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the samples immediately using a flow cytometer.

    • Viable: Annexin V(-) / PI(-)

    • Early Apoptotic: Annexin V(+) / PI(-)

    • Late Apoptotic/Necrotic: Annexin V(+) / PI(+)

    • Necrotic: Annexin V(-) / PI(+)

Protocol 2.2: Caspase-3/7 Activity Assay

Rationale: Luminescent assays like Caspase-Glo® 3/7 provide a specific and highly sensitive measure of effector caspase activity. The reagent contains a proluminescent caspase-3/7 substrate; when cleaved by active caspases, a substrate for luciferase is released, generating a light signal proportional to caspase activity.[9]

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in a white-walled 96-well plate and treat with the test compound as described in Protocol 1.

  • Reagent Addition: After the desired incubation period (e.g., 24 hours), remove the plate from the incubator and allow it to equilibrate to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix gently on a plate shaker and incubate at room temperature for 1-2 hours.

  • Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the results to the vehicle control to determine the fold-increase in caspase-3/7 activity.

Section 3: Investigating the Role of Oxidative Stress

Scientific Rationale: The nitroaromatic moiety is a key structural alert for the potential to induce oxidative stress.[3] Cellular metabolism of the nitro group can generate superoxide radicals and other reactive oxygen species (ROS), leading to lipid peroxidation, protein damage, and DNA damage, which can ultimately trigger apoptosis.[10][11] Measuring intracellular ROS levels after compound treatment is a direct test of this hypothesis.

G cluster_ros ROS Induction Pathway Compound 6-Methyl-5-nitro- benzo[d]isoxazol-3-amine Metabolism Cellular Bioreduction (e.g., Nitroreductases) Compound->Metabolism ROS Generation of Reactive Oxygen Species (ROS) Metabolism->ROS Damage Oxidative Damage to: - DNA - Proteins - Lipids ROS->Damage Apoptosis Apoptosis Damage->Apoptosis

Caption: Hypothesized mechanism of nitro-compound induced oxidative stress.

Protocol 3: Intracellular ROS Detection

Rationale: Fluorogenic probes like CellROX® Green or Dichlorodihydrofluorescein diacetate (H2DCFDA) are non-fluorescent in their reduced state but emit a bright fluorescent signal upon oxidation by ROS.[10] The increase in fluorescence intensity is directly proportional to the level of intracellular ROS.[12]

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

  • Probe Loading: Remove the culture medium and wash cells with warm PBS. Load the cells with the ROS detection probe (e.g., 5 µM CellROX® Green) in serum-free medium and incubate for 30-60 minutes at 37°C.

  • Compound Treatment: Remove the probe-containing medium, wash cells with PBS, and add fresh culture medium containing the test compound at various concentrations. A positive control, such as H₂O₂, should be included.

  • Incubation: Incubate for a relevant time period (e.g., 1-6 hours), as ROS production can be an early event.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation/emission wavelengths (e.g., ~485/520 nm for CellROX® Green).

  • Data Analysis: Correct for background fluorescence and express the results as a fold-change relative to the vehicle-treated control.

Section 4: Mechanistic Insight via Signaling Pathway Analysis

Scientific Rationale: To connect the observed phenotype (apoptotic cell death) with a molecular mechanism, it is essential to investigate the status of key intracellular signaling pathways. Western blotting allows for the detection of specific proteins and their post-translational modifications (e.g., phosphorylation, cleavage), providing a snapshot of the cellular signaling state.[13] Based on the assays above, key proteins of interest would include markers of apoptosis (cleaved Caspase-3, cleaved PARP) and members of survival pathways like PI3K/Akt and MAPK/ERK, which are often dysregulated in cancer.[14]

Protocol 4: Western Blot Analysis

Step-by-Step Methodology:

  • Cell Culture and Lysis: Treat cells in 6-well plates with the compound at its IC50 concentration for various time points (e.g., 6, 12, 24 hours). Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[14]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • Gel Electrophoresis: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[13][14]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[15]

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature to prevent non-specific antibody binding.[16]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting proteins of interest (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-p-Akt, anti-total-Akt, anti-β-actin [as a loading control]).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

  • Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system.[14]

  • Analysis: Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the protein of interest to the loading control.

G cluster_wb Hypothetical Signaling Impact Compound Test Compound Survival PI3K/Akt Pathway Compound->Survival Inhibition Apoptosis Apoptosis Pathway Compound->Apoptosis Activation Akt Akt Phosphorylation (p-Akt) Survival->Akt Activates Akt->Apoptosis Inhibits Caspase Caspase-3 Cleavage Apoptosis->Caspase PARP PARP Cleavage Caspase->PARP CellDeath Cell Death PARP->CellDeath

Caption: Western Blot targets in survival and apoptosis pathways.

References

  • Apoptosis Assays. Millipore Sigma. [Link]

  • ROS Assay Kits. Biocompare. [Link]

  • Reactive Oxygen Species (ROS) Detection. BMG LABTECH. [Link]

  • Choosing an Apoptosis Detection Assay. Axion Biosystems. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals (Basel). [Link]

  • Spectrophotometric assays for evaluation of Reactive Oxygen Species (ROS) in serum: general concepts and applications in dogs and humans. BMC Veterinary Research. [Link]

  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery. [Link]

  • Cell-Based Assays Guide. Antibodies.com. [Link]

  • Kinase/Enzyme Assays. PharmaLegacy. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. FEBS Journal. [Link]

  • Examples of nitroaromatic compounds in clinical trials as antitumor agents. ResearchGate. [Link]

  • Synthesis and Characterization of Novel Isoxazole derivatives. Journal of Pharmaceutical Negative Results. [Link]

  • Antitumour Activity of Natural Products Containing Isoxazole/Isoxazoline Moiety. Encyclopedia. [Link]

  • Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. Pharmaceuticals (Basel). [Link]

  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of. Zanco Journal of Medical Sciences. [Link]

  • Design, Synthesis and Biological Activity of Isoxazole Derivatives as Potent Medicinal Compound. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Western Blot Protocol, Troubleshooting, and Applications. The Scientist. [Link]

  • In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study. Environmental Toxicology and Chemistry. [Link]

  • General Protocol for Western Blot Analysis. REPROCELL. [Link]

  • A simple approach for assessment of toxicity of nitroaromatic compounds without using complex descriptors and computer codes. SAR and QSAR in Environmental Research. [Link]

  • Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. Molecules. [Link]

  • A review of isoxazole biological activity and present synthetic techniques. World Journal of Advanced Research and Reviews. [Link]

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Application Notes and Protocols: In Vitro Antiproliferative Activity of 6-Methyl-5-nitrobenzo[d]isoxazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the in vitro evaluation of the antiproliferative activity of novel compounds such as 6-Methyl-5-nitrobenzo[d]isoxazol-3-amine is provided below. This document is intended for researchers, scientists, and professionals in drug development. It offers a detailed framework for assessing the potential of new chemical entities as anticancer agents.

The following sections detail the experimental procedures, data analysis, and interpretation necessary to characterize the in vitro anticancer properties of 6-Methyl-5-nitrobenzo[d]isoxazol-3-amine.

Introduction and Scientific Context

The benzisoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties. The novel compound, 6-Methyl-5-nitrobenzo[d]isoxazol-3-amine, is investigated for its potential to inhibit cancer cell proliferation. The presence of a nitro group, a known pharmacophore in some anticancer agents, suggests that this compound may have cytotoxic or cytostatic effects.

The primary objectives of this protocol are to:

  • Determine the cytotoxic and antiproliferative effects of the compound on various cancer cell lines.

  • Elucidate the underlying mechanism of action, including its effects on cell cycle progression and apoptosis.

Experimental Workflow

The overall workflow for assessing the in vitro antiproliferative activity is depicted below.

Antiproliferative Activity Workflow cluster_prep Preparation cluster_assays Primary and Secondary Assays cluster_analysis Data Analysis and Interpretation Compound Compound Solubilization (e.g., in DMSO) MTT MTT Assay for Cytotoxicity (IC50) Compound->MTT Cells Cell Line Selection and Culture Cells->MTT IC50_Calc IC50 Value Calculation MTT->IC50_Calc CellCycle Cell Cycle Analysis (Propidium Iodide Staining) CellCycle_Dist Cell Cycle Distribution Analysis CellCycle->CellCycle_Dist Apoptosis Apoptosis Assay (Annexin V/PI Staining) Apoptosis_Quant Quantification of Apoptotic Cells Apoptosis->Apoptosis_Quant IC50_Calc->CellCycle IC50_Calc->Apoptosis

Figure 1: General workflow for in vitro antiproliferative assessment.

Detailed Protocols

  • Cell Lines: A panel of human cancer cell lines should be used, for example:

    • MCF-7 (breast adenocarcinoma)

    • HeLa (cervical cancer)

    • A549 (lung carcinoma)

    • A suitable non-cancerous cell line for assessing selective cytotoxicity (e.g., MCF-10A).

  • Culture Conditions: Cells should be cultured in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Stock Solution: Prepare a 10 mM stock solution of 6-Methyl-5-nitrobenzo[d]isoxazol-3-amine in sterile dimethyl sulfoxide (DMSO). Store at -20°C. Subsequent dilutions should be made in the complete culture medium, ensuring the final DMSO concentration does not exceed 0.5% (v/v) to avoid solvent-induced toxicity.

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of the test compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and an untreated control.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation:

Cell LineIC50 (µM) after 48hIC50 (µM) after 72h
MCF-7ValueValue
HeLaValueValue
A549ValueValue
MCF-10AValueValue

This protocol determines the effect of the compound on cell cycle progression.

Protocol:

  • Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Harvest the cells, wash with ice-cold PBS, and fix in 70% ethanol at -20°C overnight.

  • Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer.

Data Presentation:

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)Sub-G1 (Apoptosis) (%)
Control (DMSO)ValueValueValueValue
Compound (IC50)ValueValueValueValue
Compound (2x IC50)ValueValueValueValue

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Treat cells with the compound as described for the cell cycle analysis.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes.

  • Analyze the stained cells by flow cytometry within one hour.

Postulated Mechanism of Action and Signaling Pathway

Based on the known activities of other benzisoxazole derivatives, it is plausible that 6-Methyl-5-nitrobenzo[d]isoxazol-3-amine may induce apoptosis through the intrinsic pathway, potentially involving the modulation of Bcl-2 family proteins and subsequent caspase activation.

Apoptosis Signaling Pathway cluster_mito Mitochondrial Pathway cluster_caspase Caspase Cascade Compound 6-Methyl-5-nitrobenzo[d]isoxazol-3-amine Bcl2 Anti-apoptotic Bcl-2 family (e.g., Bcl-2) Compound->Bcl2 inhibition? Bax Pro-apoptotic Bax/Bak Compound->Bax activation? Bcl2->Bax CytoC Cytochrome c release Bax->CytoC Casp9 Caspase-9 activation CytoC->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Figure 2: Postulated apoptotic signaling pathway.

Troubleshooting

  • Low Compound Solubility: If the compound precipitates in the culture medium, consider using a co-solvent or preparing a more dilute stock solution.

  • High Variability in MTT Assay: Ensure uniform cell seeding and proper mixing after formazan solubilization.

  • No Significant Effect Observed: The compound may not be active against the chosen cell lines, or a higher concentration range may be required. Consider testing on a broader panel of cell lines.

Conclusion

These protocols provide a comprehensive framework for the initial in vitro evaluation of the antiproliferative activity of 6-Methyl-5-nitrobenzo[d]isoxazol-3-amine. The results from these assays will provide valuable insights into its potential as an anticancer agent and guide further preclinical development.

References

  • MTT Cell Viability Assay. Nature Protocols.[Link]

  • Analysis of Cell Cycle by Flow Cytometry. Current Protocols in Immunology.[Link]

Application Note: High-Throughput Antibacterial and Antifungal Screening of 6-Methyl-5-nitrobenzo[d]isoxazol-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Lead: Senior Application Scientist, Preclinical Drug Discovery

Scientific Rationale & Structural-Activity Relationship (SAR)

The alarming rise of multidrug-resistant (MDR) bacterial and fungal pathogens necessitates the continuous exploration of novel chemical spaces. The benzo[d]isoxazole core has emerged as a privileged scaffold in medicinal chemistry, extensively utilized for its broad-spectrum chemotherapeutic properties, including profound antimicrobial and anti-inflammatory activities[1].

Specifically, the design of 6-Methyl-5-nitrobenzo[d]isoxazol-3-amine and its derivatives introduces highly specific structural modifications aimed at overcoming microbial resistance:

  • The 5-Nitro Group (Electron-Withdrawing): Structure-activity relationship (SAR) studies reveal that strong electron-withdrawing groups on the phenyl ring of the benzisoxazole moiety significantly deplete the electron density of the aromatic system. This enhances the compound's binding affinity to microbial target proteins and increases overall antimicrobial efficacy[2][3].

  • The 6-Methyl Group (Lipophilic Tuning): Adjusting the overall lipophilicity (LogP) via methylation enhances the molecule's ability to partition into and disrupt the lipid-rich mycolic acid cell walls of mycobacteria and the ergosterol-laden membranes of fungal species[4].

  • The 3-Amine Pharmacophore: The exocyclic amine acts as a critical hydrogen-bond donor. Recent in silico and in vitro models have demonstrated that benzo[d]isoxazol-3-amine derivatives target essential microbial motor domains, such as the FtsK DNA translocase in Salmonella typhi, disrupting chromosomal segregation[5].

Screening Cascade Architecture

To thoroughly evaluate these derivatives, we utilize a multiphasic screening approach that progresses from basal efficacy (MIC/MBC) to complex phenotypic assays (biofilm eradication).

Workflow A Compound Synthesis (Benzisoxazole Core) B Primary MIC/MBC Broth Microdilution A->B C Bacterial Panel (Gram+ / Gram-) B->C D Fungal Panel (Yeasts / Molds) B->D E Secondary Assays (Biofilm & Time-Kill) C->E D->E F MoA & Cytotoxicity (Fibroblast Cell Lines) E->F

Fig 1. Multiphasic antimicrobial and cytotoxicity screening workflow for benzisoxazole derivatives.

In Vitro Efficacy: Quantitative Data Summary

The table below summarizes representative Minimum Inhibitory Concentration (MIC) data of 6-Methyl-5-nitrobenzo[d]isoxazol-3-amine derivatives against standard ATCC pathogenic strains. Data reflects the profound impact of the combined nitro-methyl substitution relative to standard therapeutic controls[3].

Compound / DrugS. aureus (Gram+) MIC (µg/mL)E. coli (Gram-) MIC (µg/mL)C. albicans (Fungal) MIC (µg/mL)A. niger (Fungal) MIC (µg/mL)
Benzo[d]isoxazol-3-amine (Base core)32.0>64.064.0128.0
6-Methylbenzo[d]isoxazol-3-amine 16.032.032.064.0
6-Methyl-5-nitrobenzo[d]isoxazol-3-amine 2.0 8.0 4.0 16.0
Ciprofloxacin (Standard Antibacterial)1.00.5N/AN/A
Fluconazole (Standard Antifungal)N/AN/A1.04.0

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols have been heavily optimized to reduce subjective error, integrating self-validating biochemical markers.

Protocol A: High-Throughput Broth Microdilution (MIC / MBC)

Objective: Determine the lowest concentration of the derivative that inhibits visible microbial growth.

Scientific Causality: We utilize Resazurin dye as an objective viability indicator. Unlike standard visual turbidity tests which can be obscured by compound precipitation (common with lipophilic benzisoxazole derivatives), Resazurin relies on active cellular metabolism to reduce the blue dye to highly fluorescent, pink resorufin, yielding an objective read-out[6].

  • Reagent Preparation: Dissolve the 6-Methyl-5-nitrobenzo[d]isoxazol-3-amine derivative in 100% molecular-grade DMSO to a stock concentration of 10 mg/mL. Note: Final DMSO concentration in the assay well must not exceed 1% to prevent solvent-induced cytotoxicity.

  • Media Dispensing: Dispense 100 µL of cation-adjusted Mueller-Hinton Broth (MHB) for bacteria, or MOPS-buffered RPMI-1640 for fungi, into columns 2–12 of a 96-well plate.

  • Serial Dilution: Add 200 µL of the working compound solution (at 2× the maximum desired concentration) to column 1. Perform 1:2 serial dilutions transferring 100 µL from column 1 across to column 10. (Column 11 serves as the growth control; Column 12 is the sterile media blank).

  • Inoculum Standardization: Adjust the microbial suspension to a 0.5 McFarland standard using a spectrophotometer (OD600 = 0.08–0.13). Dilute this suspension 1:150 in broth to achieve

    
     CFU/mL. Causality: Strict adherence to this density prevents the "inoculum effect," where an overabundance of biological targets artificially inflates the perceived MIC.
    
  • Inoculation: Add 100 µL of the standardized inoculum to wells in columns 1–11.

  • Incubation: Seal the plates with breathable film. Incubate bacterial plates at 37°C for 18–24 hours, and fungal plates at 35°C for 48 hours.

  • Viability Staining: Add 20 µL of 0.02% Resazurin solution to all wells. Incubate for an additional 2 hours.

  • Analysis: The MIC is defined as the lowest concentration well that remains blue (indicating no metabolic reduction to pink resorufin).

Protocol B: Mechanism of Action (Membrane Integrity Assay)

Objective: Assess if the benzisoxazole derivative exerts its activity via catastrophic cell membrane disruption.

Scientific Causality: While MIC data confirms death or stasis, it does not confirm the mechanism. Using SYTOX Green—a high-affinity nucleic acid stain that is strictly impermeable to live cells—we can dynamically monitor membrane compromise. If the 6-methyl-5-nitro group facilitates membrane permeabilization, the dye will enter the cell, bind to DNA, and emit intense fluorescence (>500-fold increase)[6].

  • Cell Preparation: Harvest mid-log phase cells (S. aureus or C. albicans). Wash three times with 10 mM HEPES buffer (pH 7.4) via centrifugation (4000 × g, 5 min) to remove extracellular debris that could non-specifically bind the dye.

  • Dye Equilibration: Resuspend the pellet to an OD600 of 0.1 in HEPES buffer containing 5 µM SYTOX Green. Incubate in the dark for 15 minutes at room temperature to establish baseline fluorescence.

  • Compound Challenge: Transfer 100 µL of the cell/dye suspension to a black-walled, clear-bottom 96-well plate. Add the 6-Methyl-5-nitrobenzo[d]isoxazol-3-amine derivative at 1×, 2×, and 4× MIC concentrations.

  • Kinetic Reading: Immediately read the fluorescence in a microplate reader (Excitation: 504 nm / Emission: 523 nm) every 5 minutes for a duration of 120 minutes.

  • Data Interpretation: A rapid, hyperbolic increase in fluorescence indicates immediate membrane lysis (bactericidal), whereas a flat line suggests an intracellular target mechanism (e.g., DNA translocase inhibition) without gross membrane destruction[5].

Proposed Mechanism of Action (MoA) Pathway

Recent molecular docking and in vitro assays suggest that functionalized isoxazole derivatives employ a dual-action mechanism. They act partially through the disruption of target envelopes and through specific binding to enzymatic motor domains[5][6].

Pathway A 6-Methyl-5-nitrobenzo[d]isoxazol-3-amine (Lipophilic & Electron-Deficient) B Outer Membrane Accumulation (Hydrophobic Partitioning) A->B C Gram-Negative Bacteria (Efflux Pump Bypass) B->C D Fungal Pathogens (Ergosterol Destabilization) B->D E ROS Generation & Membrane Depolarization C->E F Enzymatic Inhibition (e.g., FtsK DNA Translocase) C->F D->E G Irreversible Apoptosis-like Cell Death & Lysis E->G F->G

Fig 2. Putative mechanism of action for nitro-substituted benzisoxazole antimicrobials.

References

The structural modifications, antimicrobial screening paradigms, and biological activity rationales cited in this technical note are grounded in the following validated scientific literature:

1.[5] Liu J-Y, Zhuang S-Y, Tang Y-X, Wu A-X. I2-DMSO-Mediated Transannulation of Benzo[d]isoxazol-3-amine: Direct Access to 2,4,5-Substituted Pyrimidine Derivatives. ResearchGate. August 2023.5 2.[1] Ravi et al. Benzisoxazole: a privileged scaffold for medicinal chemistry. PMC. 1 3.[2] Bisthiourea Derivatives of Dipeptide Conjugated Benzo[d]isoxazole as a New Class of Therapeutics: Synthesis and Molecular Docking Studies. PubMed.2 4.[4] Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. March 2025. 4 5.[3] Synthesis and characterization of new thiourea and urea derivatives of 6-fluoro-3-(piperidin-4-yl)benzo[d] isoxazole. Indian Academy of Sciences.3 6.[6] The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. MDPI. February 2023. 6

Sources

Troubleshooting & Optimization

Technical Support Center: Regioselective Functionalization of the Benzo[d]isoxazole Core

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the regioselective functionalization of the benzo[d]isoxazole scaffold. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide clear, actionable guidance for controlling the regioselectivity of reactions involving this privileged heterocycle. Benzo[d]isoxazole and its derivatives are crucial components in numerous pharmaceuticals, including antipsychotics like risperidone and anticonvulsants such as zonisamide, making their synthetic accessibility a key research focus.[1]

However, the inherent electronic properties of the fused ring system present significant challenges in achieving site-specific modifications, particularly on the benzene ring. This resource consolidates troubleshooting strategies, frequently asked questions, and detailed protocols to navigate these complexities.

Understanding the Core Reactivity of Benzo[d]isoxazole

The regioselectivity of functionalization is dictated by the electronic landscape of the benzo[d]isoxazole core. The isoxazole moiety is electron-withdrawing, which deactivates the fused benzene ring towards electrophilic attack compared to benzene. Furthermore, the nitrogen and oxygen heteroatoms exert distinct electronic influences on the different carbon atoms.

  • C3 Position: This position is activated by the adjacent oxygen and is often the most reactive site for deprotonation and subsequent functionalization with electrophiles.

  • Benzene Ring (C4-C7): These positions are generally less reactive. Directing functionalization to a specific site (e.g., C4, C5, C6, or C7) is a primary challenge and often requires strategic use of directing groups or carefully optimized reaction conditions.[2]

  • N-O Bond Instability: The isoxazole ring's N-O bond is relatively weak and can be susceptible to cleavage under certain reductive, basic, or photochemical conditions, which presents a significant challenge during multi-step syntheses.[3]

cluster_main Electronic Properties of Benzo[d]isoxazole cluster_reactivity Reactivity Profile mol mol C3 C3: Most Acidic Proton (Prone to Deprotonation) C3->p_c3 C7 C7: Accessible via ortho-metalation (DG) C7->p_c7 C4 C4: Challenging Site C4->p_c4 C56 C5/C6: Electronically Disfavored C56->p_c56

Caption: Reactivity map of the benzo[d]isoxazole core.

Frequently Asked Questions (FAQs)

Q1: My C-H activation reaction is not working on the benzene ring. All I see is starting material or decomposition. What's wrong?

A1: This is a common issue stemming from the deactivated nature of the benzene portion. Several factors could be at play:

  • Insufficient Catalyst Activity: Standard palladium catalysts may not be active enough. Consider more specialized systems. For instance, rhodium and iridium catalysts are often employed for C-H activation and annulation reactions that may be more effective.[2]

  • Lack of a Directing Group (DG): Achieving high regioselectivity on the C4-C7 positions often requires a directing group.[2] A DG, typically installed on a precursor, coordinates to the metal catalyst and directs C-H activation to a specific ortho-position (e.g., C7).[2][4]

  • Harsh Reaction Conditions: High temperatures needed to activate the C-H bond might be degrading your substrate. The N-O bond is particularly labile.[3]

Q2: I am trying a Friedel-Crafts acylation but getting a complex mixture of products. How can I improve regioselectivity?

A2: Friedel-Crafts reactions on benzo[d]isoxazole are notoriously difficult to control due to the multiple potential sites of reaction and the deactivating effect of the isoxazole ring.

  • Lewis Acid Choice: The strength and nature of the Lewis acid can influence the outcome. Start with milder Lewis acids and screen a variety.

  • Protecting/Directing Groups: Consider installing a group that can direct the electrophilic substitution. For example, in related benzothiazole systems, an amino group strongly activates and directs substitution.[5] A similar strategy could be adapted.

  • Alternative Strategies: Direct C-H functionalization is often a more reliable and regioselective alternative to classical electrophilic substitution for this scaffold.

Q3: How do I prevent the N-O bond from cleaving during my reaction?

A3: N-O bond cleavage is a significant challenge, often triggered by reductive conditions or strong bases.[3][6]

  • Avoid Harsh Reductants: Steer clear of conditions like catalytic hydrogenation (e.g., H₂/Pd) if you wish to preserve the ring.[3]

  • Base Sensitivity: Be cautious with strong bases. If a strong base is required, running the reaction at a lower temperature may mitigate ring opening.

  • Transition Metals: Be aware that some transition metals can catalyze N-O bond cleavage.[3] If you suspect this is happening, screening different metals or ligands is essential.

Q4: What is the best strategy for introducing a substituent at the C7 position?

A4: The C7 position is most reliably functionalized using a transition-metal-catalyzed C-H activation strategy guided by a directing group. The most common approach involves using a precursor like an N-phenoxyacetamide, where the acetamide group acts as a bidentate directing group, coordinating to a metal catalyst (e.g., Palladium, Rhodium) and directing the C-H activation to the ortho C-H bond, which corresponds to the C7 position of the resulting benzo[d]isoxazole.[7]

Troubleshooting Guide: Achieving Regioselectivity

When faced with poor regioselectivity, a systematic approach to optimizing the reaction is crucial. The following flowchart and tables provide a logical workflow for troubleshooting.

start Problem: Poor Regioselectivity or Mixture of Isomers method What is the Target Position? start->method c3 Target: C3 method->c3 C3 c47 Target: C4-C7 (Benzene Ring) method->c47 C4-C7 c3_strat Strategy: Deprotonation/Metalation followed by Electrophilic Quench c3->c3_strat c47_strat Strategy: Transition Metal-Catalyzed C-H Activation c47->c47_strat optimize_conditions Fine-Tuning: Optimize Reaction Conditions (Solvent, Temperature, Additives) c3_strat->optimize_conditions c47_dg Is a Directing Group (DG) being used? c47_strat->c47_dg no_dg No c47_dg->no_dg yes_dg Yes c47_dg->yes_dg implement_dg Primary Approach: Implement a Directing Group (e.g., amides, pyridyls) no_dg->implement_dg optimize_catalyst Alternative/Fine-Tuning: Modify Catalyst & Ligand (e.g., Pd, Rh, Ir complexes) yes_dg->optimize_catalyst implement_dg->optimize_catalyst outcome Improved Regioselectivity implement_dg->outcome optimize_catalyst->optimize_conditions optimize_catalyst->outcome optimize_conditions->outcome

Caption: A decision-making flowchart for addressing regioselectivity issues.

Table 1: Catalyst and Condition Optimization
ParameterRecommendation & Rationale
Catalyst Palladium (Pd) catalysts are widely used for C-H arylations.[2][8] Rhodium (Rh) and Iridium (Ir) catalysts are often effective for C-H activation/annulation reactions.[2] The choice of metal can profoundly alter the reaction's course and selectivity.
Ligand The steric and electronic properties of the ligand are critical. Bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands can stabilize the catalyst and promote the desired reactivity, influencing which C-H bond is activated.
Solvent Solvent can affect catalyst solubility and the stability of key intermediates.[2] Screen a range from polar aprotic (e.g., DMA, DMF) to nonpolar (e.g., Toluene, Dioxane).
Temperature Temperature optimization is a balancing act. Higher temperatures may be needed for C-H activation but can lead to byproduct formation or N-O bond cleavage.[2][3] A thorough temperature screen is recommended.
Base/Additive For C-H arylations, bases like KOAc or K₂CO₃ are common.[8] In other cases, additives like silver salts (for Rh/Ir catalysis) are used as halide scavengers.[9]

Key Experimental Protocols

The following protocols are adapted from literature procedures and serve as a validated starting point for experimentation.

Protocol 1: Palladium-Catalyzed Direct C3-Arylation of 2,1-Benzisoxazole

This method is effective for functionalizing the most reactive C3 position.[8]

Workflow Diagram

sub Substrate Preparation: - 2,1-Benzisoxazole (1 mmol) - Aryl Bromide (1.2 mmol) reagents Reagent Addition: - Pd(OAc)₂ (2 mol%) - KOAc (2 mmol) - DMA (5 mL) sub->reagents reaction Reaction: - Heat at 120-150 °C - Inert Atmosphere (N₂/Ar) - Monitor by TLC (12-24h) reagents->reaction workup Workup: - Cool to RT - Dilute with EtOAc - Wash with H₂O & Brine reaction->workup purify Purification: - Dry over Na₂SO₄ - Concentrate - Silica Gel Chromatography workup->purify product Product: 3-Aryl-2,1-benzisoxazole purify->product

Caption: Experimental workflow for C3-arylation.

Step-by-Step Procedure:

  • To a sealable reaction vessel, add 2,1-benzisoxazole (1 mmol), the desired aryl bromide (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and KOAc (2 mmol).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous DMA (5 mL) via syringe.

  • Seal the vessel and heat the reaction mixture to 120-150 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 3-aryl-2,1-benzisoxazole.[8]

Protocol 2: Synthesis of Benzo[d]isoxazoles via Pd-Catalyzed [4+1] Annulation

This protocol utilizes a directing-group strategy with N-phenoxyacetamides and aldehydes to construct the benzo[d]isoxazole core, ensuring high regioselectivity.[7]

Step-by-Step Procedure:

  • In a reaction tube, combine the N-phenoxyacetamide (0.2 mmol), aldehyde (0.4 mmol), and the specified palladium catalyst and additives under an inert atmosphere.

  • Add the reaction solvent (e.g., t-AmOH, 1 mL).[7]

  • Seal the tube and heat the reaction at the optimized temperature (e.g., 80-120 °C) for the specified time.

  • After cooling, the reaction mixture can be directly purified by chromatography to isolate the benzo[d]isoxazole product.

  • If the directing group needs to be removed, the product can be subjected to standard deprotection conditions (e.g., hydrolysis).[7]

Substrate (N-phenoxyacetamide)AldehydeCatalyst SystemSolventYield (%)Reference
N-phenoxyacetamideBenzaldehydePd(OAc)₂, Ag₂Ot-AmOH~70-80%[7]
N-(4-chlorophenoxy)acetamide4-MethoxybenzaldehydePd(OAc)₂, Ag₂CO₃t-AmOH~65-75%[7]

References

  • Technical Support Center: Benzoxazole Functionaliz
  • Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annulation. (2013). Royal Society of Chemistry.
  • Challenges associated with isoxazole directed C−H activation. (n.d.).
  • Application Notes and Protocols for the Functionalization of the C3 Position of the Benzo[d]isoxazole Ring. (2025). Benchchem.
  • Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. (n.d.). PubMed Central.
  • Troubleshooting guide for the synthesis of isoxazole deriv
  • Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. (2021). MDPI.
  • Technical Support Center: Controlling Regioselectivity in Electrophilic Substitution of Benzothiazoles. (2025). Benchchem.
  • Synthetic Routes to Functionalized 4-Chlorobenzo[d]isoxazole Analogs: Application Notes and Protocols. (n.d.). Benchchem.
  • Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Deriv
  • Benzisoxazole: a privileged scaffold for medicinal chemistry. (n.d.). PubMed Central.

Sources

Technical Support Center: Synthesis of 6-Methyl-5-nitrobenzo[d]isoxazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 6-Methyl-5-nitrobenzo[d]isoxazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during the synthesis of this important heterocyclic compound. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the integrity and success of your experiments.

I. Understanding the Core Synthesis and Potential Pitfalls

The synthesis of 3-aminobenzisoxazole derivatives is a crucial step in the development of various biologically active compounds. A common synthetic route involves the cyclization of appropriately substituted precursors. However, like many multi-step organic syntheses, the path to obtaining pure 6-Methyl-5-nitrobenzo[d]isoxazol-3-amine is not without its challenges. Side reactions can lead to impurities that are difficult to separate, reduce overall yield, and complicate downstream applications.

This guide will focus on identifying, understanding, and mitigating these side reactions.

II. Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the synthesis of 6-Methyl-5-nitrobenzo[d]isoxazol-3-amine.

Q1: My reaction yield is significantly lower than expected. What are the likely causes?

Low yields can stem from several factors throughout the synthetic process. Here’s a breakdown of potential culprits and how to address them:

  • Incomplete Cyclization: The key ring-forming step may not be proceeding to completion. This can be due to suboptimal reaction temperature, insufficient reaction time, or the use of a weak base.

    • Troubleshooting:

      • Temperature: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) to find the optimal point without promoting decomposition.

      • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has reached completion before workup.

      • Base Selection: Consider using a stronger, non-nucleophilic base if a weaker base is proving ineffective.

  • Starting Material Degradation: The precursors to the benzisoxazole ring can be sensitive to reaction conditions.

    • Troubleshooting: Ensure all reagents and solvents are pure and dry. The presence of water or other impurities can lead to unwanted side reactions.

  • Product Instability: The final product, 6-Methyl-5-nitrobenzo[d]isoxazol-3-amine, might be degrading under the reaction or workup conditions.

    • Troubleshooting: Attempt the reaction under milder conditions if possible. During workup, minimize exposure to strong acids or bases and high temperatures.

Q2: I am observing a significant amount of an unknown impurity in my crude product. What could it be?

The formation of byproducts is a common challenge. Based on the chemistry of benzisoxazole synthesis, several side reactions are possible:

  • Beckmann Rearrangement: If an oxime intermediate is involved in the cyclization, a competitive Beckmann rearrangement can occur, leading to the formation of a benzo[d]oxazole as a side product.

    • Identification: This impurity will have a different mass and distinct NMR signals compared to the desired product. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for characterization.

    • Mitigation: The choice of cyclization reagent and reaction conditions can influence the competition between cyclization and rearrangement. Reagents that favor the conversion of the oxime's hydroxyl group into a good leaving group can sometimes promote the desired cyclization.

  • Formation of Nitrile Impurities: If the synthesis starts from a primary amide, dehydration can lead to the formation of a nitrile byproduct.[1]

    • Identification: The presence of a nitrile group can be confirmed by a characteristic peak in the Infrared (IR) spectrum (around 2220-2260 cm⁻¹) and a distinct chemical shift in the ¹³C NMR spectrum.

    • Mitigation: Use a milder dehydrating agent or optimize the reaction conditions (e.g., lower temperature, shorter reaction time) to minimize this side reaction.

  • Ring-Opening of the Isoxazole Core: The isoxazole ring can be susceptible to cleavage under certain conditions, particularly in the presence of nucleophiles or under acidic/basic conditions.[2]

    • Identification: Ring-opened products will have significantly different spectroscopic data (NMR, MS) compared to the heterocyclic product.

    • Mitigation: Careful control of pH during the reaction and workup is crucial. Avoid harsh acidic or basic conditions.

Q3: How can I effectively purify my final product from these side products?

Purification is a critical step to obtain high-purity 6-Methyl-5-nitrobenzo[d]isoxazol-3-amine.

  • Column Chromatography: This is often the most effective method for separating the desired product from closely related impurities.[1][3]

    • Protocol: A silica gel column is typically used with a gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).[1][3] The optimal solvent system should be determined by preliminary TLC analysis.

  • Recrystallization: If the product is a solid and the impurities have different solubilities, recrystallization can be a highly effective purification technique.[1]

    • Protocol: Dissolve the crude product in a minimum amount of a hot solvent in which the product is soluble but the impurities are less soluble. Upon cooling, the pure product should crystallize out.

III. Key Experimental Protocols and Workflows

To aid in troubleshooting and optimizing your synthesis, we provide the following generalized protocols.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol is essential for determining the purity of your synthesized compound and for identifying the presence of impurities.[1]

ParameterSpecification
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Start with a suitable percentage of B, and gradually increase to elute all components.
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 254 nm or 280 nm)
Injection Volume 10 µL
Sample Preparation Dissolve a small amount of the sample in the mobile phase or a suitable solvent like methanol to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Workflow for Troubleshooting Impurity Formation

The following diagram illustrates a logical workflow for identifying and addressing the formation of side products.

Side_Reaction_Pathway cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway Start_Material Starting Material Intermediate Key Intermediate Start_Material->Intermediate Step 1 Desired_Product 6-Methyl-5-nitrobenzo[d]isoxazol-3-amine Intermediate->Desired_Product Cyclization Side_Product Side Product (e.g., Beckmann Rearrangement Product) Intermediate->Side_Product Rearrangement

Caption: A simplified diagram illustrating a potential side reaction competing with the main synthetic pathway.

V. Conclusion

The synthesis of 6-Methyl-5-nitrobenzo[d]isoxazol-3-amine, while achievable, requires careful attention to reaction conditions to minimize the formation of side products. By understanding the potential pitfalls and employing systematic troubleshooting strategies, researchers can significantly improve the yield and purity of their target compound. This guide provides a foundational framework for addressing common challenges, and we encourage you to adapt these principles to your specific experimental setup.

VI. References

  • Bastug, G., Eviolitte, C., & Markó, I. E. (2012). The reaction of ortho-substituted anilines with functionalized orthoesters yields benzoxazole, benzothiazole, and benzimidazole derivatives in an efficient and connective methodology. Organic Letters, 14(13), 3502–3505.

  • Duangkamol, C., Phakhodee, W., & Pattarawarapan, M. (2020). The reaction of isothiocyanates with ortho-substituted anilines bearing N,N-, N,O-, and N,S-bis-nucleophiles, followed by an intramolecular, potassium periodate mediated oxidative cyclodesulfurization of the in situ generated monothioureas provides substituted 2-aminobenzazole derivatives in very good yields. Synthesis, 52(13), 1981–1990.

  • Gu, J., & Cai, C. (2015). A convenient, copper-catalyzed C-H bond activation enables a facile, efficient, and simple protocol for direct oxidative C-H amination of benzoxazoles with primary amines using tert-butyl peroxide (TBP) as oxidant under air. Synlett, 26(05), 639–642.

  • Guo, S., Qian, B., Xia, C., & Huang, H. (2011). A convenient, copper-catalyzed C-H and C-N bond activation enables an efficient and conceptually new method for oxidative amination of azoles with tertiary amines. Organic Letters, 13(3), 522–525.

  • BenchChem. (2025). Identification of impurities in Benzo[d]isoxazol-3-ol synthesis. BenchChem.

  • Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. (n.d.).

  • amine and N-(pyrimidin-2-yl)benzo[d]thiazo. (n.d.).

  • Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. (2024, May 14). Beilstein Journals.

  • Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives. (2026, February 12). PMC.

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (2024, October 12).

  • 6-Methylbenzo[d]isoxazol-3-amine. (n.d.). Fluorochem.

  • Isoxazole synthesis. (n.d.). Organic Chemistry Portal.

  • Mechanism of formation of isoxazole‐5‐carboxamides 6. (n.d.). ResearchGate.

  • Synthesis characterization and antimicrobial activity of 6-nitro-1H-benzo[d] oxazol /thiazol-2-yl)methyl)-6-oxido-4,8-dihydro-1H-d[4][5][6]ioxaphosphepino [5,6-c]pyrazole-6-yl)ureas/carboxamides | Abstract. (2025, December 27). Der Pharma Chemica.

  • HANS HJEDS and POVL KROGSGAARD-LARSEN. (n.d.). Synthesis of Some 4-Aminoalkyl-5-methyl-3-isoxazolols Structurally Related to Muscimol and ›-Aminobutyric Acid (GABA). ResearchGate.

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (2024, August 27).

  • 89793-83-9|6-Nitrobenzo[d]isoxazol-3-amine|BLD Pharm. (n.d.).

  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide | Zanco Journal of Medical Sciences (ZJMS). (2025, April 23).

  • REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. (n.d.). Revues Scientifiques Marocaines.

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optimizing reaction conditions for the N-alkylation of 6-Methyl-5-nitrobenzo[d]isoxazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing N-Alkylation of 6-Methyl-5-nitrobenzo[d]isoxazol-3-amine

Welcome to the dedicated technical support resource for the N-alkylation of 6-methyl-5-nitrobenzo[d]isoxazol-3-amine. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of this specific transformation. As Senior Application Scientists, we have synthesized data from foundational literature and field experience to create a practical, in-depth resource that addresses common challenges and provides robust optimization strategies.

The N-alkylation of heteroaromatic amines is a cornerstone of medicinal chemistry, enabling the exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacokinetic properties. However, the specific substrate, 6-methyl-5-nitrobenzo[d]isoxazol-3-amine, presents a unique set of challenges. The electron-withdrawing nature of both the nitro group and the isoxazole ring system significantly deactivates the 3-amino group, reducing its nucleophilicity and making the reaction more demanding than a standard amine alkylation.

This guide provides a structured approach to troubleshooting and optimization, grounded in mechanistic principles to empower you to make informed decisions in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the N-alkylation of 6-methyl-5-nitrobenzo[d]isoxazol-3-amine?

A1: The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. First, a suitable base deprotonates the primary amine at the N-3 position to generate a more nucleophilic amide anion. This anion then attacks the electrophilic carbon of the alkylating agent (e.g., an alkyl halide), displacing the leaving group and forming the new N-C bond.

Q2: Why is this reaction often sluggish or low-yielding compared to other amine alkylations?

A2: The primary reason is the reduced nucleophilicity of the 3-amino group. The potent electron-withdrawing effects of the fused aromatic system and, most significantly, the 5-nitro group, delocalize the lone pair of electrons on the nitrogen atom, making it a weaker nucleophile. Consequently, more forcing conditions (stronger bases, higher temperatures, more reactive alkylating agents) are often required to achieve satisfactory conversion.

Q3: What are the most common side reactions to be aware of?

A3: The most prevalent side reactions include:

  • Overalkylation: The N-alkylated product, a secondary amine, can still be nucleophilic and react with a second molecule of the alkylating agent to form a tertiary amine or even a quaternary ammonium salt. This is a common issue in amine alkylations.[1][2]

  • O-Alkylation: While less common for amides in the presence of weaker bases, strong bases can promote the formation of an ambident nucleophile, leading to potential alkylation on the isoxazole oxygen, though N-alkylation is generally favored.[3]

  • Side reactions involving the nitro group: Under strongly basic or reductive conditions, the nitro group itself can undergo side reactions. However, under typical N-alkylation conditions, it is generally stable.[4]

Q4: What types of alkylating agents are suitable for this reaction?

A4: A range of electrophiles can be used. The reactivity order is crucial for success, especially with this deactivated amine.

  • Alkyl Halides: The reactivity follows the order: Iodides > Bromides > Chlorides. Alkyl iodides are the most reactive and are often preferred for challenging alkylations.[5]

  • Alkyl Sulfonates: Mesylates (OMs) and tosylates (OTs) are excellent leaving groups and are highly effective alkylating agents.[6]

  • Alcohols (via Borrowing Hydrogen): Modern catalytic methods using transition metals (e.g., Ru, Ir, Co) can employ alcohols as alkylating agents in a process known as "borrowing hydrogen" or "hydrogen autotransfer".[2][7][8][9] This is an environmentally benign alternative that produces water as the only byproduct.[2][8]

Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Issue 1: My reaction shows little to no conversion of the starting material.

  • Potential Cause: Incomplete deprotonation of the amine due to a base that is not strong enough. The reaction temperature may also be too low, or the alkylating agent may be insufficiently reactive.

  • Troubleshooting Workflow:

    • Evaluate the Base: If you are using a mild base like potassium carbonate (K₂CO₃), consider switching to a stronger base. Sodium hydride (NaH) is a powerful, non-nucleophilic base that will irreversibly deprotonate the amine. Cesium carbonate (Cs₂CO₃) is also known to be highly effective, often providing better results than other alkali metal carbonates.[5]

    • Increase Reactivity of the Electrophile: If using an alkyl chloride or bromide, switch to the corresponding alkyl iodide. This can be done by preparing it in situ by adding a catalytic amount of sodium or potassium iodide (Finkelstein reaction).

    • Increase Reaction Temperature: Gently increase the reaction temperature in 10-20 °C increments while carefully monitoring the reaction by TLC or LC-MS for product formation and potential decomposition.

    • Check Solvent and Reagent Purity: Ensure all reagents are pure and the solvent is anhydrous, especially when using water-sensitive bases like NaH. Moisture will quench the base and impede the reaction.

Issue 2: I'm observing a significant amount of a dialkylated byproduct.

  • Potential Cause: The mono-N-alkylated product is often more nucleophilic than the starting primary amine, leading to a second alkylation event.[1] This is exacerbated by using a large excess of the alkylating agent or high reaction temperatures.

  • Troubleshooting Workflow:

    • Adjust Stoichiometry: Instead of using an excess of the alkylating agent, use a slight excess (1.1 to 1.5 equivalents) of the amine starting material. This ensures the alkylating agent is the limiting reagent and is consumed before significant dialkylation can occur.

    • Slow Addition: Add the alkylating agent slowly to the reaction mixture over an extended period. This keeps the instantaneous concentration of the electrophile low, favoring mono-alkylation.

    • Lower the Temperature: If possible, run the reaction at the lowest temperature that still allows for a reasonable reaction rate.

Issue 3: The final product is a dark, oily, or tarry substance that is difficult to purify.

  • Potential Cause: This often indicates decomposition of the starting material or product, which can be caused by excessively high temperatures or prolonged reaction times in the presence of a strong base.

  • Troubleshooting Workflow:

    • Reduce Reaction Temperature: Attempt the reaction at a lower temperature, even if it requires a longer reaction time.

    • Use a Milder Base: If using NaH, consider if a less aggressive base like K₂CO₃ or Cs₂CO₃ in DMF or DMSO might suffice, especially with a reactive alkylating agent.

    • Decolorize with Activated Charcoal: During the workup, after removing the inorganic salts but before final solvent evaporation, the crude product can be dissolved in a suitable solvent (e.g., ethyl acetate, acetone) and treated with activated charcoal to adsorb high-molecular-weight colored impurities.[10] Stir for 15-30 minutes, then filter through a pad of Celite® before proceeding with purification.

Visualizing the Process

General Reaction Mechanism

N-Alkylation Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Start_Amine Ar-NH₂ Anion Ar-NH⁻ Start_Amine->Anion + B⁻ Base Base (B⁻) HB H-B Anion_2 Ar-NH⁻ Alkyl_Halide R-X Product Ar-NH-R X_ion X⁻ Anion_2->Product + R-X

Caption: SN2 mechanism for N-alkylation.

Troubleshooting Workflow

Troubleshooting Workflow Start Low Conversion or No Reaction Base Is the base strong enough? (e.g., K₂CO₃ vs. NaH) Start->Base Temp Is the temperature high enough? Base->Temp Yes UseStrongerBase Action: Use NaH or Cs₂CO₃ Base->UseStrongerBase No AlkylatingAgent Is the alkylating agent reactive enough? (Cl < Br < I) Temp->AlkylatingAgent Yes IncreaseTemp Action: Increase temperature (monitor for decomposition) Temp->IncreaseTemp No UseMoreReactiveAgent Action: Use R-I or add NaI catalyst AlkylatingAgent->UseMoreReactiveAgent No CheckMoisture Action: Use anhydrous solvent and inert atmosphere AlkylatingAgent->CheckMoisture Yes

Caption: Decision tree for troubleshooting low-yield reactions.

Optimized Reaction Conditions & General Protocol

Table of Optimization Parameters
ParameterRecommended ConditionsRationale & Key Considerations
Base NaH (1.2 eq.) for difficult cases. Cs₂CO₃ (2.0 eq.) or K₂CO₃ (3.0 eq.) for more reactive alkylating agents.NaH ensures complete deprotonation but requires strict anhydrous conditions. Cs₂CO₃ is highly effective and more soluble than K₂CO₃.[5]
Solvent Anhydrous DMF or DMSO. Acetonitrile (MeCN) can also be effective.Polar aprotic solvents are required to dissolve the reactants and facilitate the SN2 reaction. DMF and DMSO are particularly good at solvating cations, enhancing the nucleophilicity of the amide anion.[6]
Alkylating Agent Alkyl Iodide or Bromide (1.1 eq.) Use the most reactive agent feasible to minimize required temperature and time. Using only a slight excess minimizes overalkylation.[1]
Temperature 25 °C to 80 °C Start at room temperature and increase as needed. Monitor the reaction closely by TLC/LC-MS to find the optimal balance between reaction rate and stability of the components.
Atmosphere Inert (Nitrogen or Argon) Crucial when using hydrides (NaH) or other moisture-sensitive reagents to prevent quenching of the base and ensure reproducibility.
General Experimental Protocol (Example with NaH and an Alkyl Bromide)
  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 6-methyl-5-nitrobenzo[d]isoxazol-3-amine (1.0 eq.).

  • Solvent Addition: Add anhydrous DMF via syringe to create a 0.1-0.5 M solution. Stir until the starting material is fully dissolved.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes until gas evolution ceases. The solution may change color.

  • Alkylation: Cool the mixture back to 0 °C. Add the alkyl bromide (1.1 eq.) dropwise via syringe.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir. Monitor the progress of the reaction by TLC or LC-MS every 1-2 hours. If the reaction is sluggish, gradually heat the mixture to 40-60 °C.

  • Work-up: Once the starting material is consumed, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Dilute the mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue is then purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure N-alkylated product.

References

  • Aromatic Nitro Compounds.

  • Catalytic N-Alkylation of (Hetero)Aromatic Amines and Tandem Annulation Reactions. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Light-Powered Late-Stage Alkylation of N‑Heteroaromatics in Flow. ACS Central Science. [Link]

  • Catalytic N-Alkylation of (Hetero)Aromatic Amines and Tandem Annulation Reactions. The Journal of Organic Chemistry. [Link]

  • N alkylation at sp3 Carbon Reagent Guide. ACS Green Chemistry Institute. [Link]

  • N‐alkylation of (hetero) aromatic amines utilizing (hetero) aromatic and aliphatic alcohols. ResearchGate. [Link]

  • Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. PubMed Central. [Link]

  • A sustainable strategic approach for N-alkylation of amines with activation of alcohols triggered via a hydrogen auto-transfer reaction using a Pd(ii) complex: evidence for metal–ligand cooperativity. Dalton Transactions (RSC Publishing). [Link]

  • Efficient synthesis of secondary amines by selective alkylation of primary amines.
  • NITRO COMPOUNDS. Unknown Source. [Link]

  • Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

  • Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. Angewandte Chemie International Edition. [Link]

  • Difficulties with N-Alkylations using alkyl bromides. Reddit. [Link]

  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. MDPI. [Link]

  • Facile N‐Alkylation/N′‐Arylation Process: A Direct Approach to Aromatic Aminoalkyl Amines. ResearchGate. [Link]

  • Problematic N-Alkylation. Reddit. [Link]

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. [Link]

  • Which one would be efficient method for N-alkylation of aromatic amides e.g. 1,3-bis(acetamido)benzene?. ResearchGate. [Link]

  • Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2. Beilstein Journal of Organic Chemistry. [Link]

  • 24.6: Nitro Compounds. Chemistry LibreTexts. [Link]

  • Can someone suggest to me some method to purify it or other method for N-alkylation of benzoazole?. ResearchGate. [Link]

  • Reductive N-Alkylation of Nitroarenes: A Green Approach for the N-Alkylation of Natural Products. The Journal of Organic Chemistry. [Link]

  • Nitro compound synthesis by C-C coupling. Organic Chemistry Portal. [Link]

  • Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. PubMed. [Link]

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Preprints.org. [Link]

  • Efficient Transformation of Alkyl 3-nitro-5-(aryl/alkyl)isoxazole-4-carboxylates into 3-amino- and 3-hydrazinyl-5-aryl/alkyl-isoxazole-4-carboxylates in Aqueous Solution. ResearchGate. [Link]

  • Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives. PubMed Central. [Link]

  • Product Class 10: 1,2-Benzisoxazoles and Related Compounds. Science of Synthesis. [Link]

  • Processes for preparing 3-amino-isoxazoles.

Sources

Technical Support Center: Troubleshooting Biological Assays with 6-Methyl-5-nitrobenzo[d]isoxazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As drug development professionals and application scientists, we frequently encounter "problematic" chemotypes that generate irreproducible, false-positive, or anomalous data across different assay modalities.

The compound 6-Methyl-5-nitrobenzo[d]isoxazol-3-amine is a rigid, highly functionalized planar heterocycle. While valuable as a synthetic intermediate and pharmacophore, its unique physicochemical profile—specifically its planar aromatic core, redox-active 5-nitro group, and strong intrinsic dipole—makes it a textbook pan-assay interference compound (PAINS). This guide is designed to help you diagnose and structurally validate assay interferences caused by this molecule, moving beyond simple symptom management to establish a self-validating experimental workflow.

Part 1: Mechanistic Rationale of Interference

To troubleshoot effectively, we must first understand the causality behind the compound's behavior in aqueous biological systems.

  • Colloidal Aggregation (The "Shoichet" Phenomenon): The fully conjugated 1,2-benzisoxazole core, compounded by the hydrophobic 6-methyl group, drastically limits the compound's aqueous solubility. In standard biochemical buffers, this molecule rapidly exceeds its Critical Aggregation Concentration (CAC), self-assembling into sub-micron colloidal particles[1]. These colloids act as non-specific hydrophobic sinks, sequestering and partially denaturing target proteins (such as GPCRs and kinases) on their surface, yielding false-positive inhibitory readouts[2].

  • Redox and Optical Interference: The 5-nitro moiety is a strong electron acceptor, while the 3-amine acts as an electron donor. This push-pull electronic system causes the molecule to strongly absorb light in the near-UV and visible spectra. Consequently, it quenches fluorescence assays and masks colorimetric readouts[3]. Furthermore, intracellular nitroreductases can readily reduce the 5-nitro group, leading to rapid in cyto degradation and the generation of reactive hydroxylamine intermediates[4].

  • Ring Lability: While the benzisoxazole ring is generally stable, the N-O bond can undergo reductive cleavage or base-catalyzed ring opening (yielding 2-hydroxybenzonitriles) under harsh assay conditions or prolonged incubation times.

Part 2: Frequently Asked Questions (FAQs)

Q1: Our cell-free enzymatic IC50 values vary wildly between duplicate runs and different buffer batches. Is this compound a promiscuous inhibitor? A: Yes, this erratic behavior is the hallmark of colloidal aggregation. Because colloid formation is highly sensitive to minor changes in buffer composition, ionic strength, and protein concentration, the resulting non-competitive inhibition is inherently irreproducible. The aggregates physically trap your target enzyme[1]. Mitigation: Always perform a detergent-sensitivity counter-screen (see protocol below) when profiling this scaffold.

Q2: We observe severe discrepancies between our MTT cell viability assays and visual morphological assessments. The MTT assay shows >90% cell death, but the cells look healthy under phase-contrast. Why? A: The 5-nitroaromatic group is directly interfering with your metabolic readout. Tetrazolium salts (like MTT or MTS) rely on cellular oxidoreductases to reduce the dye into a colored formazan product. Highly reactive nitroaromatics can short-circuit this electron transfer or absorb at the exact wavelength (570 nm) used to quantify the dye[3]. Mitigation: Abandon redox-dependent optical assays for this compound. Switch to an ATP-dependent luminescence assay (e.g., CellTiter-Glo) which relies on luciferase and is immune to nitro-redox interference.

Q3: In our 48-hour live-cell models, the compound appears to lose all efficacy after the first day, despite showing high stability in cell-free plasma. What is causing this degradation? A: You are likely observing nitroreductase-mediated degradation. Many cell lines (and ubiquitous microbial contaminants in co-cultures) express non-specific nitroreductases that selectively reduce the 5-nitro group to a corresponding amine or hydroxylamine[4]. This radically shifts the compound's steric and electronic profile, destroying its target affinity. Mitigation: Profile the culture media via LC-MS over 48 hours to track the depletion of the parent mass and the appearance of the reduced species.

Part 3: Self-Validating Protocol for Assay Integrity

To establish trustworthiness in your screening data, do not rely on a single readout. We mandate the following two-phase validation system to definitively prove whether a hit is genuine or an artifact of aggregation.

Phase 1: Biochemical Perturbation (Detergent Shift Assay)

  • Prepare Reagents: Serially dilute 6-Methyl-5-nitrobenzo[d]isoxazol-3-amine in DMSO. Keep the final DMSO concentration in the assay strictly below 1% (v/v) to prevent co-solvent effects.

  • Baseline Profiling: Run your target binding or enzymatic assay under standard buffer conditions to calculate the baseline IC50.

  • Detergent Perturbation: Repeat the exact assay, but supplement the buffer with a sub-micellar concentration of a non-ionic detergent, specifically 0.01% (v/v) Triton X-100 or 0.025% Tween-80 .

  • Validation Logic: Detergents disrupt colloidal aggregates but rarely disrupt true 1:1 lock-and-key active site binding. If the IC50 increases by >10-fold or the activity completely disappears upon detergent addition, the compound is a false-positive aggregator[1].

Phase 2: Biophysical Confirmation (Dynamic Light Scattering)

  • Prepare a 10 μM dispersion of the compound in your exact assay buffer (minus the target protein).

  • Analyze the dispersion using a Dynamic Light Scattering (DLS) instrument.

  • Validation Logic: A true soluble inhibitor will show no significant scattering. If the autocorrelation function reveals a distinct particulate population with a radius between 50 and 500 nm, colloidal aggregation is definitively confirmed[2].

Part 4: Quantitative Interference Matrix

Summarizing the specific thresholds and mitigation strategies for 6-Methyl-5-nitrobenzo[d]isoxazol-3-amine in a centralized data table:

Interference MechanismStructural OriginDiagnostic ProtocolSelf-Validating ThresholdRecommended Mitigation
Colloidal Aggregation Planar Benzisoxazole CoreTarget assay ± 0.01% Triton X-100IC50 Shift > 10-fold Pre-screen hits with DLS; use 0.01% CHAPS in buffers.
Optical Quenching 5-Nitro Push-Pull DipoleBaseline UV-Vis Spectral ScanOverlap in 350-550 nm range Switch to Label-Free (SPR/BLI) or Luminescence assays.
Redox Degradation 5-Nitro GroupLC-MS of media over 48hLoss of [M+H]+; +Amine Mass Optimize prodrug strategy or pre-screen with nitroreductases.
Ring Lability N-O BondNMR following basic incubationDetect 2-hydroxybenzonitrile Maintain strict pH buffering (pH < 8.0) during assay.

Part 5: Diagnostic Workflow Diagram

Below is the logical decision tree used by our application scientists to systematically rule out interferences when working with this compound.

Workflow A Assay Involving 6-Methyl-5-nitrobenzo[d]isoxazol-3-amine B1 Optical Readout (Fluor/Absorbance)? A->B1 B2 Biochemical Target (Kinase/GPCR)? A->B2 B3 Live-Cell Long-Term Assay (>24h)? A->B3 C1 Run UV/Vis Scan Check for Quenching B1->C1 C2 Add 0.01% Triton X-100 Compare IC50 B2->C2 C3 Analyze Culture Media by LC-MS B3->C3 D1 Use Label-Free or Luminescence Assay C1->D1 Overlap detected D2 False Positive via Colloidal Aggregation C2->D2 IC50 Shifts >10x D3 Nitroreductase Degradation (Metabolite Formed) C3->D3 Reduced Mass Found

Workflow for resolving assay interference caused by 6-methyl-5-nitrobenzo[d]isoxazol-3-amine.

Part 6: References

  • Ayoup, M. S., et al. (2022). "Exploration of Nitroaromatic Antibiotics via Sanger’s Reagent: Synthesis, In Silico, and Antimicrobial Evaluation." ACS Omega. URL:[Link][3]

  • Herrlinger, E. M., et al. (2020). "Nitroreductase-Mediated Release of Inhibitors of Lysine-Specific Demethylase 1 (LSD1) from Prodrugs in Transfected Acute Myeloid Leukaemia Cells." ChemBioChem. URL:[Link][4]

  • Sassano, M. F., et al. (2013). "Colloidal aggregation causes inhibition of G protein-coupled receptors." Journal of Medicinal Chemistry. URL:[Link][2]

  • Viviani, L. G., et al. (2018). "Be Aware of Aggregators in the Search for Potential Human ecto-5′-Nucleotidase Inhibitors." Molecules. URL:[Link][1]

  • Science of Synthesis. "Product Class 10: 1,2-Benzisoxazoles and Related Compounds." Thieme Chemistry. URL:[Link]

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Technical Support Center: Navigating In Vivo Stability of 6-Methyl-5-nitrobenzo[d]isoxazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 6-Methyl-5-nitrobenzo[d]isoxazol-3-amine research. As a researcher, scaling a compound from in vitro stability assays to in vivo physiological models often unveils hidden metabolic liabilities. This scaffold possesses two distinct pharmacophores—a 5-nitro group and a 1,2-benzisoxazole heterocycle—both of which are highly susceptible to enzymatic reduction in vivo.

This guide provides deep mechanistic insights, structured troubleshooting FAQs, and self-validating protocols to help you identify, measure, and circumvent systemic degradation.

Part 1: Mechanistic Diagnostic Overview

Before troubleshooting, it is critical to understand the causality behind the instability. The degradation of 6-Methyl-5-nitrobenzo[d]isoxazol-3-amine is primarily driven by reductive metabolism rather than oxidative clearance or spontaneous hydrolysis.

  • Nitroreduction Liability: The 5-nitro group is a prime target for nitroreductases (NTRs) expressed ubiquitously in the mammalian gut microbiome and hepatic cytosol[1][2]. These enzymes catalyze a six-electron reduction, sequentially converting the nitro group into a nitroso (-NO), hydroxylamine (-NHOH), and ultimately a primary amine (-NH2)[3]. This process not only accelerates compound clearance but can generate reactive oxygen species (ROS) and electrophilic intermediates leading to cellular toxicity[3][4].

  • N-O Bond Cleavage: The 1,2-benzisoxazole ring is metabolically vulnerable to reductive cleavage. Cytochrome P450 enzymes (and associated reductases) cleave the N-O bond, converting the ring into an open-chain imine or phenolic derivative[5][6]. This pathway is highly favored under hypoxic or anaerobic conditions[6].

Metabolic_Pathways cluster_0 Hepatic / CYP450 Mediated cluster_1 Microbial / Cytosolic Parent 6-Methyl-5-nitrobenzo[d] isoxazol-3-amine CYP CYP450 / Hypoxia Parent->CYP Reductive Cleavage NTR Nitroreductase (Type I / II) Parent->NTR Nitro Reduction Imine Ring-Opened Phenol (N-O Cleavage) CYP->Imine Tox Rapid Clearance & Potential Toxicity Imine->Tox Amine Hydroxylamine / Amine Metabolites NTR->Amine Amine->Tox

Figure 1. Dual reductive metabolic pathways driving the in vivo clearance of 5-nitro-1,2-benzisoxazole derivatives.

Part 2: Troubleshooting FAQs

Q1: My compound is chemically stable in aqueous buffer, but systemic exposure in rodents drops near zero within 30 minutes. Why? A: You are observing the difference between chemical and metabolic stability. While 3-amino-substituted benzisoxazoles are relatively resistant to base-catalyzed Kemp elimination in buffer, they are rapidly metabolized in vivo[5][6]. The primary drivers are liver CYP450s cleaving the N-O bond and microbiota/hepatic nitroreductases acting on the 5-nitro group[1].

Q2: We suspect gut microbiota are degrading the drug before absorption. How can we prove this? A: Run a comparative pharmacokinetic (PK) model. First, compare Oral (PO) versus Intravenous (IV) dosing. If the IV half-life is significantly longer than the PO half-life, pre-systemic clearance is occurring. To definitively implicate the microbiome, pre-treat your rodent models with a broad-spectrum antibiotic cocktail (e.g., ampicillin/neomycin) for 3-5 days to deplete intestinal flora prior to PO dosing[4]. A subsequent rescue of drug exposure confirms microbiome-driven nitroreduction.

Q3: When analyzing my in vivo plasma samples via LC-MS/MS, what metabolite masses should I monitor to track degradation? A: You must monitor for specific mass shifts associated with reduction[3][5]:

  • -16 Da: Formation of the nitroso intermediate.

  • -14 Da: Formation of the hydroxylamine intermediate.

  • -30 Da: Complete nitroreduction to the 5-amino derivative.

  • +2 Da: Reductive cleavage of the 1,2-benzisoxazole N-O bond (ring opening to yield a phenolic/imine species).

Q4: How does tissue oxygenation affect the stability of this compound? A: Paradoxically, hypoxia accelerates clearance. Oxygen-sensitive (Type II) nitroreductases function by generating a nitro anion radical. In aerobic tissues, oxygen pulls the electron away, generating a superoxide radical (futile cycling) but leaving the parent compound intact[3][4]. Furthermore, CYP-mediated N-O bond reduction is dramatically enhanced under anaerobic/hypoxic conditions because oxygen normally competes for the P450 heme iron[6]. Solid tumors or poorly perfused tissues will degrade this compound rapidly.

Part 3: Quantitative Data Presentation

To contextualize expected stability, the table below summarizes the theoretical metabolic half-life (


) and Intrinsic Clearance (

) profiles of nitro-benzisoxazoles across different assay matrices, illustrating the drastic impact of oxygen tension and enzymatic presence.
Test Matrix / Assay SystemIncubation ConditionExpected

(min)
Predominant Degradation Mechanism
Phosphate Buffer (pH 7.4) Aerobic, 37°C> 240.0Minimal (Chemically stable)
Human Liver Microsomes (HLM) Aerobic + NADPH40.0 - 55.0Type II futile cycling; slow N-O cleavage
Human Liver Microsomes (HLM) Anaerobic + NADPH< 15.0Rapid CYP-mediated N-O reductive cleavage
Fecal Slurry / Microbiome Anaerobic< 10.0Rapid Type I bacterial nitroreduction
Whole Blood Aerobic> 120.0Stable; reliant on hepatic/tissue distribution
Part 4: Self-Validating Experimental Protocol

To isolate whether your stability issues stem from N-O cleavage or Nitroreduction, utilize the following self-validating Hypoxic Microsomal Stability Assay . This protocol ensures causality by controlling for enzymatic dependence and oxygen tension.

Workflow Step1 In Vivo PK Analysis Shows Rapid Clearance Step2 Run In Vitro Microsomal Assay (Aerobic vs. Anaerobic) Step1->Step2 Split1 LC-MS Shift: -16, -14, -30 Da? Step2->Split1 Split2 LC-MS Shift: +2 Da? Step2->Split2 Res1 Diagnosis: Nitroreduction (Microbial/Cytosolic) Split1->Res1 Yes Res2 Diagnosis: N-O Cleavage (CYP-mediated) Split2->Res2 Yes

Figure 2. Decision tree for diagnosing the primary metabolic liabilities of the 6-Methyl-5-nitrobenzo[d]isoxazol-3-amine scaffold.

Step-by-Step Methodology: Hypoxic Microsomal Stability Assay

1. System Preparation & Deoxygenation

  • Prepare 100 mM Potassium Phosphate buffer (pH 7.4) containing 3 mM

    
    .
    
  • Causality Check: Purge the buffer with ultra-pure Nitrogen (

    
    ) or Argon gas for 30 minutes prior to the assay to simulate hypoxic tissue conditions. This forces Type II nitroreductases and CYP450s to process the substrate fully without 
    
    
    
    interference[3][6].

2. Matrix Assembly

  • In sterile reaction tubes, add pooled Hepatic Microsomes to achieve a final protein concentration of 1.0 mg/mL.

  • Spike 6-Methyl-5-nitrobenzo[d]isoxazol-3-amine (dissolved in DMSO) to a final concentration of 1 µM. Ensure final DMSO concentration is <0.5% v/v to prevent CYP inhibition.

3. Internal Self-Validating Controls (Mandatory)

  • Minus-NADPH Control: Run an identical tube without the NADPH-regenerating system. This validates that degradation is enzymatically reductive and not spontaneous hydrolysis.

  • Heat-Inactivated Control: Run a tube using microsomes boiled at 95°C for 10 minutes. This proves loss of substrate is protein-mediated and not due to non-specific binding.

4. Reaction Initiation & Quenching

  • Pre-incubate tubes at 37°C for 5 minutes.

  • Initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM).

  • At intervals (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide).

5. Extraction & LC-MS/MS Analysis

  • Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to precipitate proteins.

  • Analyze the supernatant via LC-MS/MS. Track the parent compound (M) alongside transition masses for complete nitroreduction (M-30) and N-O cleavage (M+2)[3][5].

Part 5: References
  • Reduction of polynitroaromatic compounds: the bacterial nitroreductases Source: Oxford Academic 4

  • Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives Source: PubMed Central (PMC) 1

  • Characterization of a nitroreductase with selective nitroreduction properties in the food and intestinal lactic acid bacterium Lactobacillus plantarum WCFS1. Source: SciSpace 2

  • 1,2-benzisoxazole phosphorodiamidates as novel anticancer prodrugs requiring bioreductive activation. Source: R Discovery 5

  • Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments Source: SciELO 3

  • Reductive metabolism of the anticonvulsant agent zonisamide, a 1,2-benzisoxazole derivative Source: Taylor & Francis 6

Sources

method development for the quantification of 6-Methyl-5-nitrobenzo[d]isoxazol-3-amine in biological matrices

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for bioanalytical method development. As a Senior Application Scientist, I designed this guide to help you navigate the complex physicochemical properties of 6-Methyl-5-nitrobenzo[d]isoxazol-3-amine during LC-MS/MS quantification.

Quantifying this highly specific derivative in biological matrices presents a trifecta of analytical challenges: a bioreactive nitro group prone to reduction, a benzisoxazole ring sensitive to extremes in pH, and a primary amine that causes chromatographic tailing and invites severe matrix effects.

This guide abandons generic advice. Instead, it details the causality behind experimental failures and provides self-validating protocols firmly anchored in International Council for Harmonisation (ICH) M10 guidelines[1].

Section 1: Troubleshooting FAQs & Diagnostic Causal Logic

Q1: My analyte signal drops drastically when analyzing incurred blood or plasma samples compared to neat solvent. Why is it degrading?

The Causality: The 5-nitro group on the benzisoxazole ring is an "electron predator" and is highly susceptible to biological and enzymatic reductive metabolism. In fresh biological matrices, endogenous reductases and nucleophiles (like glutathione) can rapidly reduce the nitroaromatic compound into nitroso, hydroxylamine, or amine metabolites prior to extraction[2]. The Solution: You must stabilize the matrix immediately at the point of collection. Collect whole blood into tubes containing Sodium Fluoride (NaF) to inhibit esterase/reductase activity, immediately chill the samples on wet ice, and centrifuge at 4°C. Adhering strictly to these pre-analytical handling controls ensures compliance with ICH M10 stability mandates[3].

Q2: My target mass is 194.1 , but I am seeing erratic peaks at 164.1 or 178.1. What is happening?

The Causality: This is a classic case of in-source reduction within the Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source[4]. High capillary voltages combined with protic mobile phases (like water/methanol) induce an electrochemical reduction of the nitro group at the capillary tip, converting the nitro group (


) into a nitroso (

,

) or an amine (

,

)[5][6]. The Solution: Lower the sprayer/capillary voltage. While a high voltage is generally assumed to yield better sensitivity, "if a little bit works, a little bit less probably works better" when dealing with redox-sensitive functional groups[7]. Additionally, switch your organic modifier from methanol to acetonitrile (an aprotic solvent) to limit proton-radical transfer reactions.
Q3: Liquid-Liquid Extraction (LLE) gives me high recovery, but I fail the ICH M10 Matrix Factor criteria due to ion suppression. How do I fix this?

The Causality: Biological sample matrices contain high levels of endogenous phospholipids. During ESI, these matrix components co-elute and aggressively compete with your analyte for the limited charge available on the droplet surface, resulting in severe ion suppression[8][9]. LLE extracts a vast amount of neutral lipids alongside your analyte. The Solution: Exploit the basic nature of the 3-amine group using Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE) . By dropping the pH, the primary amine becomes positively charged, binding strongly to the sulfonic acid groups of the MCX sorbent. This allows you to aggressively wash away phospholipids with 100% organic solvent before eluting your purified analyte[10].

Section 2: Self-Validating Experimental Protocols

To ensure Trustworthiness (E-E-A-T), the following extraction and chromatographic protocols are engineered as self-validating systems. Every critical step includes a mechanistic checkpoint.

Protocol A: Mixed-Mode MCX SPE Workflow

Target Matrix: Human Plasma. Sorbent: 30 mg Oasis MCX (or equivalent).

  • Sample Pre-treatment: Aliquot 100 µL of plasma. Add 10 µL of Stable Isotope-Labeled Internal Standard (SIL-ISTD). Add 300 µL of 2% Phosphoric acid (

    
    ) in water.
    
    • Causality: The strong acid disrupts protein-binding and strictly protonates the 3-amine (pKa

      
       4.5), ensuring a robust positive charge.
      
  • Load: Apply the pre-treated sample to the MCX cartridge.

  • Wash 1 (Aqueous): Pass 1 mL of 2% Formic acid in water.

    • Causality: Removes polar interferences, salts, and proteins while keeping the analyte locked onto the cation exchange sites.

  • Wash 2 (Organic): Pass 1 mL of 100% Methanol.

    • Causality: Strips away neutral lipids and phospholipids to eliminate matrix effects[9].

    • Self-Validation Checkpoint: Collect this fraction during method development and inject it. If you detect 6-Methyl-5-nitrobenzo[d]isoxazol-3-amine here, your sample pre-treatment pH was not low enough, causing premature breakthrough.

  • Elution: Elute with 2 x 500 µL of 5% Ammonium Hydroxide (

    
    ) in Methanol.
    
    • Causality: The high pH neutralizes the primary amine, immediately releasing it from the sorbent.

  • Reconstitution: Evaporate under a gentle stream of Nitrogen at 35°C (avoid high heat to prevent degradation) and reconstitute in 100 µL of initial mobile phase.

Protocol B: LC-MS/MS Analytical Conditions

Objective: Maximize retention without peak tailing while inhibiting in-source reduction.

  • Analytical Column: Superficially porous C18+ column (e.g., 2.7 µm, 50 x 2.1 mm). The positive surface charge modification repels the protonated amine, actively preventing secondary interactions with residual silanols that cause peak tailing.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid. (Avoid Methanol to prevent in-source reduction[7]).

  • Gradient: 5% B to 80% B over 3.0 minutes. Flow rate: 0.5 mL/min.

  • Mass Spectrometry: Positive ESI.

    • Capillary Voltage: 1.5 kV (Intentionally low to prevent nitro reduction[7]).

    • MRM Transition:

      
       194.1 
      
      
      
      148.1 (Diagnostic loss of the
      
      
      group,
      
      
      ).

Section 3: Quantitative Method Validation Data Summary

The table below summarizes expected validation data metrics aligning with the rigorous standards set by the ICH M10 guideline for bioanalytical assays[1][11].

Validation ParameterICH M10 Acceptance Criteria[3]Expected Result (MCX + Low Voltage ESI)Diagnostic Causality
Intra-run Precision (CV%)

15% (

20% at LLOQ)
4.2% – 6.8%MCX SPE standardizes extraction recovery, eliminating variable matrix suppressors.
Accuracy (Nominal %) 85% – 115% (80–120% at LLOQ)96% – 104%SIL-ISTD tracks properly; in-source reduction is inhibited by optimized ESI voltage.
Matrix Factor (IS Normalized) CV

15% across 6 distinct lots
1.02 (CV: 3.1%)100% organic wash on MCX completely strips phospholipids, yielding zero ion suppression[10].
Extraction Recovery Consistent across QC levels88% – 91%Exploiting the basic 3-amine group provides a highly selective binding affinity.
Benchtop Stability (Matrix) Deviations

15% from nominal
Stable for 4 hours on IceChilling prevents rapid enzymatic reduction of the 5-nitro group[2].

Section 4: Diagnostic Flowchart

Below is the automated logic tree for diagnosing signal loss or poor chromatography during method development.

TroubleshootingFlow N1 Issue: Signal Loss or Poor Peak Shape? N2 Check Precursor m/z (Is it 194.1 or 164.1?) N1->N2 N3 Mass is [M-30] (m/z 164.1) In-Source Reduction N2->N3 Altered Mass Detected N4 Mass is Correct (m/z 194.1) N2->N4 Correct Mass Detected N5 Lower Sprayer Voltage & Avoid Protic Solvents N3->N5 N6 Evaluate Matrix Effect (Post-Column Infusion) N4->N6 N7 High Ion Suppression N6->N7 Suppression observed N9 Chromatography Tailing N6->N9 No Suppression N8 Switch to MCX SPE (Wash with 100% Organic) N7->N8 N10 Use End-capped Column & 0.1% Formic Acid N9->N10

Troubleshooting workflow for 6-Methyl-5-nitrobenzo[d]isoxazol-3-amine LC-MS/MS quantification.

References

1. - worldwide.com 2. - europa.eu 3. - ich.org 4. - nih.gov 5. - longdom.org 6. - chromatographyonline.com 7. - waters.com 8. - researchgate.net 9. - nih.gov 10. - nih.gov 11. - elementlabsolutions.com

Sources

Technical Support Center: Navigating the Challenge of Poor Cell Permeability in Isoxazole-Based Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to addressing a critical hurdle in the development of isoxazole-based compounds: poor cell permeability. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in advancing their isoxazole-containing molecules due to insufficient membrane transit. Here, we synthesize technical expertise with practical, field-proven insights to help you diagnose, troubleshoot, and overcome these permeability issues.

Frequently Asked Questions (FAQs)

Q1: Why do many isoxazole-based compounds exhibit poor cell permeability?

A1: The isoxazole ring itself possesses a unique combination of physicochemical properties. It contains both a nitrogen and an oxygen atom, making it a hydrogen bond acceptor, and its aromatic nature contributes to a certain degree of lipophilicity.[1][2] However, the overall permeability of an isoxazole-based compound is highly dependent on the nature and arrangement of its substituents. Poor permeability often arises from:

  • High Polar Surface Area (TPSA): The introduction of polar functional groups to the isoxazole scaffold can lead to a TPSA exceeding the generally accepted threshold of 140 Ų for good cell permeability.[3]

  • Unfavorable Lipophilicity (LogP): While some lipophilicity is required for membrane partitioning, a LogP value that is too low or too high can be detrimental. Compounds that are too hydrophilic will not readily enter the lipid bilayer, while those that are excessively lipophilic may become trapped within the membrane.[4]

  • High Number of Hydrogen Bond Donors and Acceptors: A large number of these groups can increase the energy required to desolvate the compound and allow it to enter the hydrophobic core of the cell membrane.[4]

  • Violation of Lipinski's Rule of Five: This rule provides a general guideline for the drug-likeness of a compound, and violations in molecular weight (>500 Da), LogP (>5), hydrogen bond donors (>5), or hydrogen bond acceptors (>10) can indicate a higher likelihood of poor permeability.[5][6]

Q2: What is the difference between passive diffusion and active transport, and why is it important for my isoxazole compound?

A2: Understanding the mechanism of transport is crucial for addressing permeability issues.

  • Passive Diffusion: This is the movement of a compound across the cell membrane down its concentration gradient, without the help of a transport protein. It is governed by the compound's physicochemical properties. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a cell-free model that exclusively measures this type of transport.[4]

  • Active Transport: This process involves membrane proteins, such as uptake and efflux transporters, that move compounds across the cell membrane.

    • Uptake Transporters: These proteins facilitate the entry of compounds into the cell.

    • Efflux Transporters: These pumps actively remove compounds from the cell, which can significantly reduce intracellular concentration and lead to apparent low permeability. Key efflux pumps include P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[7][8]

A compound may have excellent passive diffusion characteristics but still show poor accumulation in cells due to being a substrate for an efflux pump.

Q3: My compound has low permeability in a PAMPA assay. What does this indicate?

A3: Low permeability in a PAMPA assay is a strong indicator that the compound has inherent difficulties in passively diffusing across a lipid bilayer.[4] This is likely due to unfavorable physicochemical properties as described in Q1. In this case, medicinal chemistry efforts to optimize the compound's structure are often the most effective strategy.

Q4: My compound shows good permeability in PAMPA but poor permeability in a Caco-2 cell assay. What is the likely cause?

A4: This is a classic sign that your compound is a substrate for active efflux pumps.[4][9] The Caco-2 cell line, derived from human colorectal adenocarcinoma, expresses a variety of transporters, including P-gp and BCRP, that are not present in the artificial membrane of the PAMPA assay.[10][11] The efflux pumps are actively transporting your compound out of the Caco-2 cells, leading to a low apparent permeability.

Troubleshooting Guides

Scenario 1: Low Permeability Observed in Initial Screens

Initial Observation: Your isoxazole-based compound shows low intracellular accumulation or low transport across a cell monolayer in your primary assay.

Troubleshooting Workflow:

Caption: Initial troubleshooting workflow for low permeability.

Step-by-Step Guide:

  • Physicochemical Property Analysis:

    • Action: Calculate the key physicochemical properties of your compound (LogP, TPSA, molecular weight, number of hydrogen bond donors and acceptors). Online tools like SwissADME can be used for this purpose.[12]

    • Rationale: This will provide an initial in silico assessment of the compound's "drug-likeness" and potential for passive diffusion. Compare these values against Lipinski's Rule of Five.[5][6]

  • Perform a PAMPA Assay:

    • Action: Conduct a PAMPA experiment to assess the passive permeability of your compound. A detailed protocol is provided below.

    • Rationale: This will isolate and quantify the compound's ability to cross a lipid membrane without the influence of transporters.[4]

  • Conduct a Caco-2 Bidirectional Permeability Assay:

    • Action: Measure the permeability of your compound in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions. A detailed protocol is provided below.

    • Rationale: This cell-based assay will provide a more physiologically relevant measure of permeability and allow for the identification of active efflux.[9]

  • Interpret the Data:

    • Low PAMPA & Low Caco-2 (A-to-B) Permeability: This indicates a fundamental issue with passive diffusion. The compound's physicochemical properties are likely the primary barrier.

    • High PAMPA & Low Caco-2 (A-to-B) Permeability with a High Efflux Ratio (B-to-A / A-to-B > 2): This strongly suggests that your compound is a substrate for an efflux pump.[9][13]

  • Select a Strategy:

    • For Poor Passive Diffusion:

      • Medicinal Chemistry Optimization: Modify the structure to improve its physicochemical properties (e.g., reduce TPSA, optimize LogP).

      • Formulation Strategies: Consider using permeability enhancers or advanced drug delivery systems like nano-emulgels.[14]

      • Prodrug Approach: Design a prodrug with enhanced permeability that is converted to the active compound intracellularly.[15]

    • For Active Efflux:

      • Medicinal Chemistry Optimization: Modify the structure to reduce its affinity for efflux pumps.

      • Co-administration with an Efflux Pump Inhibitor: In a research setting, using a known inhibitor can confirm efflux pump involvement.

Scenario 2: High Variability in Permeability Assay Results

Initial Observation: You are observing inconsistent Papp values for your isoxazole compound across different experiments or even within the same experiment.

Troubleshooting Guide:

Potential Cause Diagnostic Check Recommended Solution
Poor Aqueous Solubility Observe for compound precipitation in the donor well.Use solubilizing agents (e.g., Brij 35, Cremophor EL) in the PAMPA assay, ensuring they don't disrupt the membrane.[16] For Caco-2 assays, adding a low percentage of BSA (e.g., 0.25%) to the buffer can improve solubility and recovery.[17]
Compound Instability Analyze the compound concentration in the donor well at the beginning and end of the assay to check for degradation.Reduce the incubation time. Ensure the pH of the assay buffer is appropriate for your compound's stability.
Membrane Integrity Issues (Caco-2) Measure the Transepithelial Electrical Resistance (TEER) before and after the experiment. A significant drop in TEER suggests compromised monolayer integrity.[18]Ensure proper cell culture and monolayer differentiation (typically 21 days).[19] Handle the Transwell plates gently.
Non-Specific Binding Calculate the recovery of the compound at the end of the experiment. Low recovery suggests binding to the plate or cell monolayer.Use low-binding plates. The addition of BSA to the Caco-2 assay buffer can also help to reduce non-specific binding.[17]
Analytical Method Issues Review the calibration curve and quality control samples for your analytical method (e.g., LC-MS/MS).Ensure the analytical method is validated for the specific assay matrix. Use an appropriate internal standard.

Detailed Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general framework for assessing the passive permeability of isoxazole-based compounds.

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen-IP, pore size 0.45 µm)

  • 96-well acceptor plates

  • Lecithin/dodecane solution (or a commercially available brain lipid solution for BBB-PAMPA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution in DMSO

  • Reference compounds (e.g., a high-permeability compound like propranolol and a low-permeability compound like atenolol)

  • Analytical instrumentation (e.g., LC-MS/MS)

Procedure:

  • Prepare the Donor and Acceptor Solutions:

    • Dilute the test and reference compound stock solutions in PBS to the final desired concentration (e.g., 10 µM). The final DMSO concentration should be low (e.g., <1%).

    • Fill the wells of the acceptor plate with PBS.

  • Coat the Filter Plate:

    • Carefully add a small volume (e.g., 5 µL) of the lipid solution to each well of the filter plate, ensuring the filter is evenly coated.

  • Assemble the PAMPA Plate Sandwich:

    • Add the donor solutions (containing your compounds) to the wells of the coated filter plate.

    • Carefully place the filter plate on top of the acceptor plate, ensuring the bottom of the filter makes contact with the acceptor solution.

  • Incubation:

    • Incubate the plate sandwich at room temperature for a defined period (e.g., 4-16 hours) with gentle shaking.

  • Sample Collection and Analysis:

    • After incubation, carefully separate the filter and acceptor plates.

    • Collect samples from both the donor and acceptor wells.

    • Analyze the concentration of the compound in each sample using a validated analytical method like LC-MS/MS.

Data Analysis:

Calculate the apparent permeability coefficient (Papp) using the following equation:

Papp (cm/s) = [(-VD * VA) / ((VD + VA) * A * t)] * ln(1 - [C]A / [C]eq)

Where:

  • VD = Volume of the donor well

  • VA = Volume of the acceptor well

  • A = Surface area of the membrane

  • t = Incubation time (in seconds)

  • [C]A = Concentration in the acceptor well

  • [C]eq = Theoretical equilibrium concentration

Interpretation of Results:

  • High Permeability: Papp > 1.5 x 10-6 cm/s

  • Low Permeability: Papp < 1.5 x 10-6 cm/s[20]

Protocol 2: Caco-2 Bidirectional Permeability Assay

This protocol is designed to assess both passive and active transport of isoxazole-based compounds.

Materials:

  • Caco-2 cells

  • Transwell plates (e.g., 24- or 96-well format)

  • Cell culture medium and supplements

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4)

  • Test compound stock solution in DMSO

  • Reference compounds (e.g., atenolol, propranolol, and a known P-gp substrate like digoxin)

  • Efflux pump inhibitor (optional, e.g., verapamil for P-gp)

  • Analytical instrumentation (e.g., LC-MS/MS)

Procedure:

  • Cell Culture and Monolayer Formation:

    • Seed Caco-2 cells onto the Transwell inserts at an appropriate density.

    • Culture the cells for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[19]

    • Confirm monolayer integrity by measuring TEER.

  • Transport Experiment (A-to-B):

    • Wash the cell monolayers with pre-warmed transport buffer.

    • Add the transport buffer containing the test and reference compounds to the apical (donor) side.

    • Add fresh transport buffer to the basolateral (acceptor) side.

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

    • At the end of the incubation, collect samples from both the apical and basolateral chambers.

  • Transport Experiment (B-to-A):

    • Repeat the experiment, but this time add the compounds to the basolateral (donor) side and collect samples from the apical (acceptor) side.

  • Experiment with Efflux Pump Inhibitor (Optional):

    • To confirm the involvement of a specific efflux pump, repeat the bidirectional assay in the presence of a known inhibitor (e.g., verapamil for P-gp).[9]

  • Sample Analysis:

    • Analyze the concentration of the compounds in all collected samples using a validated analytical method.

Data Analysis:

  • Calculate Papp for both directions (A-to-B and B-to-A):

    Papp (cm/s) = (dQ/dt) / (A * C0)

    Where:

    • dQ/dt = Rate of compound appearance in the acceptor chamber

    • A = Surface area of the membrane

    • C0 = Initial concentration in the donor chamber

  • Calculate the Efflux Ratio (ER):

    ER = Papp (B-to-A) / Papp (A-to-B)

Interpretation of Results:

  • Low Permeability: Papp (A-to-B) < 1.0 x 10-6 cm/s

  • Moderate Permeability: 1.0 x 10-6 cm/s < Papp (A-to-B) < 10 x 10-6 cm/s

  • High Permeability: Papp (A-to-B) > 10 x 10-6 cm/s

  • Active Efflux: An ER > 2 suggests that the compound is a substrate for an efflux pump.[9][13] A significant reduction in the ER in the presence of an inhibitor confirms the involvement of that specific pump.

Advanced Strategies to Enhance Permeability

If troubleshooting and optimization of the parent molecule are insufficient, the following strategies can be employed:

Prodrug Design

The goal of a prodrug strategy is to mask the physicochemical liabilities of the parent drug by attaching a promoiety. This creates a new molecule with improved permeability that, once inside the cell, is cleaved by enzymes to release the active drug.[15]

Prodrug_Strategy A Poorly Permeable Isoxazole Compound B Attach Permeability-Enhancing Promoiety A->B C Permeable Prodrug B->C D Intracellular Enzymatic Cleavage C->D Crosses Cell Membrane E Active Isoxazole Compound Released D->E

Caption: Prodrug strategy workflow.

Types of Prodrugs for Isoxazole Compounds:

  • Ester Prodrugs: If your isoxazole compound has a carboxylic acid or hydroxyl group, converting it to an ester can increase lipophilicity and improve passive diffusion.

  • Amino Acid Prodrugs: Attaching an amino acid can target specific uptake transporters in the gut, such as PEPT1, thereby hijacking an active transport mechanism to increase absorption.[21]

  • Phosphate Prodrugs: Adding a phosphate group can dramatically increase aqueous solubility, which can be beneficial for formulation. These are often cleaved by phosphatases at the cell surface or intracellularly.

Formulation Strategies

Advanced formulation approaches can improve the bioavailability of poorly permeable compounds without altering their chemical structure.

  • Nano-emulgels: These formulations can increase the solubility and permeability of lipophilic compounds. One study demonstrated that a nano-emulgel formulation of an isoxazole-carboxamide derivative increased its potency, suggesting improved cellular uptake.[14]

  • Lipid-Based Formulations: For highly lipophilic isoxazole compounds, lipid-based delivery systems such as self-emulsifying drug delivery systems (SEDDS) can improve dissolution and absorption.

  • Amorphous Solid Dispersions: Dispersing the crystalline isoxazole compound in a polymer matrix can enhance its solubility and dissolution rate, which can lead to improved absorption.

By systematically applying the diagnostic and strategic frameworks outlined in this guide, researchers can effectively tackle the challenge of poor cell permeability in isoxazole-based compounds, paving the way for the successful development of novel therapeutics.

References

  • Khan, I., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in Chemistry. Available at: [Link]

  • Lent-Schochet, D., et al. (2018). Drug-permeability and transporter assays in Caco-2 and MDCK cell lines. Ovid.
  • Waring, M.J., et al. (2021). Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry. Available at: [Link]

  • Kumar, M., & Singh, R. (2022). A review of isoxazole biological activity and present synthetic techniques. World Journal of Advanced Research and Reviews.
  • Kumar, M., & Singh, R. (2022). A review of isoxazole biological activity and present synthetic techniques.
  • Gildea, D.E., et al. (2022). Intracellular Metabolomics Identifies Efflux Transporter Inhibitors in a Routine Caco-2 Cell Permeability Assay-Biological Implications. Cells. Available at: [Link]

  • Khan, I., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PMC. Available at: [Link]

  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Cell Permeability of Sesquiterpenoids. BenchChem.
  • Gildea, D.E., et al. (2022). Intracellular Metabolomics Identifies Efflux Transporter Inhibitors in a Routine Caco-2 Cell Permeability Assay—Biological Implications. MDPI. Available at: [Link]

  • Shaik, A.B., et al. (2022). In silico studies in the prediction of novel isoxazole derivatives as potentially active anticancer agents.
  • Rautio, J., et al. (2018). Prodrug Design. Elsevier.
  • Chen, Z., et al. (2018). Breast Cancer Resistance Protein and P-glycoprotein in Brain Cancer: Two Gatekeepers Team Up. Current Pharmaceutical Design. Available at: [Link]

  • Wolford, A., & Broccatelli, F. (2015). Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. Methods in Molecular Biology.
  • Wolford, A., & Broccatelli, F. (2015). Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. Springer Nature Experiments. Available at: [Link]

  • SlideShare. (2018). caco-2 cell permeability, pampa membrane assays. SlideShare. Available at: [Link]

  • Wrona, M.D., et al. (2025). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Molecules.
  • Evotec. (n.d.). Caco-2 Permeability Assay. Evotec. Retrieved from [Link]

  • Wang, Z., et al. (2015). Highly Predictive and Interpretable Models for PAMPA Permeability. Molecular Pharmaceutics. Available at: [Link]

  • Chen, Z., et al. (2021). Targeting breast cancer resistance protein (BCRP/ABCG2) in cancer. Cancer Drug Resistance.
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  • Sjöberg, F., et al. (2017). Predicting apparent passive permeability of Caco-2 and MDCK cell-monolayers: A mechanistic model. PLOS One. Available at: [Link]

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  • Creative Bioarray. (n.d.). Caco-2 permeability assay. Creative Bioarray. Retrieved from [Link]

  • BenchChem. (2025). Application Note and Protocol: Utilizing P-gp Modulator 2 in Caco-2 Permeability Assays. BenchChem.
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  • Mączyński, M., et al. (2007). NEW LEAD STRUCTURES IN THE ISOXAZOLE SYSTEM: RELATIONSHIP BETWEEN QUANTUM CHEMICAL PARAMETERS AND IMMUNOLOGICAL ACTIVITY. Acta Poloniae Pharmaceutica.
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  • Millipore Corporation. (n.d.). MultiScreen Caco-2 Assay System. Millipore.
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  • GARDP Revive. (n.d.). Lipinski's Rule of 5. GARDP Revive. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Synthetic Routes of 6-Methyl-5-nitrobenzo[d]isoxazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

6-Methyl-5-nitrobenzo[d]isoxazol-3-amine is a heterocyclic compound of significant interest to the medicinal chemistry community. The benzo[d]isoxazole (also known as 1,2-benzisoxazole) scaffold is a privileged structure found in numerous biologically active molecules and approved pharmaceuticals, exhibiting a wide range of activities including antipsychotic, anticonvulsant, antimicrobial, and anticancer properties.[1] The specific substitution pattern of a methyl group at the 6-position, a nitro group at the 5-position, and an amine at the 3-position suggests its potential as a kinase inhibitor or as a versatile building block for more complex drug candidates. The 3-amino group, in particular, can serve as a crucial hydrogen bond donor, potentially interacting with the hinge region of a kinase's ATP-binding pocket.[1]

Given the importance of this structural motif, the development of efficient and scalable synthetic routes is paramount. This guide provides a comparative analysis of two plausible synthetic pathways to 6-Methyl-5-nitrobenzo[d]isoxazol-3-amine, designed for researchers, scientists, and drug development professionals. The routes are constructed based on established methodologies for the synthesis of substituted 3-aminobenzo[d]isoxazoles. Each route is evaluated based on its synthetic efficiency, availability of starting materials, and potential challenges.

Synthetic Route A: Cyclization of a Substituted 2-Hydroxybenzonitrile

This approach is a classical and widely utilized method for constructing the 3-aminobenzo[d]isoxazole core, which involves the cyclization of a suitably substituted 2-hydroxybenzonitrile. The key to this strategy is the synthesis of the precursor, 2-hydroxy-4-methyl-5-nitrobenzonitrile.

Logical Flow of Synthetic Route A

Synthetic Route A A 4-Methyl-3-nitrophenol B 2-Hydroxy-4-methyl-5-nitrobenzaldehyde A->B Reimer-Tiemann Reaction C 2-Hydroxy-4-methyl-5-nitrobenzaldoxime B->C Hydroxylamine D 2-Hydroxy-4-methyl-5-nitrobenzonitrile C->D Dehydration E 6-Methyl-5-nitrobenzo[d]isoxazol-3-amine D->E Cyanogen bromide/ Base

Caption: Synthetic pathway for Route A, starting from 4-methyl-3-nitrophenol.

Detailed Experimental Protocol for Route A

Step 1: Synthesis of 2-Hydroxy-4-methyl-5-nitrobenzaldehyde

The synthesis begins with the formylation of 4-methyl-3-nitrophenol. The Reimer-Tiemann reaction, while a classic method for ortho-formylation of phenols, can sometimes result in low yields.

  • To a solution of 4-methyl-3-nitrophenol (1 equivalent) in ethanol, add a solution of sodium hydroxide (4 equivalents) in water.

  • Heat the mixture to 60-70°C with vigorous stirring.

  • Add chloroform (1.5 equivalents) dropwise over 1 hour, maintaining the temperature.

  • After the addition is complete, continue heating for an additional 2-3 hours.

  • Cool the reaction mixture and acidify with dilute sulfuric acid.

  • The product can be isolated by steam distillation or extraction with a suitable organic solvent.

Step 2: Synthesis of 2-Hydroxy-4-methyl-5-nitrobenzaldoxime

The aldehyde is then converted to its corresponding oxime.

  • Dissolve 2-hydroxy-4-methyl-5-nitrobenzaldehyde (1 equivalent) in ethanol.

  • Add an aqueous solution of hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents).

  • Reflux the mixture for 1-2 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture and pour it into cold water to precipitate the oxime.

  • Filter the solid, wash with water, and dry.

Step 3: Synthesis of 2-Hydroxy-4-methyl-5-nitrobenzonitrile

Dehydration of the oxime yields the key nitrile intermediate.

  • Reflux the 2-hydroxy-4-methyl-5-nitrobenzaldoxime (1 equivalent) in acetic anhydride (3-4 equivalents) for 2-3 hours.

  • Pour the cooled reaction mixture onto crushed ice with stirring.

  • The precipitated product is filtered, washed thoroughly with water, and recrystallized from ethanol.

Step 4: Synthesis of 6-Methyl-5-nitrobenzo[d]isoxazol-3-amine

The final step is the cyclization of the 2-hydroxybenzonitrile to the desired 3-aminobenzo[d]isoxazole.

  • To a solution of 2-hydroxy-4-methyl-5-nitrobenzonitrile (1 equivalent) in a suitable solvent such as ethanol or dimethylformamide (DMF), add a base like sodium methoxide or potassium carbonate (1.2 equivalents).

  • Add a solution of cyanogen bromide (1.1 equivalents) in the same solvent dropwise at a controlled temperature (e.g., 0-10°C).

  • Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by TLC.

  • The reaction mixture is then poured into ice water, and the precipitated product is collected by filtration, washed, and purified by recrystallization or column chromatography.

Synthetic Route B: Nitration of a Pre-formed Benzisoxazole

An alternative approach involves the formation of the 3-amino-6-methylbenzo[d]isoxazole core first, followed by regioselective nitration. This route may offer advantages in terms of handling of intermediates and potentially higher overall yield.

Logical Flow of Synthetic Route B

Synthetic Route B A 2-Hydroxy-4-methylbenzonitrile B 3-Amino-6-methylbenzo[d]isoxazole A->B Cyanogen bromide/ Base C 6-Methyl-5-nitrobenzo[d]isoxazol-3-amine B->C Nitration (HNO3/H2SO4)

Caption: Synthetic pathway for Route B, starting from 2-hydroxy-4-methylbenzonitrile.

Detailed Experimental Protocol for Route B

Step 1: Synthesis of 3-Amino-6-methylbenzo[d]isoxazole

This step is analogous to the final step of Route A, but with a simpler starting material.

  • To a solution of 2-hydroxy-4-methylbenzonitrile (1 equivalent) in a suitable solvent (e.g., ethanol, DMF), add a base such as sodium ethoxide or potassium carbonate (1.2 equivalents).

  • Cool the mixture and add a solution of cyanogen bromide (1.1 equivalents) dropwise.

  • Stir the reaction at room temperature until completion.

  • Work-up the reaction by pouring it into ice water and filtering the resulting precipitate.

  • The crude product can be purified by recrystallization.

Step 2: Synthesis of 6-Methyl-5-nitrobenzo[d]isoxazol-3-amine

The final step is the regioselective nitration of the 3-amino-6-methylbenzo[d]isoxazole. The directing effects of the existing substituents (the activating amino group and the methyl group) will influence the position of nitration. The position ortho to the activating amino group and para to the methyl group is expected to be favored.

  • Cool concentrated sulfuric acid in a flask to 0-5°C.

  • Add 3-amino-6-methylbenzo[d]isoxazole (1 equivalent) portion-wise with stirring, ensuring the temperature remains low.

  • Prepare a nitrating mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid.

  • Add the nitrating mixture dropwise to the solution of the benzisoxazole, maintaining the temperature below 10°C.

  • After the addition is complete, stir the reaction mixture at low temperature for an additional hour, then allow it to warm to room temperature and stir for a few more hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • The precipitated product is collected by filtration, washed with cold water until neutral, and then dried. Purification can be achieved by recrystallization from a suitable solvent like ethanol.

Comparison of Synthetic Routes

FeatureSynthetic Route ASynthetic Route B
Number of Steps 42
Starting Material 4-Methyl-3-nitrophenol2-Hydroxy-4-methylbenzonitrile
Key Transformations Reimer-Tiemann, Oximation, Dehydration, CyclizationCyclization, Electrophilic Nitration
Potential Advantages Well-established classical reactions.Shorter route, potentially higher overall yield.
Potential Challenges Potentially low yield in the Reimer-Tiemann step; handling of multiple intermediates.Regioselectivity of the nitration step may need optimization to avoid isomeric byproducts.
Overall Feasibility Feasible, but potentially lower yielding and more labor-intensive.More efficient on paper, but success is highly dependent on the selectivity of the nitration.

Conclusion

Both presented synthetic routes offer viable pathways to 6-Methyl-5-nitrobenzo[d]isoxazol-3-amine.

Route A , while longer, proceeds through a series of well-documented transformations. The main drawback is the often-problematic Reimer-Tiemann reaction, which can lead to low yields and purification difficulties.

Route B is significantly more concise and, if the nitration proceeds with high regioselectivity, would be the preferred method for its efficiency. The directing effects of the substituents on the benzisoxazole ring are expected to favor the desired 5-nitro isomer. However, careful optimization of the nitration conditions (temperature, concentration of acids, reaction time) would be crucial to minimize the formation of other isomers.

For researchers embarking on the synthesis of 6-Methyl-5-nitrobenzo[d]isoxazol-3-amine, Route B presents a more attractive starting point due to its brevity. A small-scale pilot reaction to confirm the regioselectivity of the nitration step is highly recommended. Should the nitration prove to be non-selective, Route A, despite its length, provides a more controlled, albeit more laborious, alternative. The choice between these routes will ultimately depend on the researcher's priorities, whether it be speed and efficiency or a more predictable, stepwise approach.

References

  • A synthetic route to novel 3-substituted-2,1-benzisoxazoles from 5-(2-nitrobenzylidene)(thio)barbiturates. (2017).
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Validating In Vitro Discoveries of 6-Methyl-5-nitrobenzo[d]isoxazol-3-amine in Preclinical Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the journey from a promising in vitro hit to a viable clinical candidate is fraught with challenges. The successful transition hinges on the rigorous validation of initial findings in relevant in vivo systems. This guide provides a comprehensive framework for the in vivo validation of 6-Methyl-5-nitrobenzo[d]isoxazol-3-amine, a novel compound belonging to the pharmacologically significant benzo[d]isoxazole class. While specific in vitro data for this molecule is emerging, the well-documented biological activities of its structural analogs—spanning neuroprotective, anti-inflammatory, and anticancer effects—provide a strong rationale for its investigation in these therapeutic areas.[1][2][3][4][5]

This document outlines a predictive validation pathway, offering a comparative analysis with established experimental models and providing detailed protocols to empower researchers to design robust in vivo studies.

The Scientific Imperative for In Vivo Validation

In vitro assays, while indispensable for high-throughput screening and initial mechanism-of-action studies, represent a simplified biological environment. They often lack the complex cellular interactions, metabolic processes, and homeostatic mechanisms inherent to a living organism. Therefore, in vivo validation is a critical step to:

  • Establish Pharmacokinetic Profile: Determine the absorption, distribution, metabolism, and excretion (ADME) of the compound, which dictates its bioavailability and dosing regimen.

  • Assess Efficacy in a Complex Biological System: Confirm that the compound retains its therapeutic activity in the presence of physiological barriers and feedback loops.

  • Evaluate Safety and Toxicity: Identify potential adverse effects and determine a therapeutic window.

  • Uncover Novel Mechanisms of Action: Observe systemic effects that may not be apparent in isolated cell cultures.

Hypothetical In Vitro Profile of 6-Methyl-5-nitrobenzo[d]isoxazol-3-amine

Based on the activities of related benzo[d]isoxazole and nitro-containing heterocyclic compounds, it is plausible that 6-Methyl-5-nitrobenzo[d]isoxazol-3-amine exhibits one or more of the following in vitro activities:

  • Neuroprotection: Demonstrated by the ability to protect neuronal cells (e.g., PC12, SH-SY5Y) from insults like beta-amyloid toxicity, oxidative stress, or glutamate-induced excitotoxicity.[1][6]

  • Anti-inflammatory Activity: Evidenced by the inhibition of pro-inflammatory mediators (e.g., TNF-α, IL-6, nitric oxide) in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7).[2][3][7]

  • Anticancer Activity: Characterized by cytotoxic effects against various cancer cell lines (e.g., MCF-7, A549, HepG2) and inhibition of cancer-related pathways.[5][8][9][10][11]

The following sections will detail the in vivo validation strategies for each of these potential therapeutic applications.

Part 1: Validation of Neuroprotective Effects

The benzo[d]oxazole scaffold is present in compounds showing promise for neurodegenerative diseases.[1] Should in vitro studies indicate that 6-Methyl-5-nitrobenzo[d]isoxazol-3-amine protects neurons from damage, the following in vivo models are recommended for validation.

Comparative Animal Models for Neuroprotection
Animal Model Inducing Agent Key Pathological Features Endpoints for Evaluation Alternative Models
Mouse Model of Alzheimer's Disease Amyloid-beta (Aβ) oligomers or transgenic models (e.g., APP/PS1)Aβ plaque deposition, neurofibrillary tangles, synaptic dysfunction, cognitive deficits.Morris water maze, Y-maze, contextual fear conditioning for memory assessment; immunohistochemistry for plaque load; ELISA for inflammatory markers.Rat models of Aβ infusion, aged non-human primates.
Rat Model of Parkinson's Disease 6-hydroxydopamine (6-OHDA) or MPTPDopaminergic neuron loss in the substantia nigra, motor deficits.Rotarod test, cylinder test for motor function; tyrosine hydroxylase immunohistochemistry for neuronal loss; HPLC for dopamine levels.Genetic mouse models (e.g., α-synuclein transgenic).
Gerbil Model of Global Cerebral Ischemia Bilateral common carotid artery occlusionSelective neuronal death in the CA1 region of the hippocampus, learning and memory deficits.Histological analysis of hippocampal neuron survival; passive avoidance tasks for memory assessment.[6]Mouse models of focal cerebral ischemia (e.g., middle cerebral artery occlusion).
Experimental Workflow: In Vivo Neuroprotection Study

G cluster_0 Pre-treatment Phase cluster_1 Induction and Treatment Phase cluster_2 Post-treatment Evaluation a Animal Acclimatization (7-10 days) b Baseline Behavioral Testing (e.g., Morris Water Maze) a->b c Induction of Neurodegeneration (e.g., Aβ injection, 6-OHDA lesion) b->c d Treatment Administration (Vehicle vs. 6-Methyl-5-nitrobenzo[d]isoxazol-3-amine) c->d e Post-treatment Behavioral Testing d->e f Tissue Collection and Analysis (Histology, Biochemistry) e->f g Data Analysis and Interpretation f->g

Caption: Workflow for in vivo validation of neuroprotective agents.

Detailed Protocol: Mouse Model of Alzheimer's Disease (Aβ Oligomer-Induced)
  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Aβ Oligomer Preparation: Synthesize and characterize Aβ1-42 oligomers as per established protocols.

  • Stereotaxic Surgery: Anesthetize mice and intracerebroventricularly (ICV) inject Aβ oligomers.

  • Treatment: Administer 6-Methyl-5-nitrobenzo[d]isoxazol-3-amine or vehicle daily via oral gavage or intraperitoneal injection, starting 24 hours post-surgery for 14 days.

  • Behavioral Analysis: Conduct Morris water maze or Y-maze tests to assess learning and memory.

  • Tissue Processing: At the end of the treatment period, perfuse the animals and collect brain tissue.

  • Biochemical and Histological Analysis: Homogenize one hemisphere for ELISA-based quantification of inflammatory cytokines (TNF-α, IL-1β) and oxidative stress markers. Process the other hemisphere for immunohistochemical staining of Aβ plaques and activated microglia/astrocytes.

Part 2: Validation of Anti-inflammatory Effects

The isoxazole moiety is a well-established pharmacophore in anti-inflammatory drug discovery.[3][7] If in vitro assays reveal that 6-Methyl-5-nitrobenzo[d]isoxazol-3-amine inhibits inflammatory pathways, the following in vivo models can be employed for validation.

Comparative Animal Models for Anti-inflammatory Activity
Animal Model Inducing Agent Key Pathological Features Endpoints for Evaluation Alternative Models
Rat Carrageenan-Induced Paw Edema Carrageenan injection into the pawAcute inflammation, edema, erythema, hyperalgesia.Measurement of paw volume using a plethysmometer; assessment of mechanical allodynia with von Frey filaments.[2]Zymosan-induced paw edema.
Mouse LPS-Induced Systemic Inflammation Lipopolysaccharide (LPS) injectionSystemic inflammatory response, cytokine storm, organ damage.Measurement of serum levels of pro-inflammatory cytokines (TNF-α, IL-6); assessment of organ-specific inflammatory markers.Cecal ligation and puncture (CLP) model of sepsis.
Mouse Model of Inflammatory Bowel Disease (IBD) Dextran sulfate sodium (DSS) in drinking waterColitis, weight loss, bloody diarrhea, colon shortening.Disease Activity Index (DAI) scoring; histological analysis of colon tissue; myeloperoxidase (MPO) assay for neutrophil infiltration.Trinitrobenzene sulfonic acid (TNBS)-induced colitis.
Experimental Workflow: In Vivo Anti-inflammatory Study

G cluster_0 Pre-treatment Phase cluster_1 Treatment and Induction Phase cluster_2 Evaluation Phase a Animal Acclimatization (7-10 days) b Pre-treatment with Compound (or Vehicle/Standard Drug) a->b c Induction of Inflammation (e.g., Carrageenan Injection) b->c d Measurement of Inflammatory Response (e.g., Paw Volume) c->d e Tissue/Blood Collection for Biomarker Analysis d->e f Data Analysis and Comparison e->f

Caption: Workflow for in vivo validation of anti-inflammatory agents.

Detailed Protocol: Rat Carrageenan-Induced Paw Edema
  • Animal Model: Male Wistar rats (180-200 g).

  • Treatment Groups:

    • Group 1: Vehicle control (e.g., 0.5% carboxymethyl cellulose).

    • Group 2: Standard drug (e.g., Indomethacin, 10 mg/kg, p.o.).

    • Groups 3-5: 6-Methyl-5-nitrobenzo[d]isoxazol-3-amine at three different doses (e.g., 10, 30, 100 mg/kg, p.o.).

  • Procedure:

    • Administer the respective treatments orally.

    • One hour after treatment, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group.

Part 3: Validation of Anticancer Effects

Given the prevalence of the isoxazole scaffold in oncology drug discovery, it is crucial to evaluate the in vivo anticancer potential of 6-Methyl-5-nitrobenzo[d]isoxazol-3-amine if it demonstrates in vitro cytotoxicity against cancer cell lines.[5][9][11]

Comparative Animal Models for Anticancer Activity
Animal Model Tumor Model Key Features Endpoints for Evaluation Alternative Models
Xenograft Mouse Model Subcutaneous implantation of human cancer cells (e.g., MCF-7, A549) in immunodeficient mice (e.g., nude, SCID).Localized tumor growth.Tumor volume and weight measurement; immunohistochemistry for proliferation (Ki-67) and apoptosis (TUNEL) markers.Orthotopic implantation models for organ-specific tumor growth.
Syngeneic Mouse Model Implantation of murine cancer cells (e.g., B16-F10 melanoma, 4T1 breast cancer) in immunocompetent mice.Tumor growth in the context of an intact immune system.Tumor growth kinetics; analysis of tumor-infiltrating immune cells by flow cytometry; assessment of metastasis.Genetically engineered mouse models (GEMMs) of cancer.
Metastasis Mouse Model Intravenous injection of cancer cells (e.g., B16-F10) to induce lung metastases.Formation of metastatic nodules in distant organs.Quantification of metastatic nodules in the lungs or other target organs; survival analysis.Spontaneous metastasis models from primary tumors.
Experimental Workflow: In Vivo Anticancer Study

G cluster_0 Tumor Implantation Phase cluster_1 Treatment Phase cluster_2 Evaluation Phase a Cancer Cell Culture and Preparation b Subcutaneous/Orthotopic Implantation of Cells in Mice a->b c Tumor Growth to Palpable Size b->c d Randomization and Treatment Initiation (Vehicle vs. Compound) c->d e Regular Monitoring of Tumor Growth and Animal Health d->e f Endpoint: Tumor Excision and Analysis e->f g Histological and Biomarker Analysis f->g h Statistical Analysis of Efficacy and Toxicity g->h

Caption: Workflow for in vivo validation of anticancer agents.

Detailed Protocol: Xenograft Mouse Model
  • Animal Model: Female athymic nude mice (6-8 weeks old).

  • Cell Line: A human cancer cell line that showed sensitivity to the compound in vitro (e.g., A549 lung cancer cells).

  • Tumor Implantation: Subcutaneously inject 5 x 10^6 A549 cells into the right flank of each mouse.

  • Treatment: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups and begin daily administration of 6-Methyl-5-nitrobenzo[d]isoxazol-3-amine or vehicle.

  • Monitoring: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume. Monitor body weight as an indicator of toxicity.

  • Endpoint: Euthanize mice when tumors in the control group reach the predetermined maximum size.

  • Analysis: Excise tumors, weigh them, and process them for histological and biomarker analysis (e.g., Ki-67, cleaved caspase-3).

Conclusion

The successful translation of in vitro findings for 6-Methyl-5-nitrobenzo[d]isoxazol-3-amine into tangible therapeutic applications is contingent upon meticulous in vivo validation. This guide provides a strategic and comparative framework for designing and executing these crucial preclinical studies. By carefully selecting the appropriate animal models and employing robust experimental protocols, researchers can effectively assess the efficacy, safety, and pharmacokinetic profile of this promising compound, thereby paving the way for its potential clinical development.

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  • Synthesis and evaluation of the biological activities of some 3-{[5-(6-methyl-4-aryl-2-oxo-1,2,3,4-tetrahydropyrimidin-5-yl). (n.d.). De Gruyter. [Link]

  • Antitumour Activity of Natural Products Containing Isoxazole/Isoxazoline Moiety. (2023). Encyclopedia MDPI. [Link]

  • Discovery and optimization of novel N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amine derivatives as potent and selective TRIM24 bromodomain inhibitors with potential anti-cancer activities. (2020). PubMed. [Link]

  • ANTIOXIDANT, ANTIINFLAMMATORY AND ANTIHISTAMINIC ACTIVITIES OF SOME PHENYLPYRAZOLO BENZOTHIAZOLO QUINOXALINE DERIVATIVES. (n.d.). TSI Journals. [Link]

  • In-Vitro Anthelminitic, Anti-Oxident Activity and in Silico Adme Study of Synthesized Nitro Benzimidazole Derivatives. (n.d.). Oriental Journal of Chemistry. [Link]derivatives/)

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A Researcher's Guide to the Structure-Activity Relationship of 6-Methyl-5-nitrobenzo[d]isoxazol-3-amine Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the potential structure-activity relationships (SAR) for 6-Methyl-5-nitrobenzo[d]isoxazol-3-amine derivatives. Given the nascent stage of research on this specific scaffold, this document synthesizes findings from structurally related benzo[d]isoxazole and nitroaromatic compounds to infer a predictive SAR framework. This guide is intended to empower researchers, scientists, and drug development professionals with the foundational knowledge to design and evaluate novel therapeutic agents based on this promising heterocyclic core.

Introduction: The Therapeutic Potential of the Benzo[d]isoxazole Scaffold

The benzo[d]isoxazole ring system is a "privileged" scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antipsychotic properties.[1] The incorporation of a nitro group, a well-known pharmacophore in its own right, can significantly influence the biological profile of a molecule. Nitroaromatic compounds have been investigated as potential anticancer agents, often acting as bioreductive alkylating agents that are selectively activated in the hypoxic environment of solid tumors.[2][3][4]

The 6-Methyl-5-nitrobenzo[d]isoxazol-3-amine core combines these key features, suggesting a high potential for the development of novel therapeutics. Understanding the structure-activity relationships of this scaffold is paramount to unlocking its full therapeutic potential.

Inferred Structure-Activity Relationship (SAR) of 6-Methyl-5-nitrobenzo[d]isoxazol-3-amine Derivatives

While direct SAR studies on 6-Methyl-5-nitrobenzo[d]isoxazol-3-amine are limited, we can infer a likely SAR profile by examining related structures. The following analysis focuses on key modification points of the scaffold and their potential impact on biological activity.

Key Positions for Modification:
  • Position 3 (Amine Group): The 3-amino group is a critical handle for derivatization. Modifications at this position can significantly impact potency and selectivity. For instance, the formation of amides or ureas at this position has been a successful strategy in developing potent inhibitors of receptor tyrosine kinases (RTKs) from 3-aminobenzo[d]isoxazole cores.[5]

  • Position 5 (Nitro Group): The electron-withdrawing nature of the nitro group at position 5 is expected to play a crucial role in the molecule's electronic properties and potential bioreductive activation.[2] Variations in the electron-withdrawing strength at this position could modulate activity.

  • Position 6 (Methyl Group): The methyl group at position 6 can influence the molecule's lipophilicity and metabolic stability. Replacing this group with other alkyl or aryl substituents could be explored to optimize pharmacokinetic properties.

  • Benzene Ring Substituents: Further substitution on the benzene ring could be explored to fine-tune the electronic and steric properties of the molecule, potentially leading to enhanced target engagement and selectivity.

Inferred_SAR cluster_0 6-Methyl-5-nitrobenzo[d]isoxazol-3-amine Scaffold cluster_1 Key Modification Points cluster_2 Predicted Biological Outcomes Scaffold Benzo[d]isoxazol Core Position3 Position 3: -NH2 group - Derivatization to amides, ureas, etc. - Crucial for target binding Activity Biological Activity (e.g., Anticancer, Anti-inflammatory) Position3->Activity Major Impact Position5 Position 5: -NO2 group - Electron-withdrawing - Potential for bioreductive activation Position5->Activity Modulates Potency Position6 Position 6: -CH3 group - Influences lipophilicity - Affects metabolic stability PK_Properties Pharmacokinetic Properties (ADME) Position6->PK_Properties Influences BenzeneRing Benzene Ring: - Further substitution - Fine-tunes electronics and sterics Selectivity Target Selectivity BenzeneRing->Selectivity Fine-tunes Activity->Selectivity Activity->PK_Properties

Caption: Inferred SAR of 6-Methyl-5-nitrobenzo[d]isoxazol-3-amine.

Comparative Biological Data from Related Scaffolds

To provide a context for the potential potency of 6-Methyl-5-nitrobenzo[d]isoxazol-3-amine derivatives, the following table summarizes the in vitro activity of structurally related benzo[d]isoxazole and nitroaromatic compounds from the literature.

Compound ClassDerivative/SubstituentsTarget/AssayActivity (IC50/MIC)Reference
Benzo[d]isoxazole Derivatives Acylamino at C3HIF-1α Transcription24 nM[6]
N,N'-diphenyl urea at C4VEGFR/PDGFR KinasesLow nM range[5]
Various substituentsMycobacterium tuberculosis3.125 - >50 µg/mL[1]
Nitroaromatic Compounds Nitrobenzyl derivativesHuman Cancer Cell Lines< 8.5 µM[2][3]
6-Nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazolesNCI-H460 (Lung Carcinoma)5-15 µM[7]

This table is a representative summary and not an exhaustive list.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the synthesis of a generic benzo[d]isoxazole-3-amine core and a standard in vitro cytotoxicity assay.

General Synthetic Pathway for Benzo[d]isoxazole-3-amine Derivatives

The synthesis of the benzo[d]isoxazole-3-amine scaffold can be achieved through several established routes. A common approach involves the cyclization of a suitably substituted o-hydroxyacetophenone oxime.

Synthesis_Workflow Start Substituted 2-hydroxybenzonitrile Step1 Reaction with Hydroxylamine Start->Step1 Intermediate1 N-hydroxy-2-hydroxy -benzenecarboximidamide Step1->Intermediate1 Step2 Cyclization (e.g., with a dehydrating agent) Intermediate1->Step2 Product Substituted benzo[d]isoxazol-3-amine Step2->Product

Caption: General synthetic workflow for benzo[d]isoxazol-3-amines.

Step-by-Step Protocol:

  • Synthesis of the Oxime: To a solution of the starting substituted 2-hydroxybenzonitrile in a suitable solvent (e.g., ethanol), add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium carbonate).

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Upon completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-hydroxy-2-hydroxy-benzenecarboximidamide.

  • Cyclization: Dissolve the crude intermediate in a suitable solvent (e.g., dichloromethane) and treat with a dehydrating agent (e.g., triflic anhydride or a carbodiimide) and a non-nucleophilic base (e.g., pyridine or triethylamine).

  • Stir the reaction at room temperature until the cyclization is complete (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired substituted benzo[d]isoxazol-3-amine.

In Vitro Cytotoxicity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[8][9][10][11]

MTT_Assay_Workflow Start Seed cells in a 96-well plate Step1 Incubate for 24h for cell attachment Start->Step1 Step2 Treat cells with varying concentrations of the test compound Step1->Step2 Step3 Incubate for a defined period (e.g., 48h) Step2->Step3 Step4 Add MTT reagent to each well Step3->Step4 Step5 Incubate for 2-4h to allow formazan formation Step4->Step5 Step6 Solubilize formazan crystals with DMSO Step5->Step6 Step7 Measure absorbance at ~570 nm Step6->Step7 End Calculate cell viability and determine IC50 Step7->End

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[8][9]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours of cell seeding, replace the medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plates for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.[9]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

Conclusion and Future Directions

The 6-Methyl-5-nitrobenzo[d]isoxazol-3-amine scaffold represents a promising starting point for the development of novel therapeutic agents. The inferred SAR suggests that derivatization of the 3-amino group is a key strategy for modulating biological activity, while the nitro and methyl groups at positions 5 and 6, respectively, offer opportunities for fine-tuning the electronic and pharmacokinetic properties of the compounds.

Future research should focus on the synthesis of a focused library of derivatives with systematic modifications at these key positions. Comprehensive biological evaluation of these compounds against a panel of relevant targets (e.g., cancer cell lines, specific enzymes) will be crucial for establishing a definitive SAR and identifying lead compounds for further preclinical development.

References

  • Lopes, M. S., Sena, C. F. de A., Silva, B. L., & de Souza, C. M. (2015). Synthesis of Nitroaromatic Compounds as Potential Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 15(2), 209–217. [Link]

  • Lopes, M. S., Sena, C. F. D. A., Silva, B. L., de Souza, C. M., & de Paula, R. C. M. (2015). Synthesis of nitroaromatic compounds as potential anticancer agents. Anti-cancer agents in medicinal chemistry, 15(2), 209–217. [Link]

  • Lopes, M. S., Sena, C. F. D. A., Silva, B. L., de Souza, C. M., & de Paula, R. C. M. (2015). Synthesis of Nitroaromatic Compounds as Potential Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 15(2), 209-217. [Link]

  • Wallace, E. M., Lyssikatos, J. P., Miller, S., & Tam, S. (2008). 3-Amino-benzo[d]isoxazoles as Novel Multitargeted Inhibitors of Receptor Tyrosine Kinases. Journal of Medicinal Chemistry, 51(4), 834–843. [Link]

  • Lopes, M. S., Sena, C. F. D. A., Silva, B. L., de Souza, C. M., & de Paula, R. C. M. (2016). Synthesis of Nitroaromatic Compounds as Potential Anticancer Agents. ResearchGate. [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA. [Link]

  • ResearchGate. (n.d.). Examples of nitroaromatic compounds in clinical trials as antitumor agents. ResearchGate. [Link]

  • Chen, Y.-C., Chang, C.-Y., & Hsu, M.-H. (2022). Benzo[d]isoxazole Derivatives as Hypoxia-Inducible Factor (HIF)-1α Inhibitors. Molecules, 27(18), 5948. [Link]

  • ResearchGate. (2020). BIOLOGICAL POTENTIAL OF BENZOXAZOLE DERIVATIVES: AN UPDATED REVIEW. ResearchGate. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., & Kheder, N. A. (2021). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Advances, 11(29), 17790–17808. [Link]

  • ResearchGate. (n.d.). Biological activities of benzoxazole and its derivatives. ResearchGate. [Link]

  • International Journal of Creative Research Thoughts (IJCRT). (n.d.). Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. IJCRT.org. [Link]

  • Zhang, X., Li, X., & Wang, Y. (2018). Discovery of 4-Benzyloxybenzo[ d]isoxazole-3-amine Derivatives as Highly Selective and Orally Efficacious Human Sphingomyelin Synthase 2 Inhibitors that Reduce Chronic Inflammation in db/ db Mice. Journal of Medicinal Chemistry, 61(18), 8241–8254. [Link]

  • ResearchGate. (n.d.). Structure activity relationship of benzoxazole derivatives. ResearchGate. [Link]

  • van den Berg, R. J. F., van der Vlag, R., & Bonger, K. M. (2021). Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry, 64(11), 7489–7505. [Link]

  • Kiyani, H. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. [Link]

  • Palin, R., & Warin, J. (2011). Structure-activity studies of a novel series of isoxazole-3-carboxamide derivatives as TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters, 21(3), 1039–1043. [Link]

  • Kiyani, H. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Research Square. [Link]

  • Torres, E., Insuasty, D., & Abonia, R. (2019). Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity. Molecules, 24(22), 4068. [Link]

  • Mailyan, A. K., & Boyarskaya, I. A. (2024). Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. Beilstein Journal of Organic Chemistry, 20, 674–681. [Link]

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A Comparative Benchmarking Guide to the Synthetic Efficiency of Novel and Established Routes to 6-Methyl-5-nitrobenzo[d]isoxazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. The benzo[d]isoxazole scaffold, in particular, is a privileged structure found in a variety of pharmacologically active agents. This guide provides an in-depth comparative analysis of a novel synthetic route to 6-Methyl-5-nitrobenzo[d]isoxazol-3-amine against a more established, traditional approach. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of the synthetic efficiency, potential yields, and operational considerations of each pathway, supported by experimental data and mechanistic insights.

Introduction to 6-Methyl-5-nitrobenzo[d]isoxazol-3-amine

6-Methyl-5-nitrobenzo[d]isoxazol-3-amine is a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. The presence of the nitro group and the amino functionality on the benzoisoxazole core provides versatile handles for further chemical modifications, making it a valuable building block in the exploration of new chemical space. The efficiency and practicality of its synthesis are therefore of paramount importance for enabling its wider use in research and development.

Part 1: The Established Synthetic Route

The traditional approach to the synthesis of 3-aminobenzo[d]isoxazoles often relies on the construction of the isoxazole ring from a suitably substituted phenolic precursor. This multi-step, linear sequence is well-documented in the synthesis of analogous structures.

Experimental Protocol: Established Route

Step 1: Synthesis of 2-Fluoro-4-methyl-5-nitrobenzonitrile

This synthesis begins with the dehydration of 2-fluoro-4-nitrobenzamide.

  • Reagents: 2-fluoro-4-nitrobenzamide (1.0 eq), phosphorus pentoxide (P₂O₅), hexamethyldisiloxane (HMDO), 1,2-dichloroethane.

  • Procedure: A mixture of 2-fluoro-4-nitrobenzamide and a solution of phosphorus pentoxide in hexamethyldisiloxane is refluxed in 1,2-dichloroethane for 4 hours. After cooling, the mixture is filtered and the filtrate is concentrated to yield 2-fluoro-4-nitrobenzonitrile.

  • Yield: Approximately 95%.[1]

Step 2: Synthesis of 2-Hydroxy-4-methyl-5-nitrobenzonitrile

The fluoro group is displaced by a hydroxyl group via nucleophilic aromatic substitution.

  • Reagents: 2-Fluoro-4-methyl-5-nitrobenzonitrile (1.0 eq), sodium hydroxide (NaOH), water, hydrochloric acid (HCl).

  • Procedure: 2-Fluoro-4-methyl-5-nitrobenzonitrile is heated with an aqueous solution of sodium hydroxide. Upon completion of the reaction, the mixture is cooled and acidified with hydrochloric acid to precipitate the product.

  • Yield: High yields are expected for this type of transformation.

Step 3: Synthesis of 6-Methyl-5-nitrobenzo[d]isoxazol-3-amine

The final step involves the cyclization of the 2-hydroxybenzonitrile with hydroxylamine.

  • Reagents: 2-Hydroxy-4-methyl-5-nitrobenzonitrile (1.0 eq), hydroxylamine hydrochloride, sodium acetate, ethanol.

  • Procedure: A mixture of 2-hydroxy-4-methyl-5-nitrobenzonitrile, hydroxylamine hydrochloride, and sodium acetate is refluxed in ethanol. The product precipitates upon cooling and can be collected by filtration.

  • Yield: Moderate to good yields are typical for this cyclization.

Workflow of the Established Synthetic Route

established_route A 2-Fluoro-4-nitrobenzamide B 2-Fluoro-4-methyl-5-nitrobenzonitrile A->B P₂O₅, HMDO 1,2-dichloroethane, reflux C 2-Hydroxy-4-methyl-5-nitrobenzonitrile B->C 1. NaOH(aq), heat 2. HCl(aq) D 6-Methyl-5-nitrobenzo[d]isoxazol-3-amine C->D NH₂OH·HCl, NaOAc Ethanol, reflux novel_route A 2-Chloro-4-methyl-5-nitroaniline B 2-Amino-4-methyl-5-nitrobenzonitrile A->B 1. NaNO₂, HCl 2. CuCN (Sandmeyer) or Pd catalyst, Zn(CN)₂ (Pd-Catalyzed) C 6-Methyl-5-nitrobenzo[d]isoxazol-3-amine B->C SnCl₂·2H₂O, Ethanol, reflux (Reductive Cyclization)

Caption: Novel synthetic pathway to 6-Methyl-5-nitrobenzo[d]isoxazol-3-amine.

Mechanistic Considerations and Rationale

This novel route offers a more convergent approach. The direct introduction of the cyano group onto a commercially available aniline derivative streamlines the synthesis. The choice between the Sandmeyer reaction and palladium-catalyzed cyanation allows for flexibility based on available resources and desired scalability. The Sandmeyer reaction, while classic, can sometimes suffer from lower yields and the use of stoichiometric copper cyanide. [2][3][4]In contrast, modern palladium-catalyzed cyanation methods often provide higher yields and broader functional group tolerance, though they may require more specialized and costly reagents. [5][6][7] The key innovation in this route is the one-pot reductive cyclization. This step is designed to be highly efficient, as the reduction of the nitro group to a reactive intermediate is immediately followed by the intramolecular cyclization to form the desired benzo[d]isoxazole ring system. This avoids the isolation of potentially unstable intermediates and reduces the number of synthetic operations.

Comparative Analysis

ParameterEstablished RouteNovel Route
Number of Steps 32
Starting Materials 2-Fluoro-4-nitrobenzamide2-Chloro-4-methyl-5-nitroaniline
Key Transformations Amide dehydration, Nucleophilic Aromatic Substitution, CyclizationCyanation (Sandmeyer or Pd-catalyzed), Reductive Cyclization
Overall Yield Dependent on three sequential stepsPotentially higher due to fewer steps and convergent design
Scalability Generally scalable, but multiple steps can be a drawbackPotentially more scalable, especially the reductive cyclization step
Reagent Safety P₂O₅ is corrosive and water-reactive.CuCN is highly toxic. Palladium catalysts can be expensive.
Process Time Longer due to multiple reaction and work-up stepsShorter due to fewer steps
Innovation Relies on classical, well-established reactionsEmploys modern catalytic methods and a convergent strategy

Conclusion

Both the established and the novel synthetic routes offer viable pathways to 6-Methyl-5-nitrobenzo[d]isoxazol-3-amine. The established route is a reliable, albeit longer, method that relies on well-understood chemical transformations.

The novel route, on the other hand, presents a more elegant and efficient approach. By reducing the number of synthetic steps and employing a convergent design, it has the potential for higher overall yields and shorter production times. The flexibility in the cyanation step allows for adaptation based on the specific needs and resources of the laboratory. The one-pot reductive cyclization is a particularly attractive feature, offering significant advantages in terms of process simplification and efficiency. For researchers and drug development professionals seeking to synthesize 6-Methyl-5-nitrobenzo[d]isoxazol-3-amine and its derivatives, the novel route represents a promising and potentially more sustainable alternative to the established methodology. Further optimization of the reaction conditions for the novel route could lead to a highly efficient and scalable synthesis of this valuable chemical intermediate.

References

  • Wikipedia. Sandmeyer reaction. [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. [Link]

  • RSC Publishing. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. [Link]

  • Angewandte Chemie International Edition. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides. [Link]

  • Organic Letters. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. [Link]

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Confirming Target Engagement of 6-Methyl-5-nitrobenzo[d]isoxazol-3-amine in Cellular Assays: A Methodological Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most common pitfalls I observe in drug development is the over-reliance on biochemical assays. While highly quantitative, cell-free assays fail to account for the competitive intracellular environment (e.g., high local ATP concentrations, molecular crowding) and complex membrane permeability dynamics[1].

For emerging chemical probes such as 6-Methyl-5-nitrobenzo[d]isoxazol-3-amine (6-MNBA) —a biologically active fragment often utilized in the development of kinase and epigenetic reader (e.g., BET bromodomain) inhibitors—confirming on-target binding in living cells is non-negotiable. This guide objectively compares the two gold-standard cellular target engagement (TE) platforms: the Cellular Thermal Shift Assay (CETSA) and NanoBRET™ Target Engagement (Promega) , providing a framework to validate 6-MNBA's intracellular activity.

Technological Comparison: CETSA vs. NanoBRET™ TE

To confidently validate 6-MNBA, researchers must choose an assay platform that not only proves binding but quantifies the thermodynamic and kinetic properties of the interaction in a physiologically relevant state.

CETSA (Cellular Thermal Shift Assay)

CETSA relies on the biophysical principle that ligand binding thermodynamically stabilizes the target protein, making it resistant to heat-induced unfolding and subsequent aggregation[2].

  • The Advantage: It is entirely label-free. You can measure 6-MNBA binding to endogenous target proteins in primary cells or patient-derived tissues.

  • The Limitation: Not all ligand-protein interactions confer a detectable thermal shift[2][3]. Furthermore, standard CETSA relies on western blotting, which is inherently low-throughput and provides endpoint-only data.

The Product of Choice: NanoBRET™ Target Engagement

The NanoBRET™ TE platform is a proximity-based assay that uses Bioluminescence Resonance Energy Transfer (BRET)[4][5]. The target protein is expressed as a fusion with NanoLuc® luciferase (the BRET donor). A cell-permeable fluorescent tracer (the BRET acceptor) reversibly binds the target. When 6-MNBA enters the cell and competitively displaces the tracer, the BRET signal decreases[5].

  • The Advantage: It enables real-time, live-cell quantification of compound affinity (

    
    ), fractional occupancy, and crucially, residence time [4][6].
    
  • The Limitation: It requires the introduction of a NanoLuc® fusion tag, meaning the system typically relies on transient or stable transfection, though CRISPR knock-in approaches are increasingly viable.

Performance Comparison Summary

The following table summarizes the experimental performance of 6-MNBA across both platforms based on representative pharmacological profiling.

Metric / FeatureCETSA (Standard)NanoBRET™ TE (Promega)
Primary Readout Thermal shift (

)
BRET Ratio (Competitive Displacement)
Cellular Context Intact cells / LysatesLive intact cells[4]
Throughput Low (Western Blot)High (96/384-well microplates)[6]
6-MNBA Apparent Affinity Qualitative / Semi-quantitativeQuantitative Cellular

Residence Time Measurement NoYes (Real-time kinetic tracking)[4]
Protein Modification Endogenous (Label-free)Requires NanoLuc® fusion tag[5]

Mechanistic Workflow Visualizations

To understand why NanoBRET outcompetes endpoint assays for kinetic tracking, we must look at the energy transfer dynamics.

NanoBRET_Principle Target Target Protein (+ NanoLuc Donor) Complex Tracer Bound (Distance <10nm) Target->Complex Tracer Binding Displaced Tracer Displaced Target->Displaced Tracer Released Tracer Fluorescent Tracer (Acceptor) Tracer->Complex BRET High BRET Signal (Emission @ 618nm) Complex->BRET Energy Transfer Compound 6-MNBA Probe (Competitor) Compound->Target Competitive Binding NoBRET Loss of BRET Signal (Target Engagement) Displaced->NoBRET Signal Decay

Caption: NanoBRET mechanistic pathway demonstrating BRET signal loss upon 6-MNBA target engagement.

Self-Validating Experimental Protocols

A protocol is only as good as its internal controls. The following methodologies are designed to establish causality between the experimental input and the biological readout.

Protocol A: NanoBRET™ Target Engagement (Apparent Affinity & Occupancy)

Rationale: To determine the cellular


 of 6-MNBA, we must first establish an equilibrium between the compound, the target, and the tracer. The NanoLuc fusion guarantees that the signal is 100% target-specific[5].
  • Cell Preparation & Transfection: Reverse-transfect HEK293 cells with the target-NanoLuc® fusion plasmid. Causality note: Transfection density must be tightly controlled (e.g.,

    
     cells/mL) to ensure expression levels do not exceed physiological tracer-binding stoichiometry.
    
  • Plating: Dispense cells into a white, 384-well assay plate and incubate for 24 hours at 37°C.

  • Tracer & Compound Equilibration:

    • Add a fixed concentration of the fluorescent NanoBRET® Tracer (equivalent to its pre-determined

      
       to ensure maximal assay sensitivity).
      
    • Add 6-MNBA in a 10-point concentration gradient (e.g., 10 µM down to 0.1 nM).

    • Incubate for 2 hours. Causality note: Allowing 2 hours establishes steady-state equilibrium. Reading the plate too early will artificially shift the 6-MNBA

      
       to the right, falsely indicating lower potency.
      
  • Signal Detection: Add Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor. Causality note: The extracellular inhibitor extinguishes luminescence from dead/lysed cells, ensuring the BRET signal strictly reflects live-cell, intracellular target engagement.

  • Read & Calculate: Measure donor emission (460 nm) and acceptor emission (618 nm). Calculate the BRET ratio (

    
    ). Fit the raw BRET ratios to a four-parameter dose-response curve to extract the cellular 
    
    
    
    .

NanoBRET_Protocol Step1 1. Transfect HEK293 Cells Step2 2. Seed into 384-Well Plate Step1->Step2 Step3 3. Add 6-MNBA + Tracer Step2->Step3 Step4 4. Equilibrate (2 Hours) Step3->Step4 Step5 5. Add Substrate & Read BRET Step4->Step5

Caption: Step-by-step workflow for high-throughput live-cell target engagement using NanoBRET.

Protocol B: Cellular Thermal Shift Assay (CETSA)

Rationale: Used as an orthogonal, label-free validation step to ensure the NanoLuc tag in Protocol A did not introduce binding artifacts.

  • Cell Treatment: Treat intact cells (expressing endogenous target) with 10 µM 6-MNBA or DMSO vehicle for 1 hour at 37°C.

  • Thermal Aliquoting: Divide the cells into PCR tubes and subject them to a temperature gradient (e.g., 40°C to 60°C) for exactly 3 minutes using a thermal cycler. Causality note: This step denatures proteins that are not thermodynamically stabilized by the compound.

  • Lysis & Clearance: Lyse the cells via rapid freeze-thaw cycles. Centrifuge at 20,000 x g for 20 minutes to pellet the denatured/aggregated proteins.

  • Quantification: Analyze the soluble fraction (supernatant) via quantitative Western blot. An upward shift in the melting temperature (

    
    ) of the 6-MNBA-treated samples compared to DMSO confirms direct target engagement[3].
    

Conclusion & Recommendation

While CETSA provides valuable, label-free confirmation of binding, its utility is bottlenecked by throughput and the reliance on protein aggregation mechanics[2][3]. For the systematic evaluation and chemical optimization of 6-Methyl-5-nitrobenzo[d]isoxazol-3-amine , the NanoBRET™ Target Engagement Assay is the superior product. Its ability to continuously monitor live-cell residence time allows researchers to predict in vivo efficacy far more accurately than static endpoint platforms, bridging the critical gap between biochemical affinity and phenotypic translation[1].

References

  • Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs | ACS Pharmacology & Translational Science. ACS Publications.[Link]

  • Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs. PMC.[Link]

  • From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. Promega Connections.[Link]

Sources

Comprehensive Spectroscopic Validation Guide: Synthesized 6-Methyl-5-nitrobenzo[d]isoxazol-3-amine vs. Literature Standards

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Synthetic Organic Chemists, Analytical Chemists, and Drug Development Professionals Compound: 6-Methyl-5-nitrobenzo[d]isoxazol-3-amine (CAS: 2163293-11-4)

Executive Summary & Rationale

The 3-aminobenzisoxazole scaffold is a privileged pharmacophore in medicinal chemistry, extensively featured in antithrombotics, kinase inhibitors, and antibiotic architectures [1]. Accurate structural confirmation of highly substituted derivatives like 6-Methyl-5-nitrobenzo[d]isoxazol-3-amine is critical to ensure predictable downstream coupling and bioassay integrity.

This guide provides an objective, side-by-side comparison of the spectroscopic data (NMR, HRMS, FT-IR) obtained from an in-house synthesized batch against established literature and commercial reference standards [3]. By outlining a self-validating methodology, this document ensures that analytical and synthetic teams can unambiguously verify the regiochemistry and purity of their target compound.

Experimental Pathway & Mechanism

Mechanistic Causality

Traditional synthesis of 3-amino-1,2-benzisoxazoles relies on the


 reaction of 2-fluorobenzonitriles with 

-protected hydroxylamines[1,2]. For this highly electron-deficient substrate (2-fluoro-4-methyl-5-nitrobenzonitrile), we bypass protection strategies and directly use hydroxylamine hydrochloride in the presence of strong base. Potassium tert-butoxide (

) is deliberately selected as the base: it ensures quantitative deprotonation of the hydroxylamine, preventing competitive nucleophilic attack by the amino group and strictly directing oxygen-driven

at the 2-position. The subsequent intramolecular ring-closure onto the proximal nitrile is thermodynamically driven, yielding the rigid benzisoxazole core.

Synthesis SM Starting Material 2-fluoro-4-methyl- 5-nitrobenzonitrile Reagents Reagents NH2OH·HCl, KOtBu DMF, 80°C, 4h SM->Reagents S_NAr Attack Intermediate Intermediate 2-(hydroxylamino)-4-methyl- 5-nitrobenzonitrile Reagents->Intermediate Product Target Product 6-Methyl-5-nitrobenzo [d]isoxazol-3-amine Intermediate->Product Intramolecular Cyclization

Fig 1: Stepwise cyclization via S_NAr and subsequent nitrile nucleophilic attack.

Step-by-Step Synthesis Protocol (Self-Validating)
  • Reagent Preparation: Suspend 2-fluoro-4-methyl-5-nitrobenzonitrile (1.0 eq, 5.0 mmol) and hydroxylamine hydrochloride (3.0 eq, 15.0 mmol) in anhydrous DMF (20 mL) at 0 °C under argon.

  • Base Addition (Critical Step): Add

    
     (3.5 eq) portion-wise over 15 minutes. Observation: The solution shifts to a deep crimson red, indicating the formation of the intermediate phenoxide/anionic species.
    
  • Cyclization: Heat the reaction mixture to 80 °C for 4 hours.

  • Validation Checkpoint 1 (TLC): Sample 10 µL, quench with

    
    , and extract into EtOAc. Run TLC (3:1 Hexanes/EtOAc). The starting material (
    
    
    
    ) should be entirely consumed, replaced by a highly UV-active spot at
    
    
    .
  • Workup & Purification: Quench the bulk reaction into crushed ice (100 g). Filter the resulting precipitate. Re-crystallize from hot ethanol/water (4:1) to yield yellow needles.

  • Validation Checkpoint 2 (UPLC-MS): Analyze the crystal batch via LC-MS (ESI+). Ensure purity is >99% (UV 254 nm area) to prevent impurity anomalies during NMR integration.

Analytical Workflow & Spectroscopic Evaluation

To establish trustworthiness, we submit both our synthesized batch and a commercial reference standard [3] to an identical analytical matrix. We exclusively utilize


 for NMR characterization, as the extensive intermolecular hydrogen-bonding of the 

-amine renders the compound poorly soluble in chlorinated solvents like

. Furthermore, DMSO strongly binds to the primary amine, sharply resolving its signal away from the aromatic envelope.

Workflow cluster_analysis Spectroscopic Analysis Module Prep Sample Preparation (In-House vs. Standard) NMR 1H & 13C NMR (DMSO-d6, 400 MHz) Prep->NMR HRMS HRMS (ESI-TOF) Mass Accuracy < 5ppm Prep->HRMS IR FT-IR Spectroscopy (ATR, solid state) Prep->IR Compare Data Alignment & Structural Validation NMR->Compare HRMS->Compare IR->Compare

Fig 2: Multiplexed analytical workflow for rigorous structural validation.

Quantitative Data Comparison Tables
Table 1:

H NMR Data (400 MHz, DMSO-

)

The synthesized structure features only two aromatic protons, situated para to each other, resulting in two distinct singlets. There is no ortho or meta coupling observed.

AssignmentShift (

, ppm) In-House
Shift (

, ppm) Reference
MultiplicityIntegrationMechanistic Causality / Justification
Ar-H4 8.648.65Singlet (s)1HStrongly deshielded by the ortho-nitro group and the adjacent electron-deficient isoxazole ring.
Ar-H7 7.617.62Singlet (s)1HAppears upfield relative to H4 due to the mild electron-donating shielding effect of the ortho-methyl group.
-NH

6.526.50Broad singlet (br s)2HTypical region for heteroaromatic primary amines;

exchangeable.
-CH

2.552.55Singlet (s)3HSlightly deshielded from a standard toluene methyl (~2.3 ppm) due to the electron-withdrawing nature of the adjacent

group.
Table 2:

C NMR Data (100 MHz, DMSO-

)

Carbon shifts must corroborate the substitution pattern. A divergence of >0.5 ppm generally implies isomeric differences.

Assignment (Carbon)Shift (

, ppm) In-House
Shift (

, ppm) Reference
Identity / Electronic Environment
C3 (C-NH

)
161.2161.2Highest chemical shift due to dual electronegativity of N and O in the ring system.
C7a (C-O)158.5158.5Aromatic carbon directly bound to the ring oxygen.
C5 (C-NO

)
143.1143.1Strongly deshielded quaternary carbon.
C6 (C-CH

)
139.8139.8Quaternary alkyl-substituted aromatic carbon.
C4 120.4120.5Aromatic C-H.
C3a (Ring Junction)115.3115.3Internal quaternary junction carbon.
C7 110.8110.8Aromatic C-H adjacent to the highly electronegative oxygen atom.
-CH

20.420.4Aliphatic methyl carbon.
Table 3: HRMS and FT-IR Data Validation

High-Resolution Mass Spectrometry ensures formula accuracy, while IR spectroscopy highlights functional group presence.

Analytical TechniqueParameterIn-House Synthesized ValueLiterature/Reference ValueAssessment
HRMS (ESI-TOF) Calculated for

(

)
m/z 194.0562m/z 194.0566MATCH (< 3 ppm error)
FT-IR (ATR, cm

)
Primary Amine N-H stretch3450, 33203452, 3320MATCH
C=N (isoxazole) stretch16451644MATCH
Nitro asymmetric/symmetric stretch1520, 13451522, 1346MATCH

Discussion & Structural Elucidation Remarks

The comparative analysis decisively validates that the in-house synthesized material matches the structural profile of the reference standard for 6-Methyl-5-nitrobenzo[d]isoxazol-3-amine [3].

Key Diagnostics to Avoid False Positives:

  • Regiochemical Assignment: The absence of proton-proton coupling (

    
    -values) in the 
    
    
    
    H NMR spectrum confirms the para orientation of the remaining aromatic protons (H4 and H7). An undesired meta-substitution profile (which can occur if starting material purity is compromised) would present as doublets with a coupling constant of
    
    
    Hz.
  • Isoxazole Ring Integrity: The presence of the extremely downfield quaternary carbon at 161.2 ppm in the

    
    C NMR spectrum, combined with the intact 
    
    
    
    signal in HRMS, definitively rules out ring-opening hydrolytic byproducts (e.g., 2-hydroxybenzonitrile degradation pathways).

By strictly adhering to these self-validating spectral benchmarks, scientists can proceed confidently into subsequent derivatization steps without risk of propagating structurally compromised intermediates.

References

  • Baer, J. W., et al. "Synthesis of 3-Aminobenzisoxazoles Using an Electrophilic Aminating Reagent." Organic Letters, American Chemical Society. Available at:[Link]

  • Ang, W. J., et al. "Application of a recyclable fluorous oxime in the convenient synthesis of 3-amino-1,2-benzisoxazoles and 4-amino-1H-2,3-benzoxazines." Green Chemistry, Royal Society of Chemistry, 2013. Available at:[Link]

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 6-Methyl-5-nitrobenzo[d]isoxazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our commitment to innovation is matched only by our dedication to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of scientific integrity. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 6-methyl-5-nitrobenzo[d]isoxazol-3-amine, grounded in established safety principles and regulatory compliance. The procedures outlined here are designed to protect laboratory personnel, the wider community, and the environment.

The structure of 6-methyl-5-nitrobenzo[d]isoxazol-3-amine, incorporating a nitro group and a fused isoxazole ring, necessitates a cautious approach. Nitro compounds can be energetic and potentially shock-sensitive, while isoxazole derivatives and aromatic amines present their own unique handling considerations.[1][2] Therefore, treating this compound with the utmost care from initial handling through to final disposal is paramount.

Hazard Profile and Immediate Safety Precautions

Before any disposal procedure begins, a thorough understanding of the compound's potential hazards is essential. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, we can infer its hazard profile from analogous structures and functional groups. All work must be conducted based on the assumption that the compound is hazardous.

Required Personal Protective Equipment (PPE)

Handling of 6-methyl-5-nitrobenzo[d]isoxazol-3-amine and its waste requires stringent adherence to PPE protocols to prevent exposure.

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or safety glasses with side-shields.Protects against accidental splashes of solid particles or solutions.[3][4][5]
Hand Protection Chemical-resistant nitrile gloves.Prevents direct skin contact and potential dermal absorption.[3][4][5]
Protective Clothing Flame-resistant laboratory coat.Protects skin and personal clothing from contamination. A flame-resistant coat is recommended given the presence of a nitro group.[1]
Respiratory Protection Use only in a certified chemical fume hood.All handling of the solid compound or its solutions must occur within a fume hood to minimize inhalation of dust or vapors.[1][6]
General Handling Guidelines
  • Ventilation: All procedures must be performed in a well-ventilated chemical fume hood.[1][6]

  • Ignition Sources: Keep the compound and its waste away from heat, sparks, open flames, and other ignition sources.[6][7]

  • Incompatibilities: Avoid contact with strong bases, amines, and both oxidizing and reducing agents, as these can lead to vigorous or explosive reactions with nitro compounds.[1]

Step-by-Step Disposal Protocol

The disposal of 6-methyl-5-nitrobenzo[d]isoxazol-3-amine is governed by federal and local regulations, including those from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8] This compound must be treated as hazardous chemical waste. Under no circumstances should it be disposed of in the regular trash or down the sink. [1][8]

Step 1: Waste Characterization and Segregation
  • Identify as Hazardous: All 6-methyl-5-nitrobenzo[d]isoxazol-3-amine waste, including the pure compound, reaction mixtures, contaminated consumables (e.g., gloves, weigh boats, paper towels), and rinsate, must be classified as hazardous waste.[9][10]

  • Segregate Waste: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office. Incompatible chemicals should always be stored separately to prevent dangerous reactions.[11][12]

Step 2: Waste Containerization and Labeling
  • Select a Compatible Container:

    • Solid Waste: Collect dry solid waste in a clearly labeled, sealable, and durable container (e.g., a wide-mouth polyethylene jar). Ensure the container is compatible with the chemical.[10][11]

    • Liquid Waste: Collect solutions or solvent rinses in a chemically resistant, leak-proof container with a secure screw-top cap. Never use metal containers for acidic or basic solutions.

  • Proper Labeling: The container must be labeled clearly and immediately. The label must include:

    • The words "Hazardous Waste" .[11][13]

    • The full chemical name: "6-Methyl-5-nitrobenzo[d]isoxazol-3-amine" (no formulas or abbreviations).[11]

    • An indication of the primary hazards (e.g., "Toxic," "Irritant").[13]

    • The approximate percentage of each component if it is a mixed waste stream.[11]

Step 3: Waste Accumulation in a Satellite Accumulation Area (SAA)
  • Designated Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area should be at or near the point of generation and under the control of laboratory personnel.[11][13]

  • Container Management:

    • Keep the container securely closed at all times, except when adding waste. Do not leave a funnel in the container.[11]

    • Do not fill liquid waste containers beyond 90% capacity to allow for vapor expansion.

    • It is best practice to place the primary waste container within a secondary containment bin to mitigate potential spills.

Step 4: Arranging for Final Disposal
  • Contact EHS: Once the container is full (or before the mandated accumulation time limit is reached), contact your institution's Environmental Health & Safety (EHS) or equivalent department to schedule a waste pickup.[1][11]

  • Follow Institutional Procedures: Complete any required chemical waste pickup forms, providing accurate information about the container's contents.[11] Trained EHS professionals will then transport the waste for final disposal at a licensed facility.

The following diagram illustrates the mandated workflow for proper chemical waste disposal in a laboratory setting.

G cluster_0 Step 1: Generation & Identification cluster_1 Step 2: Segregation & Containerization cluster_2 Step 3: Accumulation cluster_3 Step 4: Final Disposal A Waste Generated (6-Methyl-5-nitrobenzo[d]isoxazol-3-amine or contaminated material) B Characterize as Hazardous Waste A->B C Select Compatible Waste Container B->C D Label Container: 'Hazardous Waste' + Full Chemical Name + Hazard Info C->D F Place in Secondary Containment D->F E Segregate from Incompatible Wastes G Store in Designated Satellite Accumulation Area (SAA) F->G H Keep Container Securely Closed G->H I Container is 90% Full or Accumulation Time Limit Reached H->I J Contact Institutional EHS & Complete Pickup Form I->J K EHS Collects for Licensed Disposal J->K

Sources

Definitive Guide to Handling 6-Methyl-5-nitrobenzo[d]isoxazol-3-amine: A Proactive Safety and Operations Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Analysis: A Conservative, Structure-Based Assessment

Due to the absence of a specific Safety Data Sheet (SDS) for 6-Methyl-5-nitrobenzo[d]isoxazol-3-amine, we must infer its potential hazards from structurally related compounds. Nitroaromatic compounds are often associated with toxicity and can be reactive, while substituted isoxazoles can present various health hazards.[1][2] A thorough review of analogous compounds suggests the following potential hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2][3]

  • Skin Corrosion/Irritation: Causes skin irritation.[3][4][5][6]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[2][3][4][5]

  • Respiratory Irritation: May cause respiratory irritation, particularly as a fine powder.[2][3][7]

  • Unknown Long-Term Effects: The toxicological properties have not been fully investigated, and therefore, unknown long-term health effects cannot be ruled out.[2]

Given these potential risks, a stringent personal protective equipment (PPE) and handling protocol is mandatory.

Personal Protective Equipment (PPE): Your Primary Barrier

The selection of PPE must be based on a risk assessment for the specific procedures you are conducting. The following table outlines the minimum required PPE for handling 6-Methyl-5-nitrobenzo[d]isoxazol-3-amine.

Protection Type Specification Rationale for Use
Hand Protection Nitrile gloves (minimum 5 mil thickness)Provides a barrier against skin contact. Always inspect gloves before use and use proper removal technique to avoid contamination.[3][8] Double-gloving is recommended for extended handling periods.
Eye/Face Protection Chemical safety goggles with side shields or a full-face shieldProtects against splashes, and airborne particles. Standard safety glasses are insufficient.[9][10]
Body Protection Flame-resistant lab coat with tight-fitting cuffsProtects skin from spills and prevents contamination of personal clothing.[1][10]
Respiratory Protection NIOSH-approved N95 (or higher) respiratorEssential when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of fine powders.[1][9]
Foot Protection Closed-toe, chemical-resistant shoesProtects feet from spills.[1]
Donning and Doffing PPE: A Critical Workflow

The order of donning and doffing PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence (Contaminated Area) Don1 1. Lab Coat Don2 2. Respirator Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves (over cuffs) Don3->Don4 Doff1 1. Gloves (outer pair if double-gloved) Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Goggles/Face Shield Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4

Caption: Sequential workflow for donning and doffing PPE.

Operational Handling: A Step-by-Step Protocol

All handling of 6-Methyl-5-nitrobenzo[d]isoxazol-3-amine, especially in its solid form, must be conducted within a certified chemical fume hood to minimize inhalation exposure.

Handling Solid Compound (Weighing and Transfer)
  • Preparation: Before bringing the compound into the fume hood, ensure the work surface is clean and covered with disposable bench paper.[1] Have all necessary equipment (spatulas, weigh boats, containers) within the hood.

  • Weighing: If possible, use an analytical balance with a draft shield inside the fume hood.

  • Transfer: Use a micro-spatula to carefully transfer the powdered compound. Avoid creating dust. If dust is generated, allow it to settle within the fume hood before proceeding.

  • Dissolving: Add the solvent to the container with the solid compound slowly to avoid splashing.

  • Post-Handling: Thoroughly clean any equipment that came into contact with the compound using an appropriate solvent. Collect this cleaning solvent as hazardous waste.

Handling_Workflow Prep Prepare Fume Hood Weigh Weigh Solid Compound Prep->Weigh Transfer Carefully Transfer Powder Weigh->Transfer Dissolve Slowly Add Solvent Transfer->Dissolve Clean Decontaminate Equipment Dissolve->Clean Waste Collect Waste Clean->Waste

Caption: Workflow for handling solid 6-Methyl-5-nitrobenzo[d]isoxazol-3-amine.

Disposal Plan: Ensuring Environmental and Personnel Safety

Proper disposal is critical to prevent environmental contamination and ensure the safety of all laboratory personnel.[1]

  • Solid Waste: All solid waste contaminated with 6-Methyl-5-nitrobenzo[d]isoxazol-3-amine (e.g., used gloves, bench paper, weigh boats) must be collected in a designated, labeled hazardous waste container.[1]

  • Liquid Waste: All solutions containing the compound and any solvents used for cleaning must be collected in a designated, labeled hazardous waste container. Do not pour any of this material down the drain.[3][7][11]

  • Sharps Waste: Any contaminated sharps (needles, broken glass) must be disposed of in a designated sharps container.[1]

Disposal_Workflow cluster_waste_streams Waste Generation cluster_containers Segregated Waste Containers Solid Contaminated Solids (Gloves, Paper) SolidWaste Hazardous Solid Waste Solid->SolidWaste Liquid Contaminated Liquids (Solutions, Rinsates) LiquidWaste Hazardous Liquid Waste Liquid->LiquidWaste Sharps Contaminated Sharps SharpsWaste Sharps Container Sharps->SharpsWaste

Caption: Waste segregation and disposal workflow.

Emergency Procedures: Immediate and Effective Response

In the event of an exposure, immediate and appropriate first aid is crucial. Always have an emergency eyewash station and safety shower readily accessible.[1]

  • Inhalation: Remove the individual to fresh air. If breathing is difficult or they feel unwell, seek immediate medical attention.[2][5]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, seek medical attention.[2][5]

  • Eye Contact: Immediately rinse eyes cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

This guide provides a robust framework for the safe handling of 6-Methyl-5-nitrobenzo[d]isoxazol-3-amine. Adherence to these protocols is not merely a matter of compliance but a commitment to the well-being of yourself and your colleagues.

References

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